Fmoc-NH-PEG2-CH2CH2COOH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850312-72-0, 872679-70-4 | |
| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of Fmoc-NH-PEG2-CH2CH2COOH in Modern Drug Discovery and Bioconjugation
For Immediate Release
Fmoc-NH-PEG2-CH2CH2COOH, a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a short polyethylene glycol (PEG) linker, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique chemical architecture provides a versatile platform for a range of applications, primarily in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and the development of proteolysis-targeting chimeras (PROTACs). The integrated PEG spacer enhances the hydrophilicity of resulting conjugates, a crucial factor in improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2]
Core Applications and Technical Advantages
This compound, also known by its synonym Fmoc-8-amino-3,6-dioxaoctanoic acid or the abbreviation Fmoc-AEEA-OH, serves as a hydrophilic spacer that can be readily incorporated into complex biomolecules.[3][4] The Fmoc protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. This group is stable under acidic conditions but can be easily removed with a mild base, typically piperidine, to expose a primary amine for further modification.[5] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as antibodies or other proteins, through the formation of a stable amide bond.
The key advantages of employing this linker include:
-
Enhanced Hydrophilicity: The PEG portion of the molecule increases the water solubility of the final conjugate, which can be particularly beneficial when working with hydrophobic drugs or peptides.[1][2] This improved solubility can reduce aggregation and improve the overall handling and formulation of the bioconjugate.
-
Improved Pharmacokinetics: PEGylation, even with short PEG chains like the one in this compound, can extend the in vivo circulation half-life of a therapeutic by increasing its hydrodynamic radius and shielding it from enzymatic degradation and renal clearance.[1]
-
Reduced Immunogenicity: The hydrophilic PEG chain can help to mask the conjugated molecule from the host's immune system, potentially reducing its immunogenicity.[1]
-
Precise Spacer Control: The defined length of the PEG2 linker provides precise control over the distance between the two conjugated entities, which can be critical for optimizing the biological activity of molecules like ADCs and PROTACs.
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used as a spacer to modify peptides. This can be advantageous for several reasons, including improving the solubility of the peptide, creating a point of attachment for other molecules, or influencing the peptide's conformation.
Representative Experimental Protocol: Incorporation of this compound into a Peptide Sequence
This protocol outlines the general steps for incorporating the linker into a peptide chain using manual or automated Fmoc-SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF for 5-15 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF, DCM, and IPA to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated linker solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing: The resin is washed thoroughly with DMF, DCM, and IPA to remove excess reagents.
-
Chain Elongation: The Fmoc group on the newly attached linker is deprotected using 20% piperidine in DMF, and the next Fmoc-amino acid can be coupled following the same procedure.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the this compound linker.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. This compound can be used as a building block to construct more complex linkers for ADCs. Its hydrophilic nature helps to overcome the challenges associated with conjugating hydrophobic payloads to antibodies, such as aggregation and poor solubility.[2][6]
General Experimental Workflow for ADC Synthesis using a PEGylated Linker
This workflow illustrates the conceptual steps involved in creating an ADC where a linker derived from this compound is used.
Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEGylated linker.
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. This compound is a valuable building block for the synthesis of the linker component of PROTACs. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the PROTAC.
Quantitative Data Summary
While specific quantitative data for reactions involving this compound are highly dependent on the specific substrates and reaction conditions, the following table provides a general overview of typical parameters and expected outcomes based on its applications.
| Parameter | Application | Typical Value/Range | Notes |
| Purity of this compound | General Use | >95% (often >98%) | High purity is crucial to avoid side reactions and ensure the quality of the final product. |
| Coupling Efficiency in SPPS | Peptide Synthesis | >99% | Monitored by qualitative ninhydrin test. High efficiency is expected with standard coupling reagents. |
| Fmoc Deprotection Time | Peptide Synthesis | 5-20 minutes | The reaction is typically fast and complete. |
| Drug-to-Antibody Ratio (DAR) | ADC Synthesis | 2 - 8 | The use of hydrophilic linkers can help achieve higher DARs without causing aggregation.[2] |
| Solubility Enhancement | General | Variable | Significantly improves the solubility of hydrophobic molecules in aqueous media. |
Conclusion
This compound is a versatile and valuable reagent in the fields of peptide chemistry, drug delivery, and bioconjugation. Its well-defined structure, which combines a readily cleavable protecting group, a reactive carboxylic acid, and a hydrophilic PEG spacer, provides researchers with a powerful tool to synthesize complex biomolecules with improved physicochemical and pharmacological properties. As the demand for sophisticated therapeutics such as ADCs and PROTACs continues to grow, the importance of versatile linkers like this compound in enabling their development is set to increase.
References
An In-Depth Technical Guide to Fmoc-NH-PEG2-CH2CH2COOH: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and key applications of Fmoc-NH-PEG2-CH2CH2COOH, a versatile heterobifunctional linker. Its unique combination of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid makes it an invaluable tool in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Core Concepts: Chemical Structure and Physicochemical Properties
This compound, also known by synonyms such as Fmoc-AEEP-OH and Fmoc-9-amino-4,7-dioxanonanoic acid, is a well-defined chemical entity with a specific arrangement of functional groups that dictate its utility. The Fmoc group provides a base-labile protecting group for the primary amine, allowing for its selective deprotection during synthesis. The hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C22H25NO6 | [2][3] |
| Molecular Weight | 399.44 g/mol | [2][3] |
| CAS Number | 872679-70-4 | [2][3] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
Applications in Drug Development
The unique trifunctional nature of this compound makes it a staple in the development of complex biomolecules and therapeutic agents.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be incorporated as a spacer to introduce flexibility and hydrophilicity into a peptide sequence. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, and the carboxylic acid can be coupled to the free amine of the growing peptide chain on the solid support.
Antibody-Drug Conjugates (ADCs)
As a linker in ADCs, this compound connects a potent cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.[3][4][][6][7]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a versatile building block for the linker component of PROTACs, allowing for the precise connection of the target-binding and E3 ligase-binding moieties. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.[2][8][9][10][11]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis
This protocol outlines the manual coupling of the linker to a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
-
Add a base (e.g., DIPEA, 4-8 equivalents) to the activation mixture and let it stand for 2-5 minutes.
-
Add the activated linker solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
-
Subsequent Steps: The Fmoc group on the newly added linker can be deprotected using 20% piperidine in DMF to allow for further peptide elongation, or the peptide can be cleaved from the resin.
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a conceptual workflow for conjugating a drug-linker moiety, prepared using this compound, to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker construct with a reactive group (e.g., maleimide)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Activating agent (e.g., EDC, Sulfo-NHS) for lysine conjugation
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
For cysteine conjugation, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.
-
For lysine conjugation, the antibody is used directly.
-
-
Drug-Linker Synthesis: Synthesize the drug-linker moiety. This involves deprotecting the amine of this compound, coupling the cytotoxic drug to the free amine, and then activating the carboxylic acid or attaching a maleimide group for conjugation to the antibody.
-
Conjugation Reaction:
-
Cysteine Conjugation: React the reduced antibody with the maleimide-functionalized drug-linker. The maleimide group will selectively react with the free thiol groups of the cysteine residues.
-
Lysine Conjugation: React the antibody with the NHS-ester activated drug-linker. The NHS ester will react with the primary amines of lysine residues.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide reactions).
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug-linker, and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Protocol 3: Conceptual Workflow for PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker component.
Materials:
-
Target protein-binding ligand (with a suitable attachment point)
-
E3 ligase-binding ligand (with a suitable attachment point)
-
This compound
-
Coupling reagents (e.g., HATU, COMU)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine, TFA)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker-Ligand 1 Synthesis:
-
Couple the carboxylic acid of this compound to an amine-functionalized E3 ligase ligand using a standard peptide coupling reagent.
-
Deprotect the Fmoc group using 20% piperidine in DMF to reveal the terminal amine of the linker.
-
-
PROTAC Assembly:
-
Couple the free amine of the linker-E3 ligase ligand conjugate to the carboxylic acid of the target protein-binding ligand using a peptide coupling reagent.
-
-
Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as mass spectrometry and NMR spectroscopy.
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships involving this compound.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Antibody-Drug Conjugate Synthesis Workflow.
Caption: PROTAC Mechanism of Action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
Fmoc-8-amino-3,6-dioxaoctanoic Acid: A Comprehensive Technical Guide for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-8-amino-3,6-dioxaoctanoic acid, a critical building block for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Core Properties of Fmoc-8-amino-3,6-dioxaoctanoic Acid
Fmoc-8-amino-3,6-dioxaoctanoic acid is a heterobifunctional linker molecule widely utilized in the synthesis of complex biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a temporary blockage of the amine functionality, which can be selectively removed under mild basic conditions, making it highly suitable for SPPS. The molecule's structure, incorporating a short polyethylene glycol (PEG) spacer, enhances the solubility and pharmacokinetic properties of the resulting conjugates.
| Property | Value | References |
| Molecular Weight | 385.41 g/mol | [1] |
| Molecular Formula | C₂₁H₂₃NO₆ | [1] |
| CAS Number | 166108-71-0 | [1] |
| Purity | ≥97% | [1] |
| Appearance | Solid | [1] |
| Storage | Store under inert gas, -20°C | [1] |
Applications in Advanced Drug Development
Fmoc-8-amino-3,6-dioxaoctanoic acid serves as a versatile tool in the development of sophisticated therapeutic agents. Its primary applications lie in its role as a flexible linker in the construction of peptides, ADCs, and PROTACs.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be incorporated into a growing peptide chain to introduce a hydrophilic spacer. This can be particularly useful for improving the solubility of hydrophobic peptides or for creating a defined distance between different domains of a synthetic protein.
Antibody-Drug Conjugates (ADCs)
As a component of ADCs, Fmoc-8-amino-3,6-dioxaoctanoic acid acts as a cleavable linker, connecting a potent cytotoxic drug to a monoclonal antibody. The PEG component of the linker can improve the ADC's solubility and stability in circulation.[2]
Proteolysis-Targeting Chimeras (PROTACs)
In the design of PROTACs, this molecule can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Experimental Protocols
The following are detailed methodologies for the application of Fmoc-8-amino-3,6-dioxaoctanoic acid in key experimental workflows.
Protocol 1: Incorporation of Fmoc-8-amino-3,6-dioxaoctanoic Acid in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of Fmoc-8-amino-3,6-dioxaoctanoic acid to a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-8-amino-3,6-dioxaoctanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation of Fmoc-8-amino-3,6-dioxaoctanoic acid: In a separate vial, dissolve 3 equivalents of Fmoc-8-amino-3,6-dioxaoctanoic acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. Allow the activation to proceed for 10 minutes.
-
Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.
-
Chain Elongation (Optional): For further peptide synthesis, repeat the deprotection and coupling steps with the desired Fmoc-amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups.[4]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a representative procedure for conjugating a drug to an antibody using a linker derived from Fmoc-8-amino-3,6-dioxaoctanoic acid. This assumes the linker has been pre-conjugated to the cytotoxic payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Linker-payload construct with a reactive group (e.g., N-hydroxysuccinimide ester)
-
Reducing agent (e.g., dithiothreitol, DTT) if conjugating to cysteine residues
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If conjugating to native or engineered cysteine residues, partially reduce the antibody with a controlled amount of DTT to expose reactive thiol groups. If conjugating to lysine residues, ensure the buffer is amine-free and at a slightly basic pH (e.g., pH 8.5).
-
Conjugation Reaction: Add the linker-payload construct to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker-payload.
-
Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other impurities using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels.
Protocol 3: Synthesis of a Proteolysis-Targeting Chimera (PROTAC)
This protocol provides a general workflow for the synthesis of a PROTAC molecule using Fmoc-8-amino-3,6-dioxaoctanoic acid as a linker. This is a multi-step chemical synthesis process.
Materials:
-
Fmoc-8-amino-3,6-dioxaoctanoic acid
-
Ligand for the target protein with a suitable functional group for conjugation
-
Ligand for the E3 ligase with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Protecting group reagents
-
Solvents and purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Linker Modification: The carboxylic acid end of Fmoc-8-amino-3,6-dioxaoctanoic acid can be activated and coupled to the amine group of one of the ligands (either the target protein ligand or the E3 ligase ligand).
-
Fmoc Deprotection: The Fmoc group is then removed from the other end of the linker using a base such as piperidine.
-
Final Coupling: The newly exposed amine on the linker is then coupled to the carboxylic acid group of the second ligand.
-
Purification: The final PROTAC molecule is purified using standard chemical purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized PROTAC are confirmed using analytical techniques like NMR and mass spectrometry.
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms of action and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
An In-depth Technical Guide to the Physicochemical Properties and Applications of Fmoc-8-amino-3,6-dioxaoctanoic acid (CAS 166108-71-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid, commonly known as Fmoc-AEEA, is a heterobifunctional linker molecule widely employed in the fields of peptide synthesis, drug delivery, and bioconjugation. Its unique structure, incorporating a hydrophilic polyethylene glycol (PEG)-like spacer, a terminal carboxylic acid, and an amine group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, makes it an invaluable tool for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-AEEA, detailed methodologies for its application, and visual representations of its role in modern drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of Fmoc-8-amino-3,6-dioxaoctanoic acid are summarized in the table below, providing a quick reference for researchers. These properties are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 166108-71-0 | |
| Synonyms | Fmoc-AEEA, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, Fmoc-NH-PEG2-CH2COOH | [1][2] |
| Molecular Formula | C₂₁H₂₃NO₆ | [1][3] |
| Molecular Weight | 385.41 g/mol | [3][4] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 99.00 °C | [5] |
| Solubility | Highly soluble in polar organic solvents such as DMF, DMSO, and NMP. Slightly soluble in chloroform and methanol. Moderately soluble in water after the removal of the Fmoc group. | [1][6][7] |
| pKa (Predicted) | 3.40 ± 0.10 | [4][6] |
| Storage | Recommended storage at 2-8°C in an inert atmosphere. | [4] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of every physicochemical property are not extensively published for this common reagent, the following sections outline the general methodologies for its synthesis and application in bioconjugation, which are central to its utility.
Synthesis of Fmoc-8-amino-3,6-dioxaoctanoic acid
The synthesis of Fmoc-AEEA is a multi-step process that can be generally described as follows:
-
Preparation of 8-amino-3,6-dioxaoctanoic acid (AEEA): The synthesis typically starts from a diethylene glycol derivative. The terminal hydroxyl groups are chemically modified to introduce a carboxylic acid at one end and an amine at the other.
-
Fmoc Protection: The amino group of the resulting AEEA is then protected using an Fmoc-reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This reaction selectively adds the Fmoc group to the primary amine, yielding the final Fmoc-AEEA product.
A patented synthesis method involves the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis steps and subsequent reaction with Fmoc-Osu to yield Fmoc-AEEA.[6]
Application in Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation
Fmoc-AEEA is a cornerstone in modern bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][8] The general workflow for its use involves two key chemical transformations: the deprotection of the Fmoc group and the activation of the carboxylic acid.
-
Fmoc Deprotection: The Fmoc protecting group is readily removed under basic conditions, typically using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This exposes the primary amine, which is then available for conjugation to another molecule.
-
Carboxylic Acid Activation and Coupling: The terminal carboxylic acid can be activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[9] The activated ester then readily reacts with primary amine groups on a target molecule (e.g., a protein, peptide, or drug) to form a stable amide bond.
Visualizing the Role of Fmoc-AEEA in Bioconjugation
The following diagrams, generated using the DOT language, illustrate the logical workflows where Fmoc-AEEA is a critical component.
The diagram above illustrates the sequential steps involved in constructing an Antibody-Drug Conjugate (ADC). The Fmoc-AEEA linker is first activated at its carboxylic acid end and then coupled to the monoclonal antibody. Subsequently, the Fmoc protecting group is removed to expose the amine, which is then used to attach the cytotoxic drug, resulting in the final ADC.
Similarly, this diagram outlines the synthesis of a PROTAC molecule. The Fmoc-AEEA linker is used to connect a ligand that binds to the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule then facilitates the degradation of the target protein.
Conclusion
Fmoc-8-amino-3,6-dioxaoctanoic acid (CAS 166108-71-0) is a versatile and indispensable tool in modern drug development and chemical biology. Its well-defined physicochemical properties, coupled with its straightforward application in bioconjugation chemistry, enable the rational design and synthesis of complex biomolecules with enhanced therapeutic potential. The workflows presented in this guide highlight its central role in the creation of next-generation therapeutics such as ADCs and PROTACs, underscoring its importance for researchers in the pharmaceutical and biotechnology sectors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | PROTAC Linker | TargetMol [targetmol.com]
- 6. CN117736118A - Fmoc-AEEA synthesis method - Google Patents [patents.google.com]
- 7. omizzur.com [omizzur.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
Solubility and Handling of Fmoc-NH-PEG2-CH2CH2COOH in DMF and DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and handling procedures for Fmoc-NH-PEG2-CH2CH2COOH in the common laboratory solvents, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This information is critical for researchers engaged in solid-phase peptide synthesis (SPPS), and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where this versatile linker is frequently employed.
Core Topic: Solubility Profile
This compound, a key building block in bioconjugation and drug development, exhibits high solubility in polar aprotic solvents such as DMF and DMSO. This characteristic is crucial for its effective use in various synthetic protocols. While precise quantitative solubility data (e.g., mg/mL) is not extensively published, qualitative assessments from chemical suppliers and related literature consistently categorize it as "highly soluble" in these solvents. For a structurally similar compound, Fmoc-AEEA (Fmoc-NH-PEG2-CH2COOH), it is also described as being highly soluble in polar organic solvents like DMF and DMSO[1]. The hydrophilic nature of the polyethylene glycol (PEG) spacer contributes significantly to its favorable solubility profile[2].
For most practical applications in a research and development setting, the high solubility of this compound in DMF and DMSO allows for the straightforward preparation of stock solutions at concentrations commonly required for synthetic organic chemistry and biochemical applications.
Quantitative Data Summary
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solutions | Storage of Stock Solutions |
| Dimethylformamide (DMF) | Highly Soluble | 10-50 mM | Prepare fresh for immediate use in synthesis. DMF can degrade over time, which may affect the integrity of the dissolved compound. |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | 10-50 mM | Can be stored at -20°C for short to medium-term storage. It is advisable to aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound solutions in DMF and DMSO for common laboratory applications.
Preparation of a Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO, which can be used for various applications, including its incorporation into PROTACs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may aid in dissolution.
-
Storage: For storage, it is recommended to keep the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month[3]. It is best practice to prepare aliquots to minimize freeze-thaw cycles.
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound is typically dissolved in DMF immediately prior to its coupling to a resin-bound peptide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide synthesis resin with a free amino group
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF within the reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group of the growing peptide chain, exposing a free amine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU) in DMF.
-
Add a base, such as DIPEA, to the activation mixture.
-
Add the activated linker solution to the resin.
-
Agitate the mixture for the required coupling time (typically 1-2 hours) at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts. The cycle can then be repeated for further peptide elongation.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the role of this compound.
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Process for coupling this compound during solid-phase peptide synthesis.
Caption: Conceptual diagram of a PROTAC molecule utilizing a PEG linker.
References
A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Protected PEG Linkers
Introduction
Fmoc-protected Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS). Their unique structure, combining the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic and flexible PEG spacer, and a reactive functional group, allows for the controlled and efficient assembly of complex biomolecules. The PEG chain enhances the solubility and pharmacokinetic properties of conjugates, while the Fmoc group provides an orthogonal protection strategy, enabling selective deprotection under mild basic conditions without affecting acid-labile moieties.[1][2][]
The success of synthetic strategies employing these linkers is critically dependent on their chemical integrity. Premature deprotection, degradation of the PEG backbone, or loss of reactivity can lead to failed syntheses, the generation of impurities, and compromised final product efficacy. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Fmoc-protected PEG linkers, offering researchers and drug development professionals the necessary knowledge to ensure their effective utilization.
Chemical Structure and Intrinsic Stability
The stability of an Fmoc-protected PEG linker is governed by the individual chemical properties of its three core components:
-
The Fmoc Group: This amine-protecting group is characterized by its stability in a wide range of acidic and neutral conditions.[4][5] However, it is designed to be readily cleaved by treatment with a mild base, typically a secondary amine like piperidine.[6][7][8]
-
The PEG Spacer: The backbone of the linker consists of repeating ethylene glycol units connected by ether linkages. These ether bonds are chemically robust and resistant to degradation under most conditions used in peptide synthesis and bioconjugation.[6] However, they can be susceptible to cleavage under conditions of extreme oxidative or hydrolytic stress.[6][9]
-
The Terminal Functional Group: The linker's second terminus is a reactive group (e.g., carboxylic acid, NHS ester, amine) used for conjugation. The stability of this group is highly dependent on its chemical nature. For instance, activated esters like N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis.[10][11]
Stability Profile
Chemical Stability
-
pH and Base/Acid Lability: The most significant chemical liability of these linkers is the Fmoc group's sensitivity to basic conditions. The deprotection mechanism is a β-elimination reaction initiated by a base.[12][13] While stable in strong acids like trifluoroacetic acid (TFA), the Fmoc group can be prematurely cleaved by exposure to primary or secondary amines.[5] The structure of the PEG linker itself can influence stability; for example, Fmoc-Amino-PEG-Acetic Acid linkers exhibit greater stability under basic conditions than their Amino-PEG-Propionic Acid counterparts.[14]
-
Solvent Effects: Fmoc-protected PEG linkers are highly soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[7][15] While generally stable in these solvents for short periods, long-term storage in solution is not recommended.[15] The Fmoc group, in particular, is sensitive to light, and this sensitivity can be exacerbated in solution.[] Some studies have noted that certain Fmoc-amino acids may undergo greater decomposition in N-methylpyrrolidone (NMP) over extended periods compared to DMF.[16]
-
Oxidative and Hydrolytic Stability: The PEG chain's ether linkages are generally stable. However, they are not completely inert and can undergo scission through oxidative pathways, often initiated by reactive oxygen species (ROS), or via hydrolysis in strongly acidic environments, a process that can be catalyzed by Lewis acids.[9] For linkers featuring activated ester functionalities, such as NHS or tetrafluorophenyl (TFP) esters, hydrolytic stability is a major concern. TFP esters are known to be more hydrolytically stable in aqueous solutions than NHS esters.[17]
Thermal Stability
PEG products are sensitive to high temperatures.[15][18] While stable at recommended storage temperatures, elevated temperatures can promote degradation. Notably, the Fmoc group can undergo thermal cleavage at high temperatures (e.g., 120°C) even in the absence of a base.[19][20] This property is generally not a concern under standard laboratory conditions but highlights the importance of avoiding exposure to excessive heat.
Degradation Pathways
Understanding the mechanisms of degradation is crucial for troubleshooting and optimizing synthetic protocols.
Fmoc Group Deprotection
The removal of the Fmoc group is a well-characterized base-induced β-elimination. The process begins with the abstraction of the acidic proton on the fluorenyl ring by a base (e.g., piperidine). This is followed by an elimination step that releases the highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the deprotected amine. The DBF is subsequently trapped by the amine base to form a stable adduct.[5][12]
PEG Chain Cleavage
The PEG backbone can degrade via two primary, albeit uncommon, pathways under harsh conditions. Oxidative degradation is initiated by ROS, leading to chain scission. Hydrolytic degradation involves an SN2 attack on a protonated ether oxygen, which is slow but can be catalyzed by acids.[9]
Recommended Storage and Handling
To preserve the stability and reactivity of Fmoc-protected PEG linkers, adherence to strict storage and handling protocols is mandatory. Most PEG products are hygroscopic and sensitive to temperature, light, and moisture.[11][15][17]
Storage Conditions
The following table summarizes the recommended long-term storage conditions based on manufacturer datasheets and technical guides.
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Temperature | ≤ -15°C (in a freezer) | Minimizes thermal degradation and slows down potential side reactions. Some suppliers specify -20°C. | [7][11][15][21] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the PEG chain and degradation of other sensitive functional groups. | [11] |
| Light | In the dark (e.g., amber vial) | The Fmoc group and other moieties can be light-sensitive, especially to UV light. | [11][15] |
| Moisture | Desiccated / Dry | PEG linkers are often hygroscopic. Moisture can cause hydrolysis of the linker or its functional groups (e.g., NHS esters). | [11][17] |
| Physical Form | Solid / Lyophilized Powder | Long-term storage in solution is not recommended as it can accelerate degradation. | [15] |
Handling Workflow
Proper handling when accessing the product is as crucial as long-term storage.
Experimental Protocols for Stability Assessment
Verifying the stability of a linker under specific experimental conditions is often necessary. Below are general protocols for assessing key stability parameters.
Protocol: Monitoring Fmoc Deprotection Kinetics via HPLC
This protocol allows for the quantitative assessment of Fmoc group lability under specific basic conditions.
Objective: To determine the rate of Fmoc cleavage from a PEG linker when exposed to a basic deprotection reagent.
Materials:
-
Fmoc-protected PEG linker
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Quenching solution (e.g., 1% TFA in Acetonitrile/Water)
-
HPLC system with a UV detector (monitoring at ~301 nm for the DBF-adduct and ~265 nm for the Fmoc group)
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the Fmoc-PEG linker at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMF.
-
Initiate Reaction: At time t=0, mix a defined volume of the linker stock solution with the deprotection solution in a predetermined ratio (e.g., 1:4 v/v) at room temperature.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by diluting the aliquot into a larger volume of the quenching solution. This neutralizes the base and stops the deprotection.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the starting material, the deprotected linker, and the dibenzofulvene-piperidine adduct.
-
Data Analysis: Integrate the peak areas for the starting Fmoc-PEG linker at each time point. Plot the percentage of remaining linker versus time to determine the deprotection kinetics (e.g., calculate the half-life, t₁/₂).[7][13]
Protocol: General Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the linker's stability in aqueous buffers of varying pH.
Objective: To assess the degradation of the Fmoc-PEG linker over time at different pH values.
Materials:
-
Fmoc-protected PEG linker
-
Aqueous buffers (e.g., pH 4, pH 7.4, pH 9)
-
LC-MS system for analysis
-
Incubator or water bath
Methodology:
-
Prepare Samples: Dissolve the Fmoc-PEG linker in each aqueous buffer to a final concentration of ~1 mg/mL. If solubility is an issue, a minimal amount of a co-solvent like DMSO or DMF can be used, but it should be kept consistent across all samples.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer solution.
-
Sample Preparation: If necessary, dilute the sample in the mobile phase and filter it before analysis.
-
LC-MS Analysis: Analyze the samples using LC-MS. The HPLC component (with UV detection) will quantify the amount of the parent linker remaining, while the mass spectrometer will help identify the mass of any degradation products formed.
-
Data Analysis: Plot the percentage of the intact parent linker against time for each pH condition to create a stability profile.
Conclusion
Fmoc-protected PEG linkers are powerful but sensitive reagents. Their stability is primarily dictated by the base-lability of the Fmoc group and the general sensitivity of the entire molecule to moisture, light, and heat. The PEG backbone itself is highly stable under typical synthetic conditions but can be compromised by extreme oxidative or acidic environments. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage at or below -15°C under a dry, inert atmosphere and protected from light—researchers can ensure the chemical integrity of these linkers. This diligence is fundamental to achieving reproducible, high-yield results in the development of advanced peptide therapeutics, antibody-drug conjugates, and other complex biomolecular constructs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. Fmoc-Amino PEG Derivatives [rapp-polymere.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. biochempeg.com [biochempeg.com]
- 19. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chimia.ch [chimia.ch]
- 21. Fmoc-NH-PEG-COOH,Fmoc-NH-PEG-Acid-云羽生物 [jz-yzy.com]
The Pivotal Role of Short PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] Innovations like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated imaging agents rely on the precise connection of their constituent parts.[1][2] The linker, or spacer, that connects these components is not merely a passive connector but a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[1][3] Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG).[][5]
Short, monodisperse PEG spacers (oligoethylene glycol units) have become indispensable tools.[2][6] These flexible, hydrophilic chains offer a unique combination of properties that address fundamental challenges in bioconjugate development, such as the inherent hydrophobicity of many potent drug payloads.[2][7][8] This guide provides an in-depth exploration of the core functions of short PEG spacers, supported by quantitative data, detailed experimental protocols, and workflow diagrams to empower researchers in their bioconjugation endeavors.
Core Functions and Advantages of Short PEG Spacers
Short PEG linkers (typically containing 2 to 12 ethylene glycol units) impart several beneficial properties to a bioconjugate, fundamentally improving its performance and therapeutic potential.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic drugs and other small molecule payloads are hydrophobic, leading to a high risk of aggregation when conjugated to a biomolecule.[2][3] This aggregation can diminish therapeutic efficacy and increase the risk of an immunogenic response.[2] The repeating ethylene glycol units of a PEG spacer are hydrophilic, increasing the overall water solubility of the final bioconjugate.[2][5][7] This "hydrophilicity reservoir" effect mitigates aggregation, improves formulation and handling, and is crucial for achieving higher drug-to-antibody ratios (DAR) without compromising stability.[3][9]
Optimal Spacing and Reduced Steric Hindrance
A PEG spacer provides critical spatial separation between the conjugated molecules.[2][5] This is essential for several reasons:
-
Preserving Biological Activity: The spacer prevents the payload from sterically interfering with the binding site of a protein or antibody, thus maintaining its target affinity.[2][10]
-
Ensuring Payload Accessibility: It ensures the payload (e.g., a drug) is accessible to its target, such as an intracellular enzyme, once the bioconjugate reaches its destination.[2]
-
Facilitating Conjugation: The flexible chain can overcome steric hindrance during the conjugation reaction itself, improving efficiency.[10]
The length of the PEG chain is a critical parameter that must be optimized; a linker that is too short may not provide enough separation, while a very long linker could introduce excessive flexibility or wrap around the biomolecule.[10][11]
Improved Pharmacokinetics and Stability
PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules.[5][12] Even short PEG spacers contribute to this effect by:
-
Creating a Hydration Shell: The hydrophilic PEG chain attracts water molecules, creating a protective hydration layer around the conjugate.[2] This shell can shield the bioconjugate from enzymatic degradation, enhancing its stability and prolonging its circulation half-life.[2][5]
-
Increasing Hydrodynamic Radius: PEGylation increases the effective size of the molecule, which can reduce renal clearance and extend its time in circulation.[6]
-
Altering Biodistribution: By improving hydrophilicity, PEG spacers can lead to more favorable biodistribution, potentially increasing drug exposure at the target site and improving the overall therapeutic index.[2][13]
Reduced Immunogenicity
The protective hydration shell created by the PEG spacer can also mask immunogenic epitopes on the payload or the linker itself.[2][5] This "stealth" effect reduces the risk of the bioconjugate being recognized and cleared by the immune system, a significant advantage for therapeutic applications.[2][6]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The ideal length depends on the properties of the biomolecule, the payload, and the desired therapeutic outcome. The following tables summarize representative data from various studies demonstrating the impact of PEG spacer length.
| Bioconjugate System | PEG Spacer Length | Observed Effect | Reference |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 version. | [2] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to the PEG2 version. | [2] |
| ⁶⁸Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other tested lengths. | [2] |
| ¹⁷⁷Lu-Bombesin Antagonists | PEG2 vs. PEG12 | Hydrophilicity increased with spacer length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). | [14] |
| ¹⁷⁷Lu-Bombesin Antagonists | PEG2 vs. PEG6 | Serum stability increased with spacer length (T₁/₂ = 246 min for PEG2 vs. 584 min for PEG6). | [14] |
| ¹⁷⁷Lu-Bombesin Antagonists | PEG4 & PEG6 | Showed the best overall profiles with high tumor uptake and excellent tumor-to-kidney ratios. | [14] |
| Monoclonal Antibody-ICG | PEG4 & PEG8 | Addition of short PEG linkers reduced the lipophilicity of the ICG dye (logP: 1.81 for ICG, 0.64 for PEG4-ICG, -0.03 for PEG8-ICG). | [13] |
| Folate-Liposomes | PEG (2kDa vs. 10kDa) | Tumor accumulation of particles in vivo significantly increased when the PEG-linker length was increased. | [15] |
Experimental Protocols
The versatility of PEG spacers is realized through their functionalization with various reactive groups. The two most common chemistries for protein bioconjugation target primary amines (on lysine residues) and sulfhydryl groups (on cysteine residues).
Protocol 1: Amine-Reactive Conjugation using NHS-Ester PEG Linker
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized PEG linker to primary amines on a protein, such as an antibody.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.[2]
-
NHS-PEG-Payload linker.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Quenching Reagent: 1M Tris-HCl, pH 8.0 or 1M glycine.
-
Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes.
Methodology:
-
Reagent Preparation: Equilibrate the antibody to the desired reaction buffer (e.g., PBS, pH 7.4). Prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS-PEG-Payload linker in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the dissolved NHS-PEG-Payload linker to the antibody solution. A typical starting point is a 5- to 20-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Remove unreacted linker, payload, and quenching reagent by purifying the conjugate via Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG Linker
This protocol outlines the conjugation of a maleimide-activated PEG linker to a protein's free cysteine residues. This may require prior reduction of existing disulfide bonds.
Materials:
-
Antibody (or other protein) with available free sulfhydryl groups.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]
-
Maleimide-PEG-Payload linker.
-
Anhydrous DMSO or DMF.[2]
-
Reaction Buffer: Degassed, thiol-free buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5).[2]
-
Quenching Reagent: Free cysteine or N-acetylcysteine.[2]
-
Purification System: SEC column or dialysis cassettes.
Methodology:
-
Antibody Reduction (Optional): If targeting cysteines involved in disulfide bonds, incubate the antibody with a 10- to 50-fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C. Remove the reducing agent immediately before conjugation using a desalting column.
-
Reagent Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of the Maleimide-PEG-Payload linker in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved maleimide linker to the reduced (or naturally thiol-containing) antibody in the degassed reaction buffer.
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., free cysteine) at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials and byproducts.
-
Characterization: Characterize the final conjugate to determine DAR and confirm the stability of the thioether bond.
Visualizing the Functional Impact of PEG Spacers
The multifaceted role of a PEG spacer in a bioconjugate, such as an ADC, can be visualized to understand the logical relationships between its properties and the resulting benefits.
Conclusion
The short PEG spacer, though a relatively small component, plays a disproportionately large and critical role in the success of a bioconjugate.[2] By providing a discrete, flexible, and hydrophilic linkage, it directly addresses fundamental challenges in drug development, including payload solubility, conjugate stability, aggregation, and pharmacokinetics.[2][7] The ability to tune the length of the PEG chain allows for precise spatial control and optimization of the conjugate's properties for a specific application.[5] As bioconjugate-based therapeutics and diagnostics continue to advance, the rational design and implementation of short PEG spacers will remain a key strategy for developing safer and more effective molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Understanding Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis, enabling the efficient and rapid production of peptides for research, diagnostics, and therapeutic applications. The most widely adopted approach within SPPS utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of amino acids.[1][2][3] This technical guide provides an in-depth exploration of the principles of Fmoc protection in SPPS, detailed experimental protocols, and quantitative data to aid researchers in optimizing their peptide synthesis workflows.
Core Principles of Fmoc-Based SPPS
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[3] The synthesis is characterized by a cyclical process of deprotection, amino acid coupling, and washing steps. The success of this methodology hinges on the principle of orthogonal protection, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups can be removed under distinct chemical conditions.[4] The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent, while the side-chain protecting groups and the resin linkage are acid-labile, cleaved in a final step using a strong acid like trifluoroacetic acid (TFA).[4][5]
The key advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method include milder reaction conditions for the repetitive deprotection steps, which enhances the stability of acid-sensitive residues and linkers.[1]
The Fmoc-SPPS Cycle: A Step-by-Step Breakdown
A typical cycle in Fmoc-SPPS for the addition of a single amino acid to the growing peptide chain can be broken down into three primary stages:
-
Fmoc Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The mechanism proceeds via a β-elimination reaction, generating a free secondary amine on the peptide chain, dibenzofulvene, and carbon dioxide.[5][7] The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct that is subsequently washed away.[5]
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly freed amine. This activation is typically carried out in situ using a coupling reagent. The activated carboxylic acid of the incoming amino acid then reacts with the N-terminal amine of the peptide chain.
-
Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents, byproducts, and unreacted amino acids, ensuring the purity of the growing peptide chain for the next cycle.[2]
This cycle is repeated for each amino acid in the desired peptide sequence.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data for standard Fmoc-SPPS protocols.
Table 1: Fmoc Deprotection Conditions
| Parameter | Value | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | The most common deprotection solution.[5][6][8] |
| Treatment Time | 1 x 5-10 minutes, followed by 1 x 15-20 minutes | Two treatments are typically performed to ensure complete deprotection.[6] Some protocols suggest a single 7-minute treatment may be sufficient.[8] |
| Temperature | Room Temperature | Deprotection is carried out at ambient temperature. |
Table 2: Amino Acid Coupling Reagents and Conditions
| Coupling Reagent | Molar Equivalents (Amino Acid:Reagent:Base) | Pre-activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 1:0.95:2 | 1-5 minutes | 30 minutes - 2 hours | A widely used and effective coupling reagent.[6][9] |
| HATU/DIPEA | 1:0.95:2 | 1-5 minutes | 30 minutes - 2 hours | Recommended for sterically hindered amino acids.[10] |
| DIC/HOBt | 1:1:0 | N/A (added sequentially) | 1-2 hours | A cost-effective option; the resulting urea byproduct is soluble.[11] |
| DIC/Oxyma | 1:1:0 | N/A (added sequentially) | 1-2 hours | An alternative to HOBt with improved safety and efficiency. |
Note: Molar equivalents are relative to the resin loading capacity.
Table 3: Common Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v) | Target Residues/Protecting Groups | Cleavage Time |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with a variety of sensitive residues.[12] | 2-4 hours |
| TFA/TIS/Water | 95:2.5:2.5 | General purpose, suitable for peptides without highly sensitive residues.[12] | 2-3 hours |
| TFA/EDT/TIS/Water | 92.5:2.5:2.5:2.5 | For peptides containing Cysteine (Trt).[13] | 2-3 hours |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5% w/w) | Specifically designed to minimize oxidation of Methionine.[14] | 3-10 hours |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis.
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add a solvent in which the resin swells, typically DMF or dichloromethane (DCM).
-
Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[8][9]
-
Drain the solvent.
Protocol 2: A Single Coupling Cycle (Fmoc Deprotection and Amino Acid Coupling)
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5-10 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Activation and Coupling (using HBTU/DIPEA):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[6] The reaction progress can be monitored using a qualitative method like the Kaiser test.[6]
-
Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
-
Protocol 3: Final Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood as it involves the use of strong, corrosive acids and malodorous scavengers.
-
After the final coupling cycle and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the appropriate cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of TFA/TIS/water (95:2.5:2.5).[12]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate key processes in Fmoc-SPPS.
Caption: A single cycle of amino acid addition in Fmoc solid-phase peptide synthesis.
Caption: The mechanism of Fmoc group removal by piperidine.
Caption: A logical flowchart for troubleshooting common issues in Fmoc-SPPS.
Conclusion
The Fmoc protection strategy is a robust and versatile method that has become the standard for solid-phase peptide synthesis. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and the ability to troubleshoot potential issues are paramount for the successful synthesis of high-quality peptides. This guide provides a foundational framework for researchers to build upon, enabling them to confidently tackle the synthesis of a wide range of peptide sequences.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biomatik.com [biomatik.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Utilizing Fmoc-NH-PEG2-CH2CH2COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective use of Fmoc-NH-PEG2-CH2CH2COOH, a hydrophilic polyethylene glycol (PEG) linker, in solid-phase peptide synthesis (SPPS). This bifunctional linker, also known as Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-AEEA, is instrumental in modifying peptides to enhance their pharmacokinetic properties, such as solubility and bioavailability.[1][2] Its integration into SPPS protocols is straightforward and compatible with standard procedures.
Introduction to this compound
This compound is a valuable tool in peptide chemistry, featuring a base-labile Fmoc-protecting group on the amine terminus and a carboxylic acid at the other end, separated by a two-unit polyethylene glycol spacer.[1][3] This structure imparts hydrophilicity to the modified peptide, which can improve its solubility in aqueous media and reduce aggregation.[1] The linker is widely used in the development of therapeutic peptides, antibody-drug conjugates (ADCs), and PROTACs.[4][5]
Key Advantages:
-
Enhanced Hydrophilicity: Improves the solubility and biocompatibility of the final peptide conjugate.[1][6]
-
Flexibility: The PEG spacer provides a flexible linkage, which can be beneficial for molecular interactions.[1]
-
SPPS Compatibility: Seamlessly integrates into standard Fmoc-based SPPS workflows.[1]
-
Defined Length: As a monodisperse compound, it offers precise control over the spacer length.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA | [1][8] |
| CAS Number | 166108-71-0 | [1] |
| Molecular Formula | C21H23NO6 | [1] |
| Molecular Weight | 385.4 g/mol | [1] |
| Solubility | Highly soluble in polar organic solvents (e.g., DMF, DMSO, NMP). | [1] |
| Stability | Stable under acidic conditions (e.g., TFA cleavage) and labile to basic conditions (e.g., piperidine). | [1] |
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into an SPPS workflow.
Resin Preparation and Swelling
Standard commercially available resins for Fmoc-SPPS, such as Rink Amide or Wang resin, are suitable for use. The choice of resin will determine the C-terminal functionality of the peptide (amide or carboxylic acid, respectively).
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to swell the resin.
-
Gently agitate the resin slurry for at least 30 minutes to ensure complete swelling.
-
Drain the solvent.
Fmoc Deprotection
The N-terminal Fmoc group of the resin-bound amino acid or peptide must be removed before coupling the this compound linker.[9]
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-15 minutes at room temperature.[1] The completion of the deprotection can be monitored by UV absorbance of the filtrate at 301 nm.[1]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Coupling of this compound
The carboxylic acid of the linker is activated and then coupled to the free amine on the resin-bound peptide.
Protocol:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add an activating agent. Common activators include HBTU, HATU, or a combination of DIC/HOBt.[1]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the activation mixture.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a qualitative ninhydrin test.
-
Drain the reaction solution and wash the resin thoroughly with DMF.
The following diagram illustrates the general workflow for a single coupling cycle in SPPS.
Caption: General workflow for coupling this compound in SPPS.
Iterative Coupling
If a longer PEG spacer is desired, the Fmoc group on the newly attached linker can be deprotected using the protocol in section 3.2, followed by the coupling of another this compound molecule.[1]
Peptide Chain Elongation
After the incorporation of the PEG linker, the peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent Fmoc-protected amino acids.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[9] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail such as 95% TFA, 2.5% TIS, and 2.5% water can be used.[1]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
The logical relationship for the final cleavage and deprotection step is shown below.
Caption: Workflow for peptide cleavage from the resin and deprotection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with the use of this compound in SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value/Range | Notes |
| Equivalents of Linker Used | 2 - 4 eq. | Relative to resin loading. |
| Coupling Time | 1 - 2 hours | Can be monitored by ninhydrin test. |
| Fmoc Deprotection Time | 5 - 15 minutes | [1] |
| Cleavage Time | 2 - 4 hours | Dependent on peptide sequence and protecting groups. |
| Purity of Crude Peptide | >70% (by HPLC) | Highly sequence-dependent. |
| Commercial Purity of Linker | >97% (by HPLC) | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient activation time or reagents.- Steric hindrance. | - Increase coupling time.- Use a more potent activator (e.g., HATU).- Double couple the linker. |
| Low Yield of Final Peptide | - Incomplete cleavage from the resin.- Loss of peptide during workup. | - Extend cleavage time.- Ensure complete precipitation in cold ether. |
| Side Product Formation | - Incomplete deprotection of Fmoc group.- Side reactions during cleavage. | - Ensure complete Fmoc removal before coupling.- Use an appropriate scavenger cocktail during cleavage. |
Conclusion
This compound is a versatile and effective hydrophilic linker for modifying peptides in solid-phase peptide synthesis. Its compatibility with standard Fmoc-SPPS protocols allows for the straightforward incorporation of a PEG spacer to enhance the physicochemical properties of synthetic peptides, making it a valuable reagent for researchers and professionals in drug development and chemical biology.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. lifetein.com [lifetein.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Coupling Fmoc-NH-PEG2-CH2CH2COOH to Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS) and the development of complex biomolecules such as antibody-drug conjugates (ADCs), the use of polyethylene glycol (PEG) linkers is integral. These hydrophilic spacers enhance the solubility and pharmacokinetic properties of the final product.[1] Fmoc-NH-PEG2-CH2CH2COOH, also known as Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA), is a bifunctional linker featuring a base-labile Fmoc-protected amine and a terminal carboxylic acid. This structure allows for its directional incorporation into a growing peptide chain or attachment to a solid support.[1]
This document provides a detailed protocol for the efficient coupling of this compound to an amine-functionalized resin, a critical first step for many synthetic strategies. The protocol covers the coupling reaction, determination of resin loading capacity via UV spectrophotometry, and troubleshooting guidelines.
Materials and Reagents
| Material/Reagent | Grade | Notes |
| Amine-functionalized resin (e.g., Rink Amide AM resin) | Synthesis Grade | Typically 100-200 mesh |
| This compound | Synthesis Grade | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | Essential for successful synthesis |
| Dichloromethane (DCM) | Anhydrous | --- |
| Piperidine | Reagent Grade | For Fmoc deprotection |
| N,N'-Diisopropylethylamine (DIPEA) | Synthesis Grade | --- |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Synthesis Grade | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Coupling additive |
| N,N'-Diisopropylcarbodiimide (DIPCDI) | Synthesis Grade | Coupling agent |
| Acetic Anhydride | Reagent Grade | For capping |
| Pyridine | Anhydrous | For capping |
| Methanol (MeOH) | ACS Grade | For washing |
| Solid-phase synthesis vessel | --- | With frit and stopcock |
| Mechanical shaker | --- | --- |
| UV-Vis Spectrophotometer | --- | --- |
| Quartz cuvettes | --- | 1 cm path length |
Experimental Protocols
Protocol 1: Coupling of this compound to Amine-Functionalized Resin
This protocol is optimized for coupling to a resin with free amine groups, such as a Rink Amide resin where the initial Fmoc group has been removed.
-
Resin Preparation:
-
Place the desired amount of amine-functionalized resin (e.g., 1 g) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10-15 mL per gram of resin) for 1-2 hours on a mechanical shaker.[2]
-
If starting with an Fmoc-protected amine resin (like Rink Amide), perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 20 minutes.[3]
-
Wash the deprotected resin thoroughly with DMF (5 x 15 mL) and then DCM (3 x 15 mL), followed by a final wash with DMF (3 x 15 mL).
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (5 equivalents relative to the initial resin loading) and HATU (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the solution and mix for 1-2 minutes. The solution should be added to the resin immediately after activation.
-
Alternative Activation (HOBt/DIPCDI): Dissolve this compound (5 eq.) and HOBt (5 eq.) in DMF. Add DIPCDI (5 eq.) and allow the mixture to pre-activate for 10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
Agitate the mixture on a mechanical shaker at room temperature for 2-6 hours.
-
To monitor the reaction, a small sample of resin can be removed and tested for the presence of free amines using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
After the coupling reaction, drain the solution from the vessel.
-
Wash the resin thoroughly with DMF (5 x 15 mL), followed by DCM (3 x 15 mL), and finally methanol (3 x 15 mL).
-
Dry the resin under vacuum.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine groups, treat the resin with a capping solution of acetic anhydride, pyridine, and DMF (1:1:3 ratio) for 30 minutes.
-
Wash the resin as described in step 4 and dry under vacuum. This ensures that subsequent synthetic steps only occur on the successfully coupled PEG linker.
-
Protocol 2: Determination of Resin Loading by UV Spectrophotometry
This method quantifies the amount of this compound successfully coupled to the resin by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[4]
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
Allow the resin beads to settle.
-
Carefully take a known aliquot of the supernatant and dilute it with fresh DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A common dilution is to take 100 µL and dilute to 1 mL.
-
Prepare a blank solution using the same dilution of 20% piperidine in DMF.
-
Measure the absorbance of the sample at 301 nm against the blank.[4]
-
-
Calculation of Resin Loading:
-
Use the Beer-Lambert law to calculate the resin loading: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution [mL]) / (ε × mass of resin [mg])
Where:
-
Absorbance is the measured absorbance at 301 nm.
-
Dilution Factor is the total volume after dilution divided by the aliquot volume.
-
Volume of piperidine solution is the initial volume added to the resin (e.g., 1 mL).
-
ε (molar extinction coefficient) of the dibenzofulvene-piperidine adduct is 7800 L·mol⁻¹·cm⁻¹.[4][5][6] Note that the path length is assumed to be 1 cm.
-
Mass of resin is the initial weight of the dry resin in mg.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the coupling protocol and expected outcomes.
| Parameter | Value/Range | Notes |
| Reagent Equivalents (relative to initial resin loading) | ||
| This compound | 5 eq. | |
| HATU / HOBt / DIPCDI | 5 eq. | |
| DIPEA | 10 eq. | |
| Reaction Conditions | ||
| Coupling Time | 2 - 6 hours | Monitor with Kaiser test for completion. |
| Temperature | Room Temperature | |
| Loading Determination | ||
| Wavelength (λmax) | 301 nm | For dibenzofulvene-piperidine adduct. |
| Molar Extinction Coefficient (ε) | 7800 L·mol⁻¹·cm⁻¹ | In DMF. |
| Expected Results | ||
| Coupling Efficiency | > 90% | Dependent on resin type and reaction conditions.[7] |
| Typical Resin Loading | 0.1 - 0.8 mmol/g | Highly dependent on the starting resin's initial loading capacity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | 1. Incomplete deprotection of the initial resin. 2. Inefficient activation of the PEG-acid. 3. Steric hindrance. 4. Degraded coupling reagents or wet solvents. | 1. Ensure complete Fmoc removal by extending piperidine treatment or performing a double deprotection. 2. Allow for sufficient pre-activation time (if using HOBt/DIPCDI). Ensure HATU/DIPEA solution is used immediately. 3. Extend the coupling reaction time (up to 24 hours) or perform a double coupling.[7] 4. Use fresh, high-quality anhydrous reagents and solvents. |
| Low Resin Loading Value | 1. Inaccurate weighing of the resin sample. 2. Incomplete Fmoc cleavage during the assay. 3. Error in dilution or spectrophotometer reading. | 1. Use a calibrated analytical balance and ensure the resin is completely dry. 2. Extend the piperidine treatment time to 30-60 minutes for the assay. 3. Re-prepare the sample and ensure the absorbance is within the linear range of the instrument. |
| Resin Clumping/Aggregation | Hydrophobic interactions or secondary structure formation, although less common with hydrophilic PEG linkers. | 1. Ensure adequate solvent volume for swelling and reactions. 2. Consider using a more polar solvent system or a resin with better swelling properties (e.g., PEG-PS resins). |
Visualized Workflow
Caption: Experimental workflow for coupling this compound to resin.
References
Application Note: Synthesis of Semaglutide Side Chain Using Fmoc-NH-PEG2-CH2CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase synthesis of the acylated side chain of semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist. The protocol focuses on the crucial step of incorporating the hydrophilic spacer using Fmoc-NH-PEG2-CH2CH2COOH.
Introduction
Semaglutide is a therapeutic peptide with high homology to human GLP-1, used in the management of type 2 diabetes and obesity.[1][2][3] Its extended half-life and enhanced therapeutic profile are attributed to key structural modifications, most notably the acylation of the lysine residue at position 26 (Lys26).[4][5][6] This modification involves the attachment of a C18 fatty di-acid via a hydrophilic linker, which facilitates binding to serum albumin, thereby reducing renal clearance.[4][6][7]
The linker is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), which provides spacing and improves solubility.[5] this compound (also known as Fmoc-AEEA-OH) is a critical building block for introducing the first of these AEEA units onto the Lys26 side chain during Solid-Phase Peptide Synthesis (SPPS).[8][9] Its Fmoc-protected amine allows for subsequent elongation of the linker, while the terminal carboxylic acid enables efficient coupling to the lysine side chain's free amine.[8][10]
This application note details the workflow and a step-by-step protocol for the selective acylation of the on-resin peptide at Lys26 using this key PEGylated linker.
Synthesis Workflow
The overall strategy involves the synthesis of the peptide backbone on a solid support, followed by selective deprotection of the Lys26 side chain, and subsequent stepwise assembly of the linker and fatty acid moiety before final cleavage from the resin.
Caption: Workflow for Semaglutide Synthesis via Lys26 Acylation.
Chemical Reaction
The core reaction involves the activation of the carboxylic acid on this compound and its subsequent coupling to the deprotected ε-amino group of the Lys26 residue on the resin-bound peptide.
Caption: Amide coupling of the PEG linker to the Lysine side chain.
Experimental Protocol
This protocol assumes the synthesis is performed on a 0.1 mmol scale starting from a pre-loaded Wang resin. The peptide backbone has been synthesized up to the Lys26 position, incorporating an orthogonally protected lysine, such as Fmoc-Lys(Alloc)-OH.
4.1 Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Peptide-Resin (with Lys(Alloc)) | - | - | Pre-synthesized on solid support |
| This compound | e.g., BroadPharm, Biopharma PEG | >95% | CAS: 166108-71-0[8][10][11][12] |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% | For Alloc deprotection |
| Phenylsilane | Sigma-Aldrich | 97% | Scavenger for deprotection |
| Dichloromethane (DCM), peptide grade | Fisher Scientific | >99.8% | Anhydrous |
| N,N-Dimethylformamide (DMF), peptide grade | Fisher Scientific | >99.8% | Anhydrous |
| HATU | Chem-Impex | >98% | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% | Base |
| Piperidine | Sigma-Aldrich | 99.5% | For Fmoc deprotection |
4.2 Protocol Steps
Step 1: Selective Deprotection of Lys26(Alloc) Side Chain
-
Swell the resin-bound peptide in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 eq) and Phenylsilane (25 eq) in 5 mL of anhydrous DCM.
-
Add the solution to the resin and gently agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x), and finally DMF (5x) to ensure complete removal of the catalyst and byproducts.
Step 2: Coupling of this compound
-
In a separate vial, dissolve this compound (3 eq, 0.3 mmol, 115.6 mg) and HATU (2.9 eq, 0.29 mmol, 110.3 mg) in 3 mL of DMF.
-
Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the solution and vortex for 1 minute to pre-activate.
-
Drain the DMF from the washed resin.
-
Add the pre-activated linker solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, extend the coupling time.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).
Step 3: Subsequent Fmoc-Deprotection and Side Chain Elongation
-
To remove the Fmoc group from the newly attached linker, add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin now has a free amine at the end of the first PEG spacer, ready for the coupling of the next component in the semaglutide side chain (e.g., Fmoc-Glu(OtBu)-OH).
Quantitative Data Summary
The following table provides representative quantities and expected outcomes for the key coupling step described in this protocol.
| Parameter | Value | Unit | Notes |
| Resin Substitution | 0.5 | mmol/g | Example starting load; adjust reagent amounts accordingly. |
| Scale | 0.1 | mmol | |
| This compound | 3.0 | eq | Molar equivalents relative to resin loading. |
| HATU | 2.9 | eq | Molar equivalents relative to resin loading. |
| DIPEA | 6.0 | eq | Molar equivalents relative to resin loading. |
| Reaction Time | 2 - 4 | hours | Monitor with Kaiser test for completion. |
| Expected Coupling Efficiency | >99.0 | % | As determined by HPLC analysis of a cleaved test sample.[9] |
| Expected Purity (Crude Peptide) | >75 | % | Purity of the final full-length peptide after cleavage. |
Conclusion
The use of this compound is an efficient and reliable method for initiating the construction of the hydrophilic spacer on the Lys26 side chain in the solid-phase synthesis of semaglutide.[9] The protocol described herein, utilizing an orthogonal Alloc protecting group for the lysine side chain and standard HATU-mediated coupling, provides high coupling efficiency. This crucial step is fundamental to producing the final acylated peptide with the desired pharmacokinetic properties. Careful execution of the deprotection and coupling steps is essential for maximizing the yield and purity of the final product.
References
- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 4. novo-pi.com [novo-pi.com]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Semaglutide [pdb101.rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 9. fcad.com [fcad.com]
- 10. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 11. Fmoc-NH-PEG2-CH2COOH | CAS 166108-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. advancedchemtech.com [advancedchemtech.com]
Application Notes: Enhancing Peptide Therapeutics with Hydrophilic PEG Linkers
The modification of therapeutic peptides with hydrophilic polyethylene glycol (PEG) linkers, a process known as PEGylation, is a clinically-proven strategy to overcome inherent limitations of peptide drugs, such as short plasma half-life and low bioavailability.[1] By covalently attaching PEG chains, the resulting PEG-peptide conjugate exhibits improved pharmacokinetic and pharmacodynamic properties.[2]
Key Benefits of Peptide PEGylation:
-
Improved Solubility and Stability: The hydrophilic nature of PEG chains enhances the solubility of hydrophobic peptides and protects them from proteolytic degradation.[3][4] Each ethylene oxide unit of a PEG chain can bind 2-3 water molecules, creating a hydration shell that increases the peptide's stability in solution.[5][6]
-
Prolonged Plasma Half-Life: PEGylation increases the hydrodynamic volume of the peptide, which reduces renal clearance and shields it from enzymatic degradation.[5][7] This leads to a significantly extended circulation time in the body.[1]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the peptide's surface, reducing the likelihood of an immune response.[3][8] This is particularly beneficial for non-human derived peptides or those that require long-term administration.
-
Enhanced Bioavailability: By improving stability and reducing clearance, PEGylation can lead to a substantial increase in the overall bioavailability of the peptide therapeutic.[1]
Applications:
PEGylation has been successfully applied to a wide range of therapeutic peptides and proteins, leading to over 30 approved drugs for treating various diseases.[9] Applications span from hormone therapies and growth factors to antimicrobial peptides and antibody-drug conjugates (ADCs), where PEG linkers are used to connect the antibody and the cytotoxic drug.[8][10]
Quantitative Impact of PEGylation on Peptide Properties
The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on key peptide characteristics.
Table 1: Effect of PEGylation on Peptide Stability and Aggregation
| Peptide/Protein | PEG Linker Used | Parameter Measured | Result | Reference |
| Alpha-1 Antitrypsin (AAT) | 2-armed 40 kDa PEG-AL (N-terminal) | Heat-Induced Aggregation | Aggregation content significantly decreased to 25.7%. | [11] |
| Alpha-1 Antitrypsin (AAT) | 2-armed 40 kDa PEG-MA (Thiol) | Heat-Induced Aggregation | Showed the best resistance with only 13.5% aggregates. | [11] |
| General Peptides | Not Specified | Proteolytic Degradation | PEG provides protection from proteases and peptidases by impairing access for proteolytic enzymes. | [2] |
Table 2: Effect of PEGylation on Pharmacokinetics and Bioactivity
| Peptide/Protein | PEG Linker Used | Parameter Measured | Result | Reference |
| Salmon Calcitonin (sCT) | 5 kDa PEG | Apparent Molecular Weight | Increased from 8.4 kDa (actual) to 259 kDa. | |
| Growth Hormone (GH) Antagonist | 5 kDa PEG | Plasma Half-Life | Prolonged from ~30 minutes (unmodified) to a duration suitable for therapeutic use. | [2] |
| Interferon | 40 kDa branched PEG | Biological Activity | Activity was reduced to 7% of the native protein. | |
| Bovine Serum Albumin (BSA) | Not Specified | Plasma Half-Life | Extended from 13.6 minutes to 4.5 hours when encapsulated in PEGylated nanoparticles. | [12] |
Note: A reduction in in-vitro biological activity is a potential outcome of PEGylation due to steric hindrance. However, this is often compensated for by the significantly prolonged systemic exposure, leading to an overall improvement in therapeutic efficacy in vivo.[2]
Experimental Protocols
The following are generalized protocols for the modification of peptides with hydrophilic PEG linkers. Researchers should optimize reaction conditions (e.g., pH, temperature, molar ratios) for each specific peptide and PEG reagent.
Protocol 1: PEGylation of Peptide Primary Amines (N-terminus or Lysine Side Chain)
This protocol describes the common method of conjugating an NHS-activated PEG linker to free amine groups on a peptide.
Materials:
-
Peptide of interest (with at least one primary amine)
-
mPEG-NHS ester (methoxy-PEG-N-hydroxysuccinimide ester) of desired molecular weight
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium Phosphate buffer, pH 7.0-8.0
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification System: Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC)
-
Analytical Instruments: MALDI-TOF MS or ESI-MS, HPLC
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of reaction buffer or anhydrous DMSO.
-
Conjugation Reaction:
-
Add the dissolved mPEG-NHS ester to the peptide solution. A molar excess of the PEG reagent (typically 3-10 fold) is recommended to drive the reaction.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 30 minutes to several hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC.
-
-
Quenching: Once the desired level of PEGylation is achieved, add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with and neutralize any remaining active mPEG-NHS ester. Allow quenching for 30 minutes.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC or SEC to separate the conjugate from unreacted peptide, excess PEG reagent, and reaction by-products.
-
Characterization: Confirm the identity and purity of the final PEG-peptide conjugate using mass spectrometry (to verify the mass increase corresponding to the attached PEG chains) and analytical HPLC (to assess purity).
Protocol 2: Site-Specific PEGylation of Cysteine Residues
This protocol allows for site-specific modification by targeting the thiol group of a cysteine residue using a maleimide-activated PEG linker.
Materials:
-
Cysteine-containing peptide
-
mPEG-Maleimide of desired molecular weight
-
Reaction Buffer: Phosphate buffer containing EDTA (e.g., 100 mM sodium phosphate, 10 mM EDTA, pH 6.5-7.0)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification and analytical instruments as listed in Protocol 1.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer. If the cysteine residue is oxidized (forming a disulfide bond), pre-treat the peptide with a reducing agent like TCEP to ensure a free thiol group is available.
-
PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately prior to use.
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved mPEG-Maleimide to the peptide solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light. The reaction is typically faster than NHS ester chemistry. Monitor progress via HPLC.
-
-
Quenching (Optional but Recommended): Add a small molecule thiol, such as free cysteine or β-mercaptoethanol, to quench any unreacted mPEG-Maleimide.
-
Purification: Purify the PEGylated peptide using RP-HPLC or SEC.
-
Characterization: Analyze the final product by mass spectrometry and analytical HPLC to confirm successful site-specific conjugation and purity.
Visualizations: Workflows and Logical Relationships
Caption: A typical experimental workflow for peptide PEGylation.
Caption: Common reactive sites for covalent attachment of PEG linkers.
Caption: How PEGylation alters PK/PD to improve therapeutic efficacy.[2]
Caption: PEGylated antagonist blocks GH signaling.[2]
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. peptide.com [peptide.com]
- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc Deprotection with Piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides using piperidine, a critical step in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, factors influencing the reaction, and potential side reactions.
Introduction to Fmoc Deprotection
The Fmoc group is a base-labile protecting group widely used in peptide synthesis due to its stability under acidic conditions, allowing for an orthogonal protection strategy.[1] The removal of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly piperidine. The reaction proceeds via a β-elimination mechanism, which is favored in polar aprotic solvents like N,N-dimethylformamide (DMF).[2][3] Efficient Fmoc deprotection is crucial for the successful synthesis of high-quality peptides, as incomplete removal leads to deletion sequences.[2][4]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine occurs in a two-step mechanism:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl group.[2]
-
β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2][3]
-
DBF Adduct Formation: The highly reactive DBF intermediate is subsequently scavenged by a second molecule of piperidine to form a stable adduct, which prevents side reactions.[2][3][5]
Caption: Mechanism of Fmoc deprotection by piperidine.
Factors Affecting Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Piperidine Concentration: The concentration of piperidine is a critical parameter. While 20% (v/v) piperidine in DMF is the most common concentration used, studies have shown that concentrations as low as 5% can be effective.[6][7] However, for difficult sequences prone to aggregation, higher concentrations or longer reaction times may be necessary.[5]
-
Solvent: Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are standard choices as they facilitate the deprotection reaction.[3][8] Greener solvent alternatives are being explored, but their efficiency can be sequence-dependent.[9]
-
Temperature: Fmoc deprotection is typically carried out at room temperature. Elevated temperatures can increase the rate of deprotection but may also promote side reactions.[10] Interestingly, thermal cleavage of the Fmoc group at high temperatures (e.g., 120°C) in the absence of a base has also been reported.[11][12][13]
-
Peptide Sequence and Aggregation: The amino acid sequence can significantly impact deprotection efficiency. Sterically hindered amino acids or sequences prone to forming secondary structures (e.g., β-sheets) can hinder the access of piperidine to the Fmoc group, leading to incomplete deprotection.[4]
-
Reaction Time: The time required for complete deprotection can vary. While standard protocols often suggest short reaction times (e.g., 2-10 minutes), difficult sequences may require longer exposure to the piperidine solution.[14]
Quantitative Data on Fmoc Deprotection
The following tables summarize key quantitative data related to Fmoc deprotection conditions.
Table 1: Effect of Piperidine Concentration on Deprotection of Fmoc-Val-OH in DMF
| Piperidine Concentration (% v/v) | Time for >99% Deprotection (minutes) |
| 1 | > 5 |
| 2 | > 5 |
| 5 | 3 |
| 20 | < 3 |
Data adapted from studies on Fmoc-Val-OH deprotection kinetics.[7][15]
Table 2: Comparison of Deprotection Reagents
| Deprotection Reagent | Concentration | Solvent | Relative Deprotection Rate | Key Considerations |
| Piperidine | 20% (v/v) | DMF | Standard | Most commonly used, effective for most sequences.[2] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | A viable alternative to piperidine.[2] |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Slightly Slower | Can reduce aspartimide formation.[2][16] |
| DBU/Piperidine | 1-2% DBU / 2% Piperidine | DMF | Faster than Piperidine | DBU is a stronger, non-nucleophilic base; piperidine is added to scavenge DBF.[1] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocols
Standard Protocol for Manual Fmoc Deprotection in SPPS
This protocol is suitable for the manual deprotection of an Fmoc-protected amino acid on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF for washing
-
Reaction vessel for SPPS
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin), ensuring the resin is fully submerged.[17]
-
Agitation: Gently agitate the resin suspension for 2-3 minutes at room temperature.[17]
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the suspension for an additional 5-10 minutes at room temperature.[17]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the DBF-piperidine adduct.[18]
-
Confirmation of Deprotection (Optional): Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of resin beads to confirm the presence of a free primary amine. A positive test results in a dark blue color.[4]
Caption: General workflow for Fmoc deprotection in SPPS.
Protocol for Monitoring Deprotection Kinetics
This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the released DBF-piperidine adduct.[2]
Materials:
-
Fmoc-protected peptide-resin with a known loading capacity
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Resin Preparation: Accurately weigh a small amount of the dry Fmoc-peptide-resin (e.g., 1-5 mg).
-
Blank Measurement: Prepare a blank solution of the deprotection reagent and use it to zero the spectrophotometer at the desired wavelength (typically 290-301 nm).[18]
-
Initiate Deprotection: Add a precise volume of the deprotection solution to the weighed resin in a suitable vessel and start a timer.
-
Sampling: At specific time points (e.g., 1, 3, 5, 7, 10 minutes), take an aliquot of the supernatant. To quench the reaction, the aliquot can be immediately diluted in a larger volume of a suitable solvent like DMF.[2]
-
Absorbance Measurement: Measure the absorbance of the diluted aliquot at the specified wavelength.
-
Calculation: The extent of deprotection can be calculated using the Beer-Lambert law, knowing the extinction coefficient of the DBF-piperidine adduct (ε ≈ 7800 M⁻¹cm⁻¹ at 301 nm).[5]
Common Side Reactions and Mitigation Strategies
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid, leading to the formation of a cyclic imide.[2][16] This can be minimized by using alternative bases like piperazine or by adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[14][19]
-
Diketopiperazine Formation: This can occur with dipeptides, especially those containing proline at the C-terminus, leading to cleavage of the peptide from the resin.
-
Racemization: Base-mediated racemization can be a concern, particularly for C-terminal cysteine residues.
-
Piperidine Adducts: In some cases, piperidine or its byproducts can form adducts with the peptide chain.
By carefully controlling the reaction conditions and being aware of potential side reactions, researchers can achieve efficient and clean Fmoc deprotection, a critical step towards the successful synthesis of high-purity peptides.
References
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. peptide.com [peptide.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Carboxylic Acid Activation with HATU for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic chemistry, particularly in the synthesis of peptides, pharmaceuticals, and other complex organic molecules.[1] The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, a wide variety of coupling reagents have been developed to activate the carboxylic acid and facilitate this transformation.[1]
Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient and widely used coupling reagent.[2] Its popularity stems from its rapid reaction kinetics, high coupling efficiency, and its remarkable ability to suppress racemization, especially in peptide synthesis.[2] This document provides detailed application notes and protocols for the use of HATU in both solution-phase and solid-phase amide bond synthesis.
Reaction Mechanism
The efficacy of HATU lies in its ability to activate a carboxylic acid by forming a highly reactive OAt-active ester. The reaction proceeds through the following key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[3]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[2]
-
Active Ester Formation: The resulting 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt to generate the highly reactive OAt-active ester and tetramethylurea as a byproduct.[3]
-
Nucleophilic Attack: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing HOAt.[3]
The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance during the coupling reaction, further enhancing the reaction rate and minimizing epimerization.[4]
Caption: Mechanism of HATU-mediated amide bond formation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and comparative performance data for HATU-mediated amide couplings.
Table 1: General Reaction Conditions for HATU-Mediated Amide Coupling [2]
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Carboxylic Acid | 1.0 - 1.2 equivalents | 2.0 - 5.0 equivalents |
| Amine | 1.0 equivalents | 1.0 equivalent (on resin) |
| HATU | 1.0 - 1.5 equivalents | 1.9 - 4.5 equivalents |
| Base (e.g., DIPEA) | 2.0 - 5.0 equivalents | 4.0 - 10.0 equivalents |
| Solvent | DMF, DCM, ACN, THF | DMF, NMP |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 18 hours | 30 minutes - 4 hours |
Table 2: Performance of HATU with Sterically Hindered and Electron-Deficient Substrates [5]
| Carboxylic Acid | Amine | Coupling Conditions | Yield | Notes |
| Sterically Hindered Acid (1a) | N-cyclopropyl-2-aminothiazole (1b) | HATU, DIPEA, DMF, 4 days | Unsatisfactory | Highlights the limitations with highly demanding substrates where alternative methods might be necessary. |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU (1 eq.), DIPEA (5 eq.), DMF, 23°C, 5h | 38% | Demonstrates moderate success with an electron-deficient amine.[6] |
Note: While HATU is highly effective for a broad range of substrates, extremely sterically hindered or electronically deactivated coupling partners may require optimization of reaction conditions or the use of alternative coupling reagents.[5]
Experimental Protocols
Solution-Phase Amide Coupling Protocol
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in solution using HATU.[2][7]
Materials:
-
Carboxylic Acid
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Reagents for work-up and purification (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add DIPEA or TEA (2.0 - 3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[7]
-
Activation: Add HATU (1.0 - 1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7][8]
-
Amine Addition: Add the amine (1.0 - 1.1 equivalents) to the reaction mixture.[7]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up:
-
Upon completion, quench the reaction with water.[7]
-
Extract the product with a suitable organic solvent such as ethyl acetate.[7]
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated aqueous NaHCO₃ solution, and brine.[2][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[2]
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Surface Modification of Biomaterials with Polyethylene Glycol (PEG) Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and methodologies for modifying biomaterial surfaces with polyethylene glycol (PEG) linkers. Detailed protocols for common PEGylation chemistries and characterization techniques are included to facilitate reproducible and effective surface functionalization for a wide range of biomedical applications.
I. Application Notes
Introduction to PEGylation of Biomaterials
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely used for the surface modification of biomaterials. The process of covalently attaching PEG chains to a surface, known as PEGylation, is a cornerstone strategy in biomedical engineering and drug delivery.[1][2] PEG linkers, which are PEG chains with reactive terminal groups, serve as flexible spacers to conjugate PEG to biomaterials, proteins, nanoparticles, and drugs.[3][4]
The primary goal of PEGylation is to improve the biocompatibility and performance of materials in biological environments. The hydrophilic and flexible nature of PEG creates a hydrated layer on the biomaterial surface that can mask underlying material properties, reduce non-specific protein adsorption (biofouling), and prevent activation of the immune system.[5][6]
Key Benefits of PEGylation:
-
Reduced Protein Adsorption: The PEG layer sterically hinders the approach of proteins to the surface, significantly reducing biofouling.[5][7]
-
Improved Biocompatibility: By minimizing protein adsorption and subsequent cell adhesion, PEGylation can reduce inflammatory responses and improve the in vivo compatibility of implants and medical devices.[8]
-
Enhanced Drug Delivery: PEGylated nanoparticles and drug carriers exhibit prolonged systemic circulation times due to reduced clearance by the reticuloendothelial system (RES).[6] This "stealth" effect is crucial for targeted drug delivery.
-
Increased Solubility and Stability: PEGylation can increase the solubility of hydrophobic drugs and protect conjugated proteins and peptides from enzymatic degradation.[9]
Common PEGylation Chemistries
The choice of PEGylation chemistry depends on the available functional groups on the biomaterial surface and the desired stability of the linkage.
-
Amine-Reactive PEGylation: This is one of the most common methods, targeting primary amines (-NH2) on the surface of proteins (e.g., lysine residues) or amine-functionalized surfaces. N-hydroxysuccinimidyl (NHS) esters of PEG are widely used for this purpose, forming stable amide bonds.[2][3][9]
-
Thiol-Reactive PEGylation: This strategy targets sulfhydryl groups (-SH), typically from cysteine residues in proteins or thiol-modified surfaces. Maleimide-functionalized PEGs react specifically with thiols to form stable thioether bonds.[1][10]
-
Click Chemistry: This refers to a class of reactions that are highly efficient, specific, and occur under mild conditions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular click chemistry reaction used for PEGylating surfaces functionalized with azide or alkyne groups.[11][12][13]
Characterization of PEGylated Surfaces
Quantitative characterization of PEGylated surfaces is essential to ensure successful modification and to understand the relationship between surface properties and biological response.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface. It is used to confirm the presence of PEG by identifying the characteristic C-O ether peak.[14][15][16][17]
-
Contact Angle Measurement: The hydrophilicity of a surface can be assessed by measuring the water contact angle. Successful PEGylation leads to a decrease in the water contact angle, indicating a more hydrophilic surface.[18]
-
Ellipsometry: This optical technique can be used to measure the thickness of the grafted PEG layer.[19][20]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the grafting density of PEG on nanoparticles by measuring the weight loss of the polymer upon heating.[21][22][23]
II. Quantitative Data
Protein Adsorption on PEGylated Surfaces
The effectiveness of PEGylation in reducing protein adsorption is dependent on factors such as PEG molecular weight and grafting density. Generally, higher grafting densities lead to lower protein adsorption.[5][7]
| Surface | PEG Molecular Weight (kDa) | PEG Grafting Density (chains/nm²) | Adsorbed Bovine Serum Albumin (mg/m²) | Reference |
| Non-PEGylated | - | - | ~2.5 | [24] |
| PEG Mushroom | 5 | 0.028 | ~0.5 | [24] |
| PEG Brush | 5 | 0.083 | <0.1 | [24] |
| Niobium Pentoxide (bare) | - | - | N/A (8.6% Nitrogen signal from XPS) | [5] |
| PLL-g-PEG on Niobium Pentoxide | 2 | High | N/A (Low Nitrogen signal from XPS) | [5] |
| Surface | Adsorbed Protein (ng/cm²) | Reference |
| Unmodified Polyurethane | > 100 | [17] |
| PEG 3.4k modified Polyurethane | < 20 | [17] |
| PEG 3.4k-Heparin modified Polyurethane | < 10 | [17] |
Cell Adhesion on PEGylated Surfaces
PEGylated surfaces are effective at resisting cell attachment, a critical property for many biomedical applications.
| Surface | Cell Type | Adhesion/Proliferation | Reference |
| Unmodified Silicon | Human Fibroblasts, HeLa Cells | Significant adhesion and proliferation | [25] |
| PEG-immobilized Silicon | Human Fibroblasts, HeLa Cells | Effective depression of cell attachment | [25] |
| Unmodified Polyurethane | Fibroblasts, Osteoblasts | Standard adhesion and viability | [8] |
| PEG-grafted Polyurethane | Fibroblasts, Osteoblasts | Increased viability, altered morphology | [8] |
| Gold | NIH 3T3 Fibroblasts | Adherent | [26] |
| PEG-modified Pyrex | NIH 3T3 Fibroblasts | Cell-resistive | [26] |
III. Experimental Protocols
Protocol 1: Amine-Reactive PEGylation of a Protein using PEG-NHS Ester
This protocol describes the general procedure for conjugating a PEG-NHS ester to a protein containing primary amines.[2][3]
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, bring the vial of PEG-NHS ester to room temperature. Dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve a 10- to 50-fold molar excess relative to the protein.
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight. Further characterization can be performed using techniques like HPLC or mass spectrometry.
Protocol 2: Thiol-Reactive PEGylation of a Protein using PEG-Maleimide
This protocol outlines the conjugation of a PEG-maleimide to a protein containing free sulfhydryl groups.[1]
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide in the reaction buffer to a concentration of 10 mg/mL.
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and byproducts using dialysis or a desalting column.
-
Characterization: Confirm PEGylation using SDS-PAGE and other analytical techniques as described in Protocol 1.
Protocol 3: Grafting PEG to a Silicon Surface
This protocol describes a method for covalently attaching PEG to a silicon surface via a silanization and subsequent PEGylation step.[25][27]
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
PEG-NHS ester
-
Triethylamine (TEA)
-
Deionized water
-
Ethanol
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating in deionized water and ethanol.
-
Immerse the wafers in Piranha solution for 30 minutes to clean and generate hydroxyl groups on the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization (Amine Functionalization):
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Rinse the wafers with toluene and then ethanol to remove excess APTES.
-
Cure the APTES layer by baking the wafers at 110°C for 30 minutes.
-
-
PEG Grafting:
-
Prepare a solution of PEG-NHS ester (e.g., 10 mg/mL) in anhydrous toluene containing a catalytic amount of TEA.
-
Immerse the amine-functionalized wafers in the PEG-NHS ester solution and react for 2-4 hours at room temperature.
-
Rinse the wafers with toluene, ethanol, and deionized water to remove unreacted PEG.
-
Dry the PEGylated wafers under a stream of nitrogen.
-
-
Characterization: Characterize the PEGylated surface using contact angle measurements, XPS, and ellipsometry.
IV. Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. irjweb.com [irjweb.com]
- 12. mdpi.com [mdpi.com]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 27. researchgate.net [researchgate.net]
Application of PEG Linkers in Drug Delivery Systems: Application Notes and Protocols
Introduction
Polyethylene glycol (PEG) linkers are essential tools in the fields of bioconjugation and drug delivery.[1] PEG is a synthetic, hydrophilic, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[2][3] The process of covalently attaching PEG chains to molecules such as proteins, peptides, small molecules, or nanoparticles is known as PEGylation.[4][5] This process is a cornerstone of biopharmaceutical development, designed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][6]
Key benefits of utilizing PEG linkers in drug delivery systems include:
-
Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[4][7]
-
Improved Stability : PEG chains can physically shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.[7][8]
-
Prolonged Circulation Time : The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation half-life.[4][9][10]
-
Reduced Immunogenicity : PEG can mask antigenic sites on a therapeutic molecule, lowering the risk of an immune response.[4][7] This "stealth" effect also reduces recognition and uptake by the immune system.[11][12]
-
Controlled Release : PEG linkers can be engineered to be cleavable under specific physiological conditions (e.g., low pH in tumors, presence of specific enzymes), allowing for targeted drug release.[13][14]
These advantages have led to the widespread use of PEG linkers in advanced drug delivery systems, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle formulations like liposomes and lipid nanoparticles (LNPs) for mRNA delivery.[8][][16]
Application Notes
Types of PEG Linkers and Their Impact
The architecture of the PEG linker plays a critical role in the overall performance of the drug delivery system. The choice between different types of linkers depends on the specific application and the desired drug release mechanism.
1. Linear vs. Branched PEG Linkers
-
Linear PEGs are the most common type, consisting of a single chain of repeating ethylene oxide units.
-
Branched or Multi-arm PEGs have multiple PEG chains extending from a central core. This structure allows for the conjugation of a higher number of drug molecules. For instance, branched PEG linkers can enable a higher drug-to-antibody ratio (DAR) in ADCs without causing the aggregation often seen with hydrophobic drugs and linkers.[17] This can lead to a "doubled payload" approach, enhancing the potency of the conjugate significantly in vivo.[17]
2. Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and non-cleavable linker dictates the mechanism of drug release.[18]
-
Cleavable Linkers are designed to break and release the active drug in response to specific triggers within the target environment, such as changes in pH, redox potential, or the presence of specific enzymes (e.g., cathepsins in lysosomes).[14][16] This allows for targeted drug release, minimizing systemic toxicity and reducing side effects.[13][14]
-
Non-Cleavable Linkers form a stable covalent bond that does not break.[14] Drug release relies on the complete degradation of the carrier molecule, such as the antibody in an ADC, within the lysosome of the target cell.[19][20] This approach offers exceptional stability in circulation and can reduce the risk of off-target toxicity.[19][20] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example of an ADC that uses a non-cleavable linker.[][20]
Quantitative Data on PEG Linker Applications
The benefits of PEGylation can be quantified through various physicochemical and pharmacokinetic parameters.
Table 1: Representative Pharmacokinetic Profile Enhancement by PEGylation
| Therapeutic Agent | Parameter | Without PEG Linker | With PEG Linker | Fold Increase |
|---|---|---|---|---|
| Protein (e.g., Interferon) | Circulation Half-life (t½) | ~2-4 hours | ~48-72 hours | > 20x |
| Area Under Curve (AUC) | Low | High | Significant | |
| Small Molecule Drug | Circulation Half-life (t½) | < 1 hour | > 10 hours | > 10x |
| Liposomal Doxorubicin | Circulation Half-life (t½) | ~1-3 hours | ~45-55 hours | > 15x |
Note: Data are representative values compiled from literature to illustrate the general effects of PEGylation.[6][21][22]
Table 2: Impact of Linker Architecture on Antibody-Drug Conjugate (ADC) Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation Tendency | In Vivo Clearance Rate | Reference |
|---|---|---|---|---|
| Conventional Linear PEG | High | Increased | Moderate | [23][24] |
| Pendant (Branched) PEG | High | Reduced | Slower | [23][24] |
One study found that ADCs with two pendant 12-unit PEG chains performed better than those with a linear 24-unit PEG, showing lower aggregation and slower clearance rates.[23][24]
Table 3: Typical Physicochemical Changes in Nanoparticles After PEGylation
| Parameter | Before PEGylation | After PEGylation | Rationale | Reference |
|---|---|---|---|---|
| Hydrodynamic Diameter (DLS) | 100 nm | 120-150 nm | Addition of hydrated PEG layer increases the effective size in solution. | [25] |
| Zeta Potential | -30 mV (or positive) | -5 mV to 0 mV (near neutral) | The PEG layer shields the surface charge of the nanoparticle core. | [25][26] |
| Protein Adsorption | High | Low | The steric barrier provided by the PEG layer prevents opsonin protein binding. |[12] |
Visualizing the Mechanism of a PEGylated Drug Delivery System
The following diagram illustrates the targeted delivery pathway of an antibody-drug conjugate (ADC) utilizing a PEG linker. The ADC specifically targets cancer cells, becomes internalized, and releases its cytotoxic payload, leading to cell death.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of PEGylated drug delivery systems.
Protocol 1: PEGylation of a Protein with PEG-NHS Ester
This protocol describes a common method for conjugating a PEG linker to primary amine groups (e.g., lysine residues) on a protein.[4]
Materials:
-
Protein of interest (e.g., BSA, antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5).
-
Methoxy-PEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM), 5 kDa.
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Analysis equipment: SDS-PAGE, UV-Vis Spectrophotometer.
Methodology:
-
Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).
-
PEG-NHS Ester Preparation : Immediately before use, dissolve the mPEG-SCM in the reaction buffer.
-
Conjugation Reaction : Add the dissolved mPEG-SCM to the protein solution. A typical molar excess of PEG to protein is 10:1 to 20:1. The optimal ratio should be determined empirically.
-
Incubation : Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching : Add quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification : Purify the PEGylated protein from unreacted PEG and quenching reagents using SEC or TFF.
-
Characterization :
-
Confirm successful PEGylation by observing the increase in molecular weight on an SDS-PAGE gel.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Formulation of PEGylated Liposomes via Post-Insertion
This method involves preparing liposomes first and then inserting PEG-lipids into the outer leaflet of the pre-formed vesicles.[27]
Materials:
-
Lipids: e.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol.
-
PEG-lipid: DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).
-
Buffer: PBS, pH 7.4.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Water bath or heat block.
Methodology:
-
Liposome Formulation : Prepare liposomes using a standard method like thin-film hydration followed by extrusion.
-
Dissolve DSPC and cholesterol (e.g., 55:45 molar ratio) in chloroform.
-
Evaporate the solvent to create a thin lipid film.
-
Hydrate the film with PBS buffer (containing the drug, if applicable) at a temperature above the lipid transition temperature (e.g., 60-65°C for DSPC).
-
Extrude the resulting vesicle suspension through 100 nm polycarbonate membranes to form unilamellar vesicles of a defined size.
-
-
Micelle Preparation : Prepare a solution of DSPE-PEG(2000) in PBS buffer at a concentration above its critical micelle concentration.
-
Post-Insertion Incubation :
-
Add the DSPE-PEG(2000) micelle solution to the pre-formed liposome suspension. A typical target is 3-5 mol% of PEG-lipid relative to the total lipid in the liposomes.
-
Incubate the mixture at a temperature slightly above the lipid transition temperature (e.g., 60°C) for 1-2 hours with gentle stirring.[27] This allows the PEG-lipid to transfer from the micelles into the outer leaflet of the liposomes.
-
-
Purification : Remove any non-inserted PEG-lipid micelles by dialysis or size-exclusion chromatography.
-
Characterization : Analyze the final PEGylated liposomes for size, zeta potential, and drug encapsulation efficiency.
Protocol 3: Characterization of PEGylated Nanoparticles
Accurate characterization is critical to ensure the quality and consistency of PEGylated nanoparticles.[25]
A. Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Sample Preparation : Dilute the nanoparticle suspension in an appropriate filtered buffer (e.g., 10 mM NaCl or PBS) to achieve a suitable count rate (typically 100-500 kcps).[25]
-
Measurement : Place the sample in a clean cuvette and measure using a DLS instrument. Perform at least three measurements and average the results.
-
Data Analysis : Report the Z-average hydrodynamic diameter (in nm) and the Polydispersity Index (PDI). An increase in diameter and a low PDI (<0.2) are expected for well-formulated particles.
B. Surface Charge by Zeta Potential Measurement
-
Sample Preparation : Dilute the sample similarly to DLS, typically in a low salt buffer like 10 mM NaCl.
-
Measurement : Use a dedicated folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.[25]
-
Data Analysis : Report the average zeta potential in millivolts (mV). Successful PEGylation should result in a near-neutral zeta potential as the PEG layer masks the core's surface charge.[28]
C. Quantification of PEG on Nanoparticles by HPLC This protocol provides a method to quantify both total and bound PEG on gold nanoparticles, which can be adapted for other systems.[29]
-
Sample Preparation for Total PEG : Dissolve the nanoparticles to release all PEG. For gold nanoparticles, this can be done by adding a 1 M KCN solution.[29]
-
Sample Preparation for Free PEG : Centrifuge the nanoparticle suspension (e.g., 14,000 rpm for 30 min) to pellet the particles. The supernatant contains the free, unbound PEG.[29]
-
HPLC Analysis :
-
System : Use a Reversed-Phase HPLC (RP-HPLC) system with a Charged Aerosol Detector (CAD), which is suitable for detecting non-chromophoric molecules like PEG.
-
Column : C18 column.
-
Mobile Phase : A gradient of water and an organic solvent like acetonitrile.
-
Standard Curve : Prepare a standard curve using known concentrations of the same PEG linker used for conjugation.
-
-
Calculation :
-
Quantify the total PEG from the dissolved sample and the free PEG from the supernatant using the standard curve.
-
Calculate the bound PEG by subtracting the free PEG from the total PEG.
-
The PEG grafting density on the nanoparticle surface can then be calculated based on the bound PEG concentration and the nanoparticle concentration.
-
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. purepeg.com [purepeg.com]
- 10. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. purepeg.com [purepeg.com]
- 14. purepeg.com [purepeg.com]
- 16. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 17. adcreview.com [adcreview.com]
- 18. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 21. researchgate.net [researchgate.net]
- 22. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. creativepegworks.com [creativepegworks.com]
- 27. researchgate.net [researchgate.net]
- 28. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-NH-PEG2-CH2CH2COOH Coupling
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-NH-PEG2-CH2CH2COOH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols to help you overcome challenges with low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low coupling efficiency with this compound?
Low coupling efficiency with this PEGylated linker can be attributed to several factors:
-
Steric Hindrance: The flexible and bulky nature of the polyethylene glycol (PEG) chain can physically obstruct the reactive carboxyl group, slowing down the reaction kinetics compared to smaller amino acids.
-
Suboptimal Activation: The choice of coupling reagent and activation time may not be sufficient to fully activate the carboxylic acid of the PEG linker for efficient reaction with the resin-bound amine.
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting the accessibility of the N-terminal amine for coupling. The hydrophilic PEG linker itself can sometimes help mitigate this, but it is not always sufficient.[1]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can lead to poor accessibility of the reactive sites within the resin beads.
-
Moisture: Water in the reaction solvent (e.g., DMF) can hydrolyze the activated ester of the PEG linker, preventing it from coupling to the peptide chain.
Q2: Which coupling reagents are recommended for this compound?
For sterically demanding couplings, uronium/aminium salt-based reagents are generally more effective than carbodiimides.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU for the most challenging couplings.[2][5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high efficiency, comparable to HATU, and improved safety and solubility profiles.[4][6]
-
DIC/HOAt (N,N'-Diisopropylcarbodiimide / 7-Aza-1-hydroxybenzotriazole): The addition of HOAt to a carbodiimide coupling can significantly enhance the reaction rate and reduce racemization, making it a viable option.
Q3: Can I use a double coupling strategy?
Yes, a double coupling is a highly recommended strategy to improve the yield for this linker. After the initial coupling reaction, a second, identical coupling step is performed to ensure that all available N-terminal amines have reacted.
Q4: How can I monitor the completion of the coupling reaction?
A qualitative ninhydrin (Kaiser) test is a common and effective method to check for the presence of free primary amines on the resin.[5] A negative result (yellow beads) indicates that the coupling is complete, while a positive result (blue/purple beads) signifies an incomplete reaction and the need for further coupling or capping.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low coupling efficiency.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Quantitative Data Summary
While direct comparative data for this compound is limited in published literature, the following table provides illustrative performance data for various coupling reagents based on their effectiveness with other sterically hindered amino acids. These values should be considered as a general guide for reagent selection.
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Expected Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | 30 - 60 | >99 | Highly efficient for hindered couplings, but more expensive.[3] |
| HBTU | HOBt | DIPEA | 30 - 90 | 98 - 99.5 | A robust and cost-effective choice for many applications.[5] |
| COMU | None | DIPEA | 15 - 45 | >99 | High efficiency with reduced risk of some side reactions.[6] |
| DIC | HOAt | None | 60 - 180 | 95 - 98 | Slower kinetics but a good option to minimize side reactions.[5] |
| PyBOP | HOBt | DIPEA | 30 - 120 | ~95 - 98 | Effective phosphonium salt-based reagent. |
Detailed Experimental Protocols
Diagram: General Coupling Workflow
Caption: A generalized workflow for the coupling step in SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially after a failed coupling attempt with other reagents.
-
Resin Preparation:
-
Swell the resin-bound peptide (with the deprotected N-terminal amine) in high-purity, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
-
-
Activation Mixture Preparation (perform in a separate vessel):
-
Dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activation mixture to the swelled resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a ninhydrin test.
-
If the test is negative (yellow), wash the resin thoroughly with DMF (3-5 times).
-
If the test is positive (blue), consider performing a second coupling (repeat steps 2-4) before washing.
-
Protocol 2: Standard Coupling using HBTU
This is a robust and cost-effective protocol suitable for routine synthesis.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes and drain the solvent.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add HBTU (2.9 equivalents) and DIPEA (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 1.5-3 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to check for completion.
-
If the reaction is complete, wash the resin with DMF (3-5 times). If not, consider a double coupling.
-
Protocol 3: Carbodiimide-Based Coupling using DIC/HOAt
This protocol is an alternative that can minimize certain side reactions.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes and drain the solvent.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the activation mixture to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate at room temperature. Reaction times are typically longer, from 2 to 6 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test. Due to the slower kinetics, allow for sufficient reaction time before testing.
-
Once complete, wash the resin with DMF (3-5 times).
-
References
Technical Support Center: Incomplete Fmoc Deprotection of PEGylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to incomplete N-α-Fmoc deprotection during the solid-phase peptide synthesis (SPPS) of PEGylated peptides.
Troubleshooting Guide
Incomplete Fmoc deprotection is a critical issue in SPPS that can lead to the formation of deletion peptides and complex purification challenges. The presence of a polyethylene glycol (PEG) chain can influence this step in multiple ways. While PEGylation is known to enhance the solubility of growing peptide chains, potentially reducing aggregation-related deprotection issues, the steric bulk of the PEG moiety itself can sometimes hinder the approach of the deprotection reagent.[1]
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of PEGylated peptides.
Step 1: Initial Assessment - Is Fmoc Deprotection Incomplete?
The first step is to confirm that the N-terminal Fmoc group has not been completely removed. Several analytical and qualitative methods can be employed.
Qualitative On-Resin Tests:
-
Kaiser Test (for primary amines): This is a widely used colorimetric test to detect free primary amines.[2] A positive result (blue/purple beads) after the deprotection step indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests that the Fmoc group is still attached.[2]
-
Chloranil Test (for secondary amines): This test is specifically used for detecting secondary amines, such as an N-terminal proline, which does not give a clear result with the Kaiser test.[2]
Quantitative and Confirmatory Methods:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine liberates dibenzofulvene (DBF), which forms an adduct with the base. This adduct has a characteristic UV absorbance at approximately 301-312 nm.[2] By monitoring the absorbance of the deprotection solution, one can track the progress and completion of the reaction.[2] A lack of or significantly reduced absorbance can indicate a problem with the deprotection step.
-
HPLC and Mass Spectrometry (MS) of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by reverse-phase HPLC (RP-HPLC) and MS. Incomplete deprotection will result in a significant peak corresponding to the Fmoc-containing peptide, which will have a mass 222.24 Da higher than the desired deprotected peptide.[3]
Step 2: Identifying the Root Cause
Several factors, often exacerbated in the synthesis of long or complex PEGylated peptides, can lead to incomplete Fmoc removal.
-
Steric Hindrance: The bulky side chains of certain amino acids (e.g., Val, Ile, Thr, Aib) can physically block the piperidine base from accessing the Fmoc group.[4] The PEG chain, particularly if it is of high molecular weight, can also contribute to steric hindrance, especially if it folds back over the N-terminus.
-
Peptide Aggregation: Despite the solubilizing effect of PEG, long or hydrophobic peptide sequences can still aggregate on the solid support, forming secondary structures like β-sheets.[5] This aggregation can prevent the penetration of solvents and deprotection reagents.[4]
-
Poor Solvation/Resin Swelling: Inadequate swelling of the resin or poor solvation of the peptide-PEG conjugate can hinder the diffusion of the deprotection reagent to the reaction sites.[4]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for "difficult" or sterically hindered sequences, including some PEGylated peptides.[4]
Step 3: Implementing Corrective Actions
Based on the suspected cause, the following modifications to the deprotection protocol can be implemented.
-
Extend Deprotection Time: The simplest approach is to increase the duration of the piperidine treatment. A second deprotection step with fresh reagent is often effective.[4]
-
Use a Stronger Base Cocktail: For particularly difficult sequences, a stronger base cocktail can be employed. A common choice is the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[6]
-
Elevate the Temperature: Gently heating the reaction vessel can increase the reaction kinetics and help disrupt secondary structures. However, this should be done with caution as elevated temperatures can also promote side reactions.[6]
-
Improve Solvation: Switching to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of N,N-dimethylformamide (DMF), can improve resin swelling and disrupt peptide aggregation.[3]
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: How does PEGylation specifically affect Fmoc deprotection?
A1: PEGylation has a dual effect. On one hand, it increases the solubility of the peptide, which can disrupt aggregation and make the N-terminus more accessible.[6] This is beneficial for deprotection. On the other hand, a large PEG chain can cause steric hindrance, potentially slowing down the deprotection reaction, similar to bulky amino acid side chains. The net effect depends on the specific peptide sequence and the size of the PEG chain.
Q2: My standard 20% piperidine in DMF protocol is failing. What is the first thing I should try?
A2: The most straightforward first step is to perform a second deprotection with a fresh solution of 20% piperidine in DMF for an extended period (e.g., 15-30 minutes).[4] This often resolves issues of slow deprotection kinetics without introducing harsher reagents that could cause side reactions.
Q3: When should I consider using DBU?
A3: DBU is a very strong, non-nucleophilic base that can significantly accelerate Fmoc removal.[1] It should be considered when extended piperidine treatment fails, especially for sequences known to be highly aggregated or sterically hindered. A common cocktail is 2% DBU and 2-20% piperidine in DMF.[6] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[1]
Q4: Can I monitor the deprotection reaction in real-time?
A4: Yes, many automated peptide synthesizers are equipped with UV detectors to monitor the concentration of the DBF-piperidine adduct in the column effluent.[2] This allows for real-time tracking of the Fmoc removal and can be used to automatically extend the deprotection time until the reaction is complete.[2]
Q5: Are there alternatives to piperidine for Fmoc deprotection?
A5: Yes, other secondary amines like piperazine and 4-methylpiperidine have been used as alternatives to piperidine.[7] These can be advantageous in terms of safety and handling.[7] For instance, piperazine is less volatile and not a controlled substance like piperidine.[7]
Data Presentation
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal, especially for sterically hindered amino acids. The following table summarizes kinetic data for the deprotection of Fmoc-L-Leucine and Fmoc-L-Arginine(Pbf), which can serve as models for understanding the challenges with sterically hindered PEGylated peptides.
| Amino Acid | Deprotection Reagent | Concentration | Time (min) | Deprotection Efficiency (%) |
| Leucine | Piperidine (PP) | 20% v/v in DMF | 3 | ~80 |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 3 | ~80 | |
| Piperazine (PZ) | 10% w/v in DMF/EtOH | 3 | ~80 | |
| Arginine(Pbf) | Piperidine (PP) | 20% v/v in DMF | 10 | >95 |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | 10 | >95 | |
| Piperazine (PZ) | 10% w/v in DMF/EtOH | 10 | >95 |
Data synthesized from a study on deprotection kinetics.[8] The study notes that for the sterically hindered Arginine(Pbf), a minimum of 10 minutes is required for efficient deprotection with any of the three reagents, while for Leucine, deprotection is efficient even at shorter times.[8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard method for Fmoc removal using piperidine.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring all beads are covered. Agitate for 2-3 minutes.[4]
-
Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 5-10 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.[3]
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
This protocol is recommended for sterically hindered or aggregation-prone sequences where standard methods are insufficient.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[6]
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[4]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Washing: Drain the solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of DBU and piperidine.[6]
Protocol 3: Kaiser Test
This qualitative test confirms the presence of free primary amines after deprotection.
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[9]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 0.5 g ninhydrin in 10 ml ethanol.[10]
-
Solution B: 80 g phenol in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN in 98 ml pyridine.
-
-
Heating: Heat the test tube at 100-115°C for 5 minutes.[9][11]
-
Observation:
Visualizations
The mechanism of Fmoc deprotection is a two-step process initiated by a base.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Peptide Synthesis [en.bio-protocol.org]
- 11. chempep.com [chempep.com]
Technical Support Center: Conjugation with Fmoc-NH-PEG2-CH2CH2COOH
Welcome to the technical support center for conjugation reactions involving Fmoc-NH-PEG2-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential side reactions and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Fmoc-8-amino-3,6-dioxaoctanoic acid, is a heterobifunctional linker molecule. It comprises a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[1] Its primary use is in bioconjugation and solid-phase peptide synthesis (SPPS) to introduce a flexible, water-soluble spacer between a peptide and another molecule (e.g., a drug, a dye, or another peptide).[1]
Q2: What are the most common methods for activating the carboxylic acid of this compound for conjugation to an amine?
A2: The carboxylic acid is typically activated to form a more reactive species that can readily couple with a primary or secondary amine. Common activation methods include:
-
Carbodiimide Chemistry: Using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
-
Uronium/Aminium Reagents: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1][2][3]
Q3: Is the Fmoc protecting group stable during the carboxylic acid activation and coupling steps?
A3: The Fmoc group is generally stable under the acidic conditions that might be used for EDC/NHS activation. However, it is labile to bases. During coupling reactions that use bases like DIPEA, there is a potential for premature deprotection, although this is not typically a major issue with the controlled amounts of base used. The stability of the Fmoc group can be influenced by the base concentration, solvent, and temperature.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the conjugation of this compound, focusing on identifying the cause and providing actionable solutions.
Issue 1: Low Conjugation Yield
Symptoms:
-
LC-MS analysis shows a large amount of unreacted starting material (peptide or this compound).
-
The desired conjugate is a minor product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure your coupling reagents (EDC, HATU, HBTU) are fresh and have been stored under anhydrous conditions. For EDC/NHS chemistry, perform the activation at a slightly acidic pH (e.g., 6.0-6.5) before adding the amine-containing molecule and adjusting the pH to 7.5-8.0 for the coupling step. |
| Hydrolysis of the Activated Ester | The activated intermediate (e.g., NHS-ester or O-acylisourea) is susceptible to hydrolysis in aqueous buffers. Prepare the activated linker immediately before use. Minimize the time between activation and addition of the amine. Perform the reaction in anhydrous organic solvents like DMF or DMSO if your biomolecule is soluble and stable in them. |
| Suboptimal Reaction pH | For coupling to amines, the pH should be high enough to ensure a significant population of deprotonated, nucleophilic amine groups (typically pH 7.5-8.5). However, very high pH (>9.0) can accelerate the hydrolysis of the activated ester. Optimize the pH for your specific system. |
| Peptide or Conjugate Aggregation | Hydrophobic peptides or the resulting conjugate can aggregate, leading to poor reactivity and low yields.[4][5] To mitigate this, consider adding organic co-solvents (e.g., DMSO, DMF up to 30% v/v), using chaotropic salts (e.g., LiCl), or performing the reaction at a lower concentration.[4][5] The hydrophilic PEG spacer in the linker is intended to reduce aggregation.[1] |
Issue 2: Unexpected Side Products Observed in Mass Spectrometry
Symptoms:
-
Mass spectrometry reveals species with unexpected mass additions to the peptide or the linker.
Potential Side Reactions & Solutions:
| Side Reaction | Description | Mitigation Strategies |
| N-acylurea Formation (with EDC) | The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines.[6] This consumes the activated linker and reduces yield. | Add NHS or sulfo-NHS to the EDC activation mixture. These additives react with the O-acylisourea to form a more stable NHS-ester, which is less prone to rearrangement and more reactive towards amines. |
| Guanidinylation of Amines (with HATU/HBTU) | Excess HATU or HBTU can react with primary amines on your peptide (N-terminus or Lysine side chains) to form a stable guanidinium adduct (+98 Da for tetramethylguanidinium).[7][8] This acts as a capping group, preventing further reaction. | Avoid using a large excess of the uronium reagent; a 1:1 to 1.5:1 molar ratio of coupling reagent to carboxylic acid is often sufficient.[8] Pre-activate the this compound with HATU/HBTU and base for a few minutes before adding the peptide. This minimizes the exposure of free amines to the coupling reagent.[9] |
| Premature Fmoc Deprotection | The presence of base (e.g., DIPEA) can cause some degree of Fmoc group removal from the linker or the peptide. The newly exposed amine can then react, leading to undesired products. | Use the minimum necessary amount of base (typically 2 equivalents relative to the carboxylic acid). Keep the reaction temperature at room temperature or below. Minimize the reaction time. |
Data Presentation
The following table summarizes the common side products and their corresponding mass shifts that may be observed during mass spectrometry analysis.
| Side Reaction | Coupling Reagent | Affected Molecule | Mass Shift (Monoisotopic) |
| N-acylurea Formation | EDC | This compound | +155.13 Da (EDC adduct) |
| Guanidinylation | HATU / HBTU | Peptide (on primary amine) | +98.09 Da (tetramethylguanidinium) |
| Dimerization of Peptide | EDC or HATU/HBTU | Peptide | 2 x Peptide Mass |
Experimental Protocols
Protocol 1: General Procedure for Conjugation using HATU
This protocol provides a general guideline for conjugating this compound to a peptide with a free primary amine (e.g., N-terminus or Lysine side chain) in solution.
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution of the linker and HATU, add DIPEA (2.4 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated linker solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be precipitated by adding cold diethyl ether.
-
-
Purification:
-
Purify the crude conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: General Procedure for Conjugation using EDC/NHS
This protocol is suitable for reactions in aqueous buffers, which is often necessary for proteins and larger peptides.
-
Reagent Preparation:
-
Dissolve the peptide in a non-amine-containing buffer (e.g., MES buffer, pH 6.0).
-
Dissolve this compound in the same buffer. For solubility, a small amount of a co-solvent like DMSO can be used.
-
Prepare fresh stock solutions of EDC and NHS in the reaction buffer or water.
-
-
Activation:
-
Add EDC (5 equivalents) and NHS (5 equivalents) to the solution of this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Coupling:
-
Adjust the pH of the peptide solution to 7.5-8.0 using a non-nucleophilic base or by buffer exchange.
-
Add the activated linker solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine).
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and byproducts, or by RP-HPLC.
-
Visualizations
Below are diagrams illustrating the key chemical pathways and logical relationships in the conjugation process.
Caption: General workflow for the two-step activation and coupling process.
Caption: Competing reaction pathways for the EDC-activated intermediate.
Caption: Desired coupling versus guanidinylation side reaction with HATU.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 3. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
How to improve solubility of peptide-PEG conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address solubility challenges with peptide-PEG conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my peptide-PEG conjugate?
The solubility of peptide-PEG conjugates is a complex interplay of several factors:
-
Peptide Properties : The intrinsic properties of the peptide are critical. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility.[1][2] Conversely, a higher content of charged (hydrophilic) amino acids like lysine and glutamic acid improves solubility.[1][2][3] The peptide's isoelectric point (pI) is also crucial, as solubility is generally lowest at a pH near the pI.[3]
-
PEG Properties : The attached polyethylene glycol (PEG) chain generally increases water solubility by creating a hydrophilic shield around the peptide.[1][4] The length and structure (linear vs. branched) of the PEG chain can influence the conjugate's hydrodynamic radius and overall solubility.[5][6][7][8] Longer PEG chains can offer better protection from aggregation and lead to prolonged circulation in the bloodstream.[7]
-
Solution Conditions : The immediate chemical environment, including pH, buffer type, ionic strength, and the presence of excipients, significantly impacts solubility.[3][9]
-
Conjugation Chemistry : The method used to link the peptide and PEG can influence the final product's properties.[5][6]
Q2: My peptide was soluble before PEGylation, but the conjugate is not. Why?
While PEGylation is a standard strategy to enhance the solubility of hydrophobic peptides, several factors can lead to a decrease in solubility post-conjugation:
-
Shielding of Charged Groups : The PEG chain might sterically hinder charged amino acid residues on the peptide surface that were previously interacting with the aqueous solvent.
-
Aggregation Propensity : The peptide portion of the conjugate can still self-associate, leading to aggregation.[10][11] This is especially true for peptides with a high propensity to form β-sheets.[5][6]
-
Polydispersity : The PEG material itself can be polydisperse (containing chains of varying lengths), which can lead to heterogeneity in the final conjugate, potentially impacting its solubility profile.[12]
-
Incorrect pH : The optimal pH for the conjugate's solubility might be different from that of the unconjugated peptide. If the formulation buffer is near the conjugate's new isoelectric point, it will likely precipitate.
Q3: How does PEG chain length affect the solubility and properties of the conjugate?
The length of the PEG chain has a significant impact on the conjugate's physicochemical properties:
-
Increased Solubility : Generally, longer PEG chains provide a more substantial hydrophilic shield, which can further increase water solubility and stability.[5][6][7]
-
Hydrodynamic Size : Increasing PEG chain length increases the molecule's effective size in solution (hydrodynamic radius).[1][8] This is a key factor in reducing renal clearance and extending the conjugate's circulation half-life.[5][6]
-
Viscosity : In highly concentrated solutions, longer PEG chains can lead to a significant increase in viscosity, which may pose challenges for processing and subcutaneous injection.[13]
-
Drug Release : For some nanoparticle systems, longer PEG chains have been shown to lead to faster drug release.[7]
Q4: What is the role of pH and buffers in solubilizing peptide-PEG conjugates?
Adjusting the pH and selecting an appropriate buffer system are fundamental first steps in improving solubility.
-
Isoelectric Point (pI) : Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[3] To improve solubility, the pH of the solution should be adjusted to be at least 1-2 units away from the pI. For peptides with a net positive charge (basic pI), using an acidic buffer can help. For peptides with a net negative charge (acidic pI), a basic buffer is recommended.[2]
-
Buffer Type : The choice of buffer can also influence solubility. Studies on monoclonal antibodies have shown that precipitation behavior can differ between citrate, phosphate, and histidine buffers even at the same pH.[9] It is advisable to screen a few different buffer systems.
Troubleshooting Guides
Problem 1: My peptide-PEG conjugate precipitates immediately upon dissolution or during storage.
This is a common issue often related to the formulation environment or intrinsic properties of the conjugate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitated peptide-PEG conjugates.
Recommended Actions:
-
pH Adjustment : The first and most critical step is to adjust the pH of your solution.[1] Determine the theoretical pI of your peptide and ensure your buffer pH is significantly different. For basic peptides (pI > 7), try an acidic buffer (e.g., acetate, pH 4-5). For acidic peptides (pI < 7), try a neutral or basic buffer (e.g., phosphate or Tris, pH 7.5-8.5).[2]
-
Buffer Screening : Test a small amount of your conjugate in different buffer systems (e.g., citrate, phosphate, histidine, Tris) at the optimal pH to identify the most suitable one.[9]
-
Use of Co-solvents : For very hydrophobic peptides, adding a small amount of an organic co-solvent can aid dissolution.[1][2] Start by dissolving the conjugate in a minimal volume of a solvent like DMSO, ethanol, or acetonitrile, and then slowly add your aqueous buffer to the desired final concentration.[2] Be cautious, as high concentrations of organic solvents can destabilize the peptide's structure.
-
Sonication : Gentle sonication can help break up small aggregates and improve the rate of dissolution.[2]
Problem 2: My conjugate appears soluble initially but forms aggregates over time.
Aggregation is a process where individual conjugate molecules associate to form larger, often insoluble, species.[11] This can lead to loss of activity and potential immunogenicity.[11][14]
Factors Influencing Aggregation
Caption: Key factors that can promote the aggregation of peptide-PEG conjugates.
Recommended Actions:
-
Incorporate Excipients : Certain excipients can stabilize the conjugate and prevent aggregation.
-
Amino Acids : Arginine is known to increase protein solubility and stability and can reduce aggregation.[15]
-
Sugars : Sugars like sucrose and trehalose can act as stabilizers.
-
Surfactants : Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can be used at low concentrations to prevent surface-induced aggregation, though they must be used with care as they can sometimes promote oxidation.[11]
-
-
Optimize Storage Conditions :
-
Temperature : Store the conjugate at the recommended temperature. Some peptides are more soluble at lower temperatures, while others may be more stable at room temperature.[2] Avoid repeated freeze-thaw cycles.
-
Concentration : Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[16] If possible, work with the lowest concentration suitable for your application.
-
-
Structural Modification : If formulation strategies fail, you may need to reconsider the conjugate's design.
Data and Protocols
Table 1: Summary of Formulation Strategies to Enhance Solubility
| Strategy | Parameter | Recommended Action | Rationale & Citations |
| pH Optimization | Solution pH | Adjust pH to be >2 units away from the peptide's isoelectric point (pI). | Solubility is minimal at the pI due to zero net charge. Maximizing charge enhances interaction with water.[1][3] |
| Buffer Selection | Buffer System | Screen different buffer species (e.g., phosphate, citrate, acetate, Tris) at the optimal pH. | Buffer ions can have specific interactions with the peptide, influencing its solubility.[9] |
| PEG Chain Length | PEG Molecular Weight | Use a longer PEG chain (e.g., 5 kDa, 10 kDa, 20 kDa). | Longer chains provide a greater hydrophilic shield, increasing hydrodynamic radius and preventing aggregation.[1][7][8] |
| Excipient Addition | Stabilizers | Add excipients like arginine, sucrose, or low concentrations of non-ionic surfactants (e.g., Polysorbate 80). | Excipients can inhibit aggregation, improve stability, and increase solubility through various mechanisms.[11][14][15] |
| Co-solvent Use | Organic Solvent | For highly hydrophobic peptides, dissolve first in a minimal amount of DMSO or ethanol, then dilute with aqueous buffer. | Organic solvents can disrupt hydrophobic interactions that lead to poor solubility.[1][2] |
| Temperature Control | Storage/Handling | Test solubility at different temperatures (e.g., 4°C vs. 25°C). Avoid freeze-thaw cycles. | Temperature can affect solubility and the kinetics of aggregation.[2][11] |
Experimental Protocol: Basic Solubility Assessment
This protocol describes a simple method to test the solubility of a peptide-PEG conjugate under various buffer conditions.
Objective: To determine the optimal buffer (pH and type) for solubilizing a lyophilized peptide-PEG conjugate.
Materials:
-
Lyophilized peptide-PEG conjugate
-
A set of buffers (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM Sodium Phosphate, pH 7.4; 50 mM Tris, pH 8.5)
-
Micropipettes and sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes (or a NanoDrop)
Methodology:
-
Prepare Stock Solutions : Prepare sterile-filtered stock solutions of the different buffers you wish to test.
-
Aliquot the Peptide : Weigh out small, equal amounts of the lyophilized conjugate into several microcentrifuge tubes. It is recommended to test a small portion first rather than dissolving the entire sample.[3]
-
Initial Dissolution Attempt :
-
To the first tube, add a specific volume of the first test buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Gently vortex the tube for 30-60 seconds.
-
Visually inspect the solution against a dark background. Look for cloudiness, particulates, or gel formation.
-
-
Incubation & Centrifugation :
-
If the solution is not clear, let it sit at the desired temperature (e.g., room temperature) for 15-30 minutes, vortexing intermittently.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
-
Quantify Soluble Fraction :
-
Carefully collect the supernatant without disturbing the pellet (if any).
-
Measure the absorbance of the supernatant at 280 nm (A280) using a spectrophotometer. Use the corresponding buffer as a blank.
-
If the peptide's extinction coefficient is known, calculate the concentration of the soluble conjugate. If not, the A280 value can be used for relative comparison between conditions.
-
-
Repeat for All Conditions : Repeat steps 3-5 for each buffer condition you want to test.
-
Analysis : Compare the visual clarity and the A280 readings of the supernatants from the different buffer conditions. The condition that yields the clearest solution with the highest A280 reading is the most favorable for solubilizing your conjugate.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. openpr.com [openpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. dovepress.com [dovepress.com]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Considerations in formulation development of a PEGylated protein [morressier.com]
- 14. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 15. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PEGylated Peptides by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of PEGylated peptides by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is best for purifying my PEGylated peptide?
A1: The optimal HPLC mode depends on the specific characteristics of your PEGylated peptide and the impurities you need to remove. The three most common modes are:
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for peptide purification.[1] It separates molecules based on their hydrophobicity.[] RP-HPLC is effective at separating PEGylated peptides from un-PEGylated peptides and other reaction byproducts.[3] It can also resolve species with different PEGylation sites.[3]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[] Since PEGylation increases the size of a peptide, SEC is very effective at removing unreacted PEG and other small molecules.[] However, it may not be able to separate PEGylated species from peptide dimers or aggregates of similar size.[4]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the peptide surface, altering its interaction with the IEX stationary phase.[][5] This property can be exploited to separate PEGylated species from the native peptide and even resolve positional isomers.[][6]
Q2: Why are my chromatogram peaks for PEGylated peptides so broad?
A2: Peak broadening in the HPLC analysis of PEGylated peptides is a common issue primarily caused by the polydispersity of the polyethylene glycol (PEG) itself.[7] Most PEG reagents consist of a population of molecules with a distribution of chain lengths.[8] This heterogeneity is transferred to the peptide during conjugation, resulting in a mixture of PEGylated peptides with slightly different retention times, which manifests as a broad peak.[7] Using a uniform PEG reagent can result in significantly sharper peaks, comparable to those of the native peptide.[7]
Q3: I am having trouble separating the PEGylated peptide from the unreacted (free) PEG. What should I do?
A3: Co-elution of the PEGylated product and unreacted PEG can be challenging, especially in RP-HPLC where PEG itself can be quite hydrophobic.[9] Consider the following strategies:
-
Optimize the Gradient: A shallower gradient during the elution of the PEGylated species in RP-HPLC can improve resolution.[3]
-
Change the HPLC Mode: Size-Exclusion Chromatography (SEC) is often very effective at separating the much larger PEGylated peptide from the smaller, free PEG molecules.[]
-
Use a Different Stationary Phase: In RP-HPLC, switching from a C18 to a C4 column, or vice-versa, can alter the selectivity between the PEGylated peptide and free PEG.[3][10]
-
Employ a different detection method: If UV detection is difficult due to PEG's lack of a chromophore, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-volatile analytes like PEG.[11][12][13]
Q4: What is the best way to detect and quantify my PEGylated peptide and related impurities?
A4: A combination of detectors is often ideal.
-
UV/Vis Detector: This is standard for detecting the peptide backbone at 210-220 nm or aromatic amino acid side chains at 280 nm.[1] However, it cannot detect free PEG, which lacks a chromophore.[11][13]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors are useful for detecting all non-volatile components in the sample, including free PEG and the PEGylated peptide, providing a more complete picture of the reaction mixture.[11][12]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides detailed information on the molecular weights of the eluting species, confirming the identity of the PEGylated product and impurities.[14][15]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Poor Resolution Between PEGylated and Un-PEGylated Peptide | - Inappropriate HPLC mode.- Suboptimal gradient conditions in RP-HPLC.- Unsuitable column chemistry. | - Switch to a different HPLC mode (e.g., IEX may provide better selectivity based on charge differences).[][16]- In RP-HPLC, use a shallower gradient (e.g., 1-2% change in organic solvent per minute).[3]- Experiment with different stationary phases (e.g., C4 vs. C18).[3][10]- Increase the column temperature (e.g., to 45 °C) to improve peak shape and resolution.[3] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., basic peptides with acidic silanol groups).[17]- Column overload.[17]- Column packing bed deformation or a blocked frit.[17][18] | - Adjust the mobile phase pH using a suitable buffer to suppress silanol interactions.[17]- Reduce the sample amount or concentration injected onto the column.[19]- If all peaks are tailing, try back-flushing the column. If the problem persists, the column may need to be replaced.[18] |
| Co-elution of Positional Isomers | - Insufficient selectivity of the chromatographic method. | - Ion-Exchange Chromatography (IEX) is often highly effective at separating positional isomers due to subtle differences in surface charge shielding by the PEG chain.[][6]- In RP-HPLC, optimizing the gradient and mobile phase composition may improve resolution.[3] |
| Inconsistent Retention Times | - Changes in mobile phase composition or pH.[20]- Fluctuations in column temperature.- Column degradation.[20] | - Ensure accurate and consistent preparation of the mobile phase, including proper buffering.[20]- Use a column oven to maintain a stable temperature.[3]- Track column performance over time; a significant shift in retention may indicate the need for a new column. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a PEGylated Peptide
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific peptide and PEG reagent used.
-
Column Selection: Start with a C4 or C18 reversed-phase column with a pore size of 300 Å, suitable for large molecules.[3][10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude PEGylation reaction mixture in Mobile Phase A or a solvent with low organic content to ensure binding to the column.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for an analytical scale column (e.g., 4.6 mm ID).
-
Column Temperature: 45 °C.[3]
-
Detection: UV at 214 nm and/or 280 nm.
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 5-20%).
-
Apply a shallow linear gradient to elute the PEGylated peptide (e.g., an increase of 1-2% B per minute).[3]
-
After the elution of the desired peak, include a high-organic wash step (e.g., 90% B) to remove strongly bound impurities, followed by re-equilibration at the initial conditions.[10]
-
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the target peak and analyze their purity by analytical HPLC and mass spectrometry.
Quantitative Data Summary
Table 1: Example RP-HPLC Conditions for PEGylated Proteins
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Jupiter 300 C4 | Jupiter 300 C18 | [3],[10] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | [3],[10] |
| Mobile Phase B | 90% Acetonitrile / 0.08% TFA in Water | 90% Acetonitrile / 0.085% TFA in Water | [3],[10] |
| Gradient | 20-55% B in 25 min | 20-65% B in 25 min | [3],[10] |
| Flow Rate | 1 mL/min | 1 mL/min | [3],[10] |
| Temperature | 45 °C | 45 °C | [3],[10] |
| Detection | UV at 214 nm | UV at 220 nm | [3],[10] |
Table 2: Impact of PEGylation on IEX Elution
| Analyte | Elution Salt Concentration | Observation | Reference |
| Native BSA | Higher | Tighter binding to anion exchanger. | [16] |
| 12 kDa PEG-BSA | Lower | Weaker binding due to charge shielding. | [16] |
| 30 kDa PEG-BSA | Lowest | Most significant charge shielding effect. | [16] |
Visualized Workflows
Caption: General workflow for HPLC purification of PEGylated peptides.
Caption: Decision tree for troubleshooting poor HPLC separation.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromforum.org [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. restek.com [restek.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
Navigating the Complexities of Peptide PEGylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide PEGylation. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve successful conjugation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the peptide PEGylation process, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PEG-001 | Low PEGylation Efficiency / Incomplete Reaction | - Suboptimal pH: The pH of the reaction buffer may not be ideal for the chosen chemistry.[1][2][3][4] - Incorrect Molar Ratio: The ratio of PEG reagent to peptide may be too low.[3][4][5] - Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.[3] - Short Reaction Time: The reaction may not have had enough time to reach completion.[4][5] - Inactive PEG Reagent: The PEG reagent may have hydrolyzed or degraded.[3][6][7] - Steric Hindrance: The target functional group on the peptide may be inaccessible.[8] | - Optimize pH: Adjust the pH according to the specific PEGylation chemistry (see tables below). - Increase Molar Ratio: Titrate the PEG reagent to peptide molar ratio, starting from a 3:1 or 5:1 excess and increasing as needed.[5] - Adjust Temperature: While many reactions proceed at room temperature, consider increasing it to 37°C if peptide stability allows. - Extend Reaction Time: Monitor the reaction over a longer period (e.g., 2, 4, or even 24 hours).[4] - Use Fresh Reagent: Always use fresh, properly stored PEG reagents. Equilibrate to room temperature before opening to prevent moisture condensation.[6][7] - Consider Linker Length: Use a PEG reagent with a longer spacer arm to overcome steric hindrance. |
| PEG-002 | Multiple PEGylation Products (Polydispersity) | - High Molar Ratio: An excessive amount of PEG reagent can lead to multiple PEG chains attaching to a single peptide.[9] - Non-specific Reaction Conditions: The pH may be too high, leading to reactions with less reactive sites.[3] - Presence of Multiple Reactive Sites: The peptide may have multiple residues (e.g., lysines) available for conjugation.[3] | - Optimize Molar Ratio: Carefully control the stoichiometry of the reactants. A lower molar excess may be beneficial. - pH Control: For amine-specific PEGylation, a lower pH (around 7.0) can favor the more reactive N-terminal α-amino group over lysine ε-amino groups.[3] - Site-Directed Mutagenesis: If possible, modify the peptide sequence to remove excess reactive sites. - Purification: Employ purification techniques like ion-exchange chromatography (IEX) to separate mono-PEGylated species from multi-PEGylated and unreacted peptide.[3][][11] |
| PEG-003 | Poor Yield of Mono-PEGylated Product | - Compromise between efficiency and selectivity: Reaction conditions may favor high overall PEGylation but not specifically the mono-PEGylated form.[12] - Cross-linked Products: If using bifunctional PEGs, unwanted cross-linking can occur.[9] | - Design of Experiments (DOE): Utilize a DOE approach to systematically investigate the interaction of parameters like pH, molar ratio, and reductant concentration to find the optimal conditions for mono-PEGylation.[12] - Use Monofunctional PEG: Ensure you are using a monofunctional PEG reagent (e.g., mPEG) to avoid cross-linking.[13] - Purification Strategy: Develop a robust purification strategy using IEX or other chromatographic methods to isolate the desired product.[11][14] |
| PEG-004 | Loss of Peptide Bioactivity | - PEGylation at or near the active site: The attached PEG chain may be sterically hindering the peptide's binding site.[1][8] - Conformational Changes: The conjugation process may have altered the peptide's tertiary structure.[8] - Harsh Reaction Conditions: Extreme pH or temperature could have denatured the peptide. | - Site-Specific PEGylation: Target a residue distant from the active site. This can be achieved by controlling pH for N-terminal specificity or by introducing a unique cysteine residue for thiol-specific chemistry.[15] - Use Branched PEGs: Branched PEGs can sometimes better preserve bioactivity by creating a larger hydrodynamic radius with fewer attachment points.[9] - Milder Reaction Conditions: Perform the reaction at a lower temperature or for a shorter duration and assess bioactivity at multiple time points. - Reversible PEGylation: Consider using a releasable PEG linker that detaches from the peptide under physiological conditions.[13][16] |
| PEG-005 | Difficulty in Purifying the PEGylated Peptide | - Similar Properties of Reactants and Products: The unreacted peptide, PEGylated product, and excess PEG may have similar chromatographic behavior. - Aggregation: The PEGylated peptide may be prone to aggregation.[8] | - Multi-modal Chromatography: A combination of purification techniques is often necessary. For example, an initial size-exclusion chromatography (SEC) step to remove excess PEG, followed by IEX to separate based on charge differences between un- and mono/multi-PEGylated species.[3][17] Hydrophobic Interaction Chromatography (HIC) can also be a useful supplementary method.[][11] - Optimize Buffers: Screen different buffer compositions and pH levels during purification to minimize aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS-ester based amine PEGylation?
A1: For NHS-ester chemistry, the reaction with primary amines (like the N-terminus or the side chain of lysine) is most efficient at a pH range of 7.0 to 9.0.[7] To achieve greater selectivity for the N-terminal α-amino group, which generally has a lower pKa than the ε-amino group of lysine, performing the reaction at a lower pH (around 7.0-7.5) is often recommended.[3][18][19]
Q2: What is the recommended molar excess of PEG reagent to use?
A2: A molar excess of the PEG reagent is typically required to drive the reaction to completion. For maleimide-thiol chemistry, a 10- to 20-fold molar excess is common.[20][21][22] For NHS-ester reactions, a similar excess is often a good starting point.[7] However, the optimal ratio is peptide-dependent and should be determined empirically, as a very high excess can lead to unwanted multiple PEGylations.[5]
Q3: How can I confirm that my peptide has been successfully PEGylated?
A3: Several analytical techniques can be used for characterization.[23]
-
SDS-PAGE: A noticeable shift in the molecular weight band of the PEGylated peptide compared to the unmodified peptide.
-
HPLC: Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can separate the PEGylated product from the starting materials, showing a new peak with a different retention time.[23][24]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the PEGylated peptide, providing information on the degree of PEGylation (number of attached PEG chains).[23][25][26]
Q4: My PEG reagent is a solid. How should I prepare it for the reaction?
A4: It is crucial to handle PEG reagents carefully to avoid hydrolysis. The vial should be equilibrated to room temperature before opening to prevent moisture condensation.[6][7] The reagent should be dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[6][19] Avoid preparing stock solutions for long-term storage as the activated groups are susceptible to hydrolysis.[6][7]
Q5: What are the best methods for purifying PEGylated peptides?
A5: The choice of purification method depends on the specific properties of the peptide and the PEG conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for removing excess, unreacted PEG reagent from the PEGylated peptide.[17]
-
Ion-Exchange Chromatography (IEX): A powerful technique for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species based on differences in their surface charge.[3][][11]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary or polishing step, separating molecules based on hydrophobicity.[][11]
-
Reversed-Phase HPLC (RP-HPLC): Often used for analytical characterization and can be applied to preparative purification of smaller PEGylated peptides.[]
Experimental Protocols
Protocol 1: Amine-Specific PEGylation using PEG-NHS Ester
This protocol provides a general procedure for conjugating a PEG-NHS ester to a peptide containing primary amines (N-terminus, Lysine).
Materials:
-
Peptide of interest
-
PEG-NHS Ester reagent (e.g., mPEG-SCM, Y-NHS-40K)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4. Avoid Tris or glycine buffers.[6][7]
-
Dry, water-miscible solvent (e.g., anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (SEC and/or IEX chromatography columns)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Equilibrate the PEG-NHS Ester vial to room temperature. Immediately before use, dissolve the required amount in a small volume of dry DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[6] The volume of organic solvent should not exceed 10% of the final reaction volume.[7]
-
Calculate Molar Ratio: Determine the amount of PEG-NHS Ester needed to achieve the desired molar excess over the peptide (e.g., start with a 5:1 to 20:1 molar ratio).[5][7]
-
Reaction: Add the calculated volume of the PEG-NHS Ester solution to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][7] The optimal time may vary and should be determined by monitoring the reaction progress (e.g., by taking aliquots for HPLC analysis).
-
Quenching (Optional): To stop the reaction, add a small amount of quenching solution to react with any remaining active NHS esters.
-
Purification: Proceed immediately to purification.
-
First, use SEC to remove the excess, unreacted PEG reagent.
-
Then, use IEX to separate the mono-PEGylated peptide from unreacted peptide and multi-PEGylated species.
-
Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide
This protocol outlines the site-specific conjugation of a PEG-Maleimide to a cysteine residue on a peptide.
Materials:
-
Cysteine-containing peptide
-
PEG-Maleimide reagent
-
Reaction Buffer: Thiol-free buffer, e.g., PBS, pH 6.5-7.5.[18] Degas the buffer prior to use to minimize cysteine oxidation.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Dry, water-miscible solvent (e.g., anhydrous DMSO or DMF)
-
Purification system (SEC and/or IEX chromatography columns)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed reaction buffer. If the peptide contains disulfide bonds that need to be reduced, add a 10-100x molar excess of TCEP and incubate for 30-60 minutes at room temperature.[27]
-
PEG Reagent Preparation: Equilibrate the PEG-Maleimide vial to room temperature. Immediately before use, dissolve the reagent in a small volume of dry DMSO or DMF.[20][21]
-
Calculate Molar Ratio: Determine the amount of PEG-Maleimide needed for a 10- to 20-fold molar excess over the peptide's free thiol groups.[20][21][22]
-
Reaction: Add the PEG-Maleimide solution to the peptide solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[20][21][22] The reaction progress should be monitored.
-
Purification: Purify the final conjugate using SEC to remove excess PEG-Maleimide, followed by IEX or RP-HPLC to isolate the pure PEGylated peptide.
Data and Visualization
Table 1: Recommended pH Ranges for Common PEGylation Chemistries
| PEGylation Chemistry | Target Residue(s) | Recommended pH Range | Resulting Linkage |
| NHS-Ester | Lysine, N-terminus | 7.0 - 9.0[7] | Amide |
| Maleimide | Cysteine | 6.5 - 7.5[18] | Thioether |
| Aldehyde (Reductive Amination) | N-terminus (specific) | ~7.0[18] | Secondary Amine |
| Vinyl Sulfone | Cysteine | 7.5 - 8.5[18] | Thioether |
| Carbodiimide | Aspartic Acid, Glutamic Acid | 4.5 - 6.0[18] | Amide |
Diagrams
Caption: A general workflow for a typical peptide PEGylation experiment.
Caption: A decision tree for troubleshooting low PEGylation reaction yields.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. bachem.com [bachem.com]
- 14. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 15. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 16. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Protein PEGylation [jenkemusa.com]
- 20. broadpharm.com [broadpharm.com]
- 21. broadpharm.com [broadpharm.com]
- 22. confluore.com [confluore.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
- 26. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 27. lifetein.com [lifetein.com]
Technical Support Center: Preventing Peptide Aggregation with PEG Spacers
Welcome to our technical support center for utilizing polyethylene glycol (PEG) spacers to prevent peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your peptide PEGylation experiments.
Issue 1: My PEGylated peptide still shows significant aggregation.
Possible Cause & Solution:
-
Suboptimal PEG Spacer Length: The length of the PEG spacer is critical in providing sufficient steric hindrance to prevent peptide-peptide interactions.[1] Short PEG chains may not offer enough protection.
-
Recommendation: If you are using a short PEG spacer (e.g., PEG4, PEG8), consider increasing the length (e.g., PEG12, PEG24, or larger). The optimal length is peptide-dependent and may require empirical testing.[2] A study on GCSF, for instance, showed that a 5kDa PEG was effective, but a 20kDa PEG provided even greater stability against aggregation.[1]
-
-
Incorrect PEG Architecture: Linear PEGs are commonly used, but for some peptides, a branched or multi-arm PEG architecture might be more effective. Branched PEGs can create a larger hydrodynamic volume, offering enhanced steric protection.[3][4][5]
-
Recommendation: Evaluate branched PEG alternatives if linear PEGs are not sufficiently preventing aggregation. Branched PEGs have been shown to be more stable than linear PEGs of similar molecular weights.[3]
-
-
Low PEGylation Efficiency: Incomplete or low-yield PEGylation will result in a significant population of unmodified, aggregation-prone peptides.
-
Recommendation: Optimize the PEGylation reaction conditions. This includes the molar ratio of PEG to peptide, pH, temperature, and reaction time.[6] It is crucial to purify the PEGylated peptide to remove any unreacted peptide. Characterize the reaction mixture using HPLC to assess the percentage of PEGylated product.
-
-
Inappropriate Site of PEGylation: The location of the PEG chain on the peptide is crucial.[7][8] If PEGylation occurs at a site that does not effectively mask the hydrophobic regions responsible for aggregation, its efficacy will be limited.
-
Recommendation: If your peptide has multiple potential PEGylation sites (e.g., several lysine residues), consider site-directed PEGylation. This can be achieved by introducing a unique reactive group (e.g., a cysteine residue) at a specific location away from the aggregation-prone domain.[6]
-
Issue 2: The biological activity of my peptide is significantly reduced after PEGylation.
Possible Cause & Solution:
-
Steric Hindrance at the Active Site: The PEG chain may be sterically hindering the interaction of the peptide with its target receptor or substrate.[9][10]
-
Conformational Changes: The attachment of a PEG molecule can sometimes induce conformational changes in the peptide that affect its activity.[11]
-
Recommendation: Experiment with different PEG lengths and architectures. A shorter PEG or a different linkage chemistry might be less disruptive to the peptide's native conformation. Characterize the secondary structure of the PEGylated peptide using techniques like Circular Dichroism (CD) to assess any significant changes.
-
Issue 3: I am having difficulty characterizing my PEGylated peptide.
Possible Cause & Solution:
-
Heterogeneity of the PEGylated Product: PEGylation reactions can often result in a mixture of products, including unreacted peptide, mono-PEGylated peptide (at different sites), and multi-PEGylated peptides.[12] This heterogeneity, combined with the polydispersity of the PEG polymer itself, complicates analysis.[13]
-
Recommendation for HPLC: Use a combination of analytical techniques. Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species. Size-exclusion chromatography (SEC) is useful for separating based on hydrodynamic volume, which is significantly altered by PEGylation.[14]
-
Recommendation for Mass Spectrometry (MS): The large mass and heterogeneity of PEG can make MS analysis challenging.[12][15] Techniques like MALDI-TOF MS are often used. For ESI-MS, using a post-column addition of amines (e.g., triethylamine) can help to reduce charge states and simplify the spectra of PEGylated compounds.
-
Frequently Asked Questions (FAQs)
Q1: How do PEG spacers prevent peptide aggregation?
PEG (polyethylene glycol) is a hydrophilic and flexible polymer.[16] When covalently attached to a peptide, it forms a dynamic, water-solvated cloud around the molecule.[17][18] This "shielding" effect provides a steric barrier that physically prevents the close approach of peptide molecules to each other, thereby inhibiting the intermolecular interactions that lead to aggregation and precipitation.[1][19] PEGylation increases the hydrodynamic size of the peptide, which also contributes to its stability and reduces renal clearance in vivo.[11]
Q2: What is the difference between using a linear and a branched PEG spacer?
-
Linear PEGs are single chains of repeating ethylene glycol units. They are the most common type of PEG used for peptide modification.
-
Branched PEGs consist of multiple PEG chains linked to a central core.[5] This architecture provides a greater hydrodynamic volume and surface shielding compared to a linear PEG of the same total molecular weight.[3][4] This can result in enhanced protection against enzymatic degradation and aggregation.[3][5] However, branched PEGs are often more expensive.[9]
Q3: What factors should I consider when choosing a PEG spacer?
The choice of PEG spacer is critical for successful aggregation prevention while retaining biological activity.[17] Key factors include:
-
Molecular Weight (Length): The PEG chain must be long enough to provide an effective steric shield.[1] The optimal length is peptide-specific and often requires empirical testing.[2][20] PEGs with a molecular weight greater than 1,000 Da are generally non-toxic.[7][8]
-
Architecture: Consider linear vs. branched PEGs. For peptides that are particularly prone to aggregation, a branched PEG might offer superior performance.[3][4]
-
Reactive Group: The PEG reagent must have a reactive group that is compatible with the target functional group on the peptide (e.g., N-hydroxysuccinimide (NHS) esters for primary amines on lysine residues, or maleimides for sulfhydryl groups on cysteine residues).[7][21]
-
Site of Attachment: The intended site of PEGylation on the peptide should be considered to avoid interference with the active site.[7][8]
Q4: What are the common chemistries used for peptide PEGylation?
The most common approach is to target nucleophilic groups on the peptide.[10]
-
Amine PEGylation: This targets the ε-amino group of lysine residues and the N-terminal α-amino group.[6] Activated PEGs, such as PEG-NHS esters, are frequently used for this purpose.[14]
-
Thiol PEGylation: This targets the sulfhydryl group of cysteine residues. It is a highly specific method, especially if the peptide contains a single cysteine.[6] PEG-maleimide is a common reagent for thiol-specific conjugation.[21]
-
Carboxyl Group PEGylation: This targets the carboxylic acid groups of aspartic and glutamic acid residues, as well as the C-terminus.[6]
Q5: Can PEGylation have any disadvantages?
Yes, while generally beneficial, PEGylation can have some potential drawbacks:
-
Reduced Biological Activity: As mentioned in the troubleshooting guide, the PEG chain can cause steric hindrance at the peptide's active site, leading to reduced potency.[9][10][17]
-
Immunogenicity: Although PEG is considered non-immunogenic, there have been reports of anti-PEG antibodies being generated in some individuals, which can lead to accelerated clearance of the PEGylated therapeutic.[9][22][23]
-
Increased Viscosity: PEGylation can increase the viscosity of a peptide formulation, which might be a consideration for injectable drugs.[9]
-
Heterogeneity: The PEGylation process can produce a heterogeneous mixture of products, which can complicate manufacturing and characterization.[6][23]
Quantitative Data Summary
The effectiveness of PEG spacers in preventing peptide aggregation is often dependent on their molecular weight and architecture. The following tables summarize key findings from the literature.
Table 1: Effect of PEG Molecular Weight on GCSF Aggregation
| PEGylated GCSF | Aggregation after 6 days at 37°C | Biological Activity Retention |
| Unmodified GCSF | Precipitation | Low |
| 5kDa PEG-GCSF | Soluble aggregates | High |
| 20kDa PEG-GCSF | Soluble aggregates (less than 5kDa) | High |
Data synthesized from a study on Granulocyte-Colony Stimulating Factor (GCSF).[1]
Table 2: Comparison of Linear vs. Branched PEG Conjugates
| Property | Linear PEG | Branched PEG |
| Hydrodynamic Volume | Standard | Larger for equivalent MW |
| In vivo Half-life | Increased | Often further increased |
| Proteolytic Stability | Good | Often enhanced |
| Potential for Activity Loss | Dependent on attachment site | May be higher due to larger size |
This table provides a qualitative comparison based on general findings in the literature.[3][4][24]
Experimental Protocols
Protocol 1: General Peptide PEGylation via Amine Coupling
This protocol describes a general method for PEGylating a peptide with a primary amine (e.g., lysine or N-terminus) using an NHS-activated PEG.
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer, typically at a pH of 7-9 to ensure the primary amine is deprotonated and reactive. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or sodium borate buffer at pH 8.5.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in the same reaction buffer or a compatible solvent like DMSO.
-
Reaction Incubation: Add the activated PEG solution to the peptide solution. The molar ratio of PEG to peptide should be optimized, but a starting point is often a 5- to 20-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated peptide from unreacted PEG and peptide using techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the PEGylated peptide using HPLC, SDS-PAGE, and mass spectrometry.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
The ThT assay is a widely used method to monitor the formation of amyloid-like fibrillar aggregates in real-time.[25][26]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.
-
Prepare a stock solution of Thioflavin T (ThT) in water or buffer (e.g., 1 mM).
-
Prepare the aggregation buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the aggregation buffer.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Initiate the aggregation by adding the peptide stock solution to the desired final concentration. Include a control well with no peptide.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (can be hours to days). The plate should be shaken briefly before each reading to ensure a homogenous solution.
-
-
Data Analysis: Plot the ThT fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.[27][28]
Protocol 3: Dynamic Light Scattering (DLS) for Measuring Aggregate Size
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of peptide aggregates.[29]
-
Sample Preparation:
-
Prepare the peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or extraneous particles.
-
The peptide concentration should be optimized to give a good scattering signal without causing multiple scattering effects.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Set the measurement parameters, including the laser wavelength, scattering angle, and temperature.
-
-
Measurement:
-
Transfer a small volume of the peptide solution to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (size) of the particles.[29] An increase in the average particle size over time is indicative of aggregation.[29]
-
Visualizations
Caption: Experimental workflow for peptide PEGylation and subsequent analysis.
Caption: How PEG spacers sterically hinder peptide aggregation.
Caption: Troubleshooting decision tree for persistent aggregation issues.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of PEG length on conformational and binding properties of CCK peptides exposed by supramolecular aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. bachem.com [bachem.com]
- 8. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 9. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEGylation - Wikipedia [en.wikipedia.org]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. lifetein.com [lifetein.com]
- 18. pharmtech.com [pharmtech.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Why should you consider pegylated peptides? | AmbioPharm [ambiopharm.com]
- 22. researchgate.net [researchgate.net]
- 23. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 24. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Item - Simultaneous measurement of aggregation by DLS and ThT fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 29. medium.com [medium.com]
Characterizing Fmoc-NH-PEG2-CH2CH2COOH incorporation by mass spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers characterizing the incorporation of the Fmoc-NH-PEG2-CH2CH2COOH linker using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of the this compound linker?
A1: The molecular weight of the linker is critical for accurate mass spectrometry analysis. There are several forms to consider depending on the stage of your synthesis.
-
This compound (Intact Reagent) : This is the full, protected linker.[1][2][3]
-
-NH-PEG2-CH2CH2CO- (Incorporated Linker) : This represents the linker after Fmoc deprotection and formation of amide bonds at both the N-terminus (to the peptide) and C-terminus (to another molecule or resin). This is the mass you should expect to see added to your parent molecule.
For precise mass spectrometry, it is crucial to use the monoisotopic mass for calculations, as this corresponds to the peak representing the most abundant isotopes.
Table 1: Molecular Weights of Linker Species
| Linker Form | Molecular Formula | Average Mass ( g/mol ) | Monoisotopic Mass (Da) |
| Intact Linker (Fmoc-protected) | C22H25NO6 | 399.44 | 399.1682 |
| Incorporated Linker (Post-coupling) | -C8H13NO3- | 171.16 | 171.0895 |
| Fmoc Group (Protecting Group) | C15H11O2- | 223.25 | 223.0759 |
Q2: How do I calculate the expected m/z of my modified peptide?
A2: To calculate the expected mass-to-charge ratio (m/z) of your final product, follow this formula:
Expected m/z = ([Mass of Unmodified Peptide] + [Monoisotopic Mass of Incorporated Linker] + [Mass of Adduct]) / z
Where:
-
Mass of Unmodified Peptide : The monoisotopic mass of your starting peptide.
-
Monoisotopic Mass of Incorporated Linker : 171.0895 Da.
-
Mass of Adduct : The mass of the ionizing adduct. Common adducts are H+ (1.0078 Da), Na+ (22.9898 Da), and K+ (38.9637 Da). PEGylated molecules are particularly prone to forming sodium and potassium adducts.[4][5]
-
z : The charge state of the ion (e.g., 1, 2, 3...).
Example: For a peptide with a mass of 1500.00 Da, modified with the linker and detected as a singly protonated ion ([M+H]+): Expected m/z = (1500.00 + 171.0895 + 1.0078) / 1 = 1672.0973
Q3: What are common sources of PEG contamination in mass spectrometry?
A3: Polyethylene glycol (PEG) is a common laboratory contaminant that can interfere with mass spectrometry analysis, often appearing as a series of peaks separated by 44.0262 Da (the mass of an ethylene glycol unit).[6] Common sources include:
-
Detergents (e.g., Triton X-100) used during cell lysis or purification.[6]
-
Plasticware, such as microcentrifuge tubes, which can leach PEG into organic solvents.[6]
-
Cross-contamination from other experiments or shared laboratory equipment.
If you observe a PEG-like pattern in your spectrum that does not correspond to your product, it is advisable to run a blank (solvent only) and systematically check all reagents and consumables.[6][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the mass spectrometric analysis of your linker-modified product.
Problem 1: I don't see a peak at the expected mass of my modified peptide.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction/Incorporation | Verify the success of your coupling reaction using an orthogonal method if possible. Re-run the mass spectrometry on the crude reaction mixture to look for unreacted starting materials. |
| Incorrect Mass Calculation | Double-check your calculations. Ensure you are using the monoisotopic mass of the incorporated linker (171.0895 Da) and accounting for common adducts like H+, Na+, and K+.[4][5] |
| Poor Ionization | PEGylated molecules can sometimes ionize poorly. Try altering the solvent composition (e.g., increase acetonitrile percentage) or the ionization source parameters. Post-column addition of amines like triethylamine (TEA) can sometimes simplify spectra and improve signal.[8] |
| Sample Loss During Preparation | Peptides can be lost during cleanup steps. Ensure that any desalting or purification steps are validated for your sample type. For C18-based cleanup, acidify the sample with formic or trifluoroacetic acid (TFA) to a pH <3 to ensure binding.[7] |
Problem 2: I see multiple peaks, and I'm not sure which one is my product.
| Possible Cause | Troubleshooting Steps |
| Presence of Multiple Adducts | PEG linkers have a high affinity for alkali metals.[4][5][9] Look for peaks corresponding to your peptide mass + H+, Na+, and K+. The mass difference between these peaks will be approximately 22 Da (Na+ vs. H+) and 38 Da (K+ vs. H+). |
| Incomplete Fmoc Deprotection | If the Fmoc group (223.08 Da) was not completely removed, you will see a peak corresponding to [Expected Mass + 223.08 Da]. |
| Side Reactions from Synthesis | Solid-phase peptide synthesis can lead to side products.[10] Common issues include deletion sequences (missing amino acids) or products from side-chain reactions. Analyze the peak pattern to see if they correspond to known side reactions. |
| PEG Contamination | Unrelated PEG contamination can create a complex spectrum.[7] Look for a repeating pattern of peaks separated by 44.0262 Da. If present, clean your MS system and use fresh, high-purity solvents and new plasticware.[7] |
Problem 3: The mass spectrum is noisy and has a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Sample Contamination (Salts, Detergents) | Salts and detergents from buffers can suppress the ionization of your target molecule.[11][12] Ensure your sample is properly desalted before analysis using methods like C18 ZipTips, desalting columns, or dialysis.[7][11] |
| Low Sample Concentration | Your sample may be too dilute. Concentrate the sample using a vacuum concentrator (e.g., SpeedVac).[7] |
| Instrument Not Calibrated | A poorly calibrated instrument will result in low-quality data.[7] Calibrate your mass spectrometer according to the manufacturer's recommendations using a known standard. |
Experimental Protocols
Protocol 1: General Sample Preparation for ESI-MS
This protocol outlines a standard procedure for preparing a peptide cleaved from a solid-phase resin for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Peptide Cleavage and Precipitation :
-
Cleave the modified peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Air-dry the peptide pellet to remove residual ether.
-
-
Sample Reconstitution :
-
Dissolve the dried peptide in a solvent compatible with mass spectrometry, typically 50% acetonitrile / 50% water with 0.1% formic acid.
-
-
Desalting (if necessary) :
-
If the sample contains high concentrations of non-volatile salts, perform a desalting step.
-
Acidify the sample with 0.1% TFA to ensure a pH < 3.
-
Use a C18 desalting column or ZipTip according to the manufacturer's protocol.
-
Wash the bound peptide to remove salts.
-
Elute the peptide using a solution with a high organic content (e.g., 70% acetonitrile, 0.1% formic acid).[11]
-
-
Analysis :
-
Dilute the final sample to an appropriate concentration (typically low micromolar to high nanomolar range) in 50% acetonitrile / 0.1% formic acid for direct infusion or LC-MS analysis.[13]
-
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common mass spectrometry issues.
Caption: General experimental workflow from synthesis to data analysis.
Caption: Troubleshooting logic for identifying the desired product.
References
- 1. purepeg.com [purepeg.com]
- 2. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. research.tue.nl [research.tue.nl]
- 10. peptide.com [peptide.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Homogeneous PEGylated Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the synthesis of homogeneous PEGylated proteins.
Troubleshooting Guide
This guide addresses common issues encountered during protein PEGylation experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Product Heterogeneity - Multiple PEGylated Species Observed
Q: My analysis (e.g., SDS-PAGE, SEC, IEX) shows multiple bands or peaks, indicating a heterogeneous mixture of PEGylated proteins. How can I achieve a more homogeneous product?
A: Product heterogeneity is a common challenge in protein PEGylation, often resulting from the attachment of a variable number of PEG chains at different sites on the protein.[1][2] Here are several strategies to improve homogeneity:
-
Employ Site-Specific PEGylation Strategies:
-
N-terminal PEGylation: This is a widely used method that targets the unique pKa of the N-terminal α-amino group, allowing for selective modification under controlled pH conditions (typically pH 5-7).[1][3] Reductive alkylation using PEG-aldehyde is a common chemistry for this approach.[4]
-
Cysteine-Specific PEGylation: If your protein has a unique, accessible cysteine residue, you can use thiol-reactive PEG reagents like PEG-maleimide or PEG-vinylsulfone for highly specific conjugation.[3][5] If no native cysteine is available, one can be introduced at a specific site via site-directed mutagenesis.[6]
-
Enzymatic PEGylation: Enzymes like transglutaminase can catalyze the site-specific attachment of PEG to glutamine residues, offering high selectivity.[4][6]
-
-
Optimize Reaction Conditions:
-
Control pH: The pH of the reaction buffer is critical. For targeting lysine residues, a higher pH (around 8.5-9.5) is typically used, but this can lead to heterogeneity due to multiple reactive lysines. For N-terminal targeting, a lower pH is preferred.[1][4]
-
Stoichiometry: Carefully control the molar ratio of the PEG reagent to the protein. An excess of the PEG reagent can lead to a higher degree of PEGylation and increased heterogeneity.[7] Start with a 1:1 to 1:5 protein to PEG molar ratio and optimize based on the results.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of multiple PEGylated species and side products.
-
-
Purification of the Desired Product:
-
Ion Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated proteins based on differences in their surface charge.[5][8] Different positional isomers and species with varying numbers of attached PEG chains can often be resolved.[]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and separating mono-PEGylated from di- or multi-PEGylated species.[8][]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate PEGylated proteins based on differences in their hydrophobicity.[][10]
-
Issue 2: Low PEGylation Yield
Q: I am observing a low yield of my desired PEGylated protein. What are the potential causes and how can I improve the efficiency of the reaction?
A: Low PEGylation yield can be attributed to several factors, from the reagents to the reaction conditions.
-
Suboptimal Reaction Conditions:
-
pH: Ensure the pH of your reaction buffer is optimal for the chosen PEGylation chemistry. For example, amine-reactive chemistries generally require a pH above the pKa of the target amino group.[4]
-
Temperature and Time: While lower temperatures and shorter times can reduce heterogeneity, they might also lead to incomplete reactions. A careful balance needs to be found through optimization.
-
Protein Concentration: Very low protein concentrations can slow down the reaction kinetics.
-
-
Issues with Reagents:
-
PEG Reagent Quality: Ensure the PEG reagent is of high quality and has not degraded. Some PEG reagents are moisture-sensitive and should be stored under inert gas.[11] The polydispersity of the PEG itself can also be a factor.[12]
-
Protein Stability: The protein must be stable and properly folded under the reaction conditions. Denaturation can expose previously buried reactive sites, leading to non-specific PEGylation and aggregation.
-
-
Steric Hindrance:
-
The target site on the protein may be sterically hindered, preventing efficient access of the PEG reagent.[13] Consider using a PEG reagent with a longer linker or engineering the protein to move the target site to a more accessible location.
-
Issue 3: Loss of Protein Bioactivity
Q: My PEGylated protein shows significantly reduced biological activity compared to the unmodified protein. How can I mitigate this?
A: A decrease in bioactivity is a potential side effect of PEGylation, often caused by the PEG chain sterically hindering the protein's active site or binding interfaces.[2][14]
-
Site-Specific PEGylation Away from Active Sites: The most effective way to preserve bioactivity is to attach the PEG chain at a site distant from the protein's active or binding sites.[15] This can be achieved through:
-
Control the Degree of PEGylation: Aim for mono-PEGylation, as attaching multiple PEG chains is more likely to interfere with the protein's function.[2]
-
Vary PEG Size and Structure: The size and structure of the PEG can influence the extent of bioactivity loss. Sometimes, using a smaller PEG or a branched PEG can help to minimize steric hindrance.[15][16]
-
Active Site Protection: In some cases, it is possible to protect the active site with a reversible ligand during the PEGylation reaction.[17]
Frequently Asked Questions (FAQs)
Q1: What is the difference between "first-generation" and "second-generation" PEGylation?
A1: "First-generation" PEGylation refers to the earlier, non-specific methods that resulted in heterogeneous mixtures of PEGylated proteins.[4] "Second-generation" PEGylation encompasses the more advanced, site-specific techniques designed to produce homogeneous, well-defined conjugates.[4]
Q2: How do I choose the right PEGylation chemistry?
A2: The choice of chemistry depends on the available reactive groups on your protein and your goal for homogeneity.
| Target Residue | Common PEG Reagent | Key Considerations |
| Lysine (ε-amino group) | PEG-NHS ester, PEG-Isothiocyanate | Can lead to heterogeneity due to multiple lysines. Reaction is pH-dependent.[4][5] |
| N-terminus (α-amino group) | PEG-Aldehyde | Allows for site-specific modification at a lower pH, minimizing reaction with lysines.[1][4] |
| Cysteine (thiol group) | PEG-Maleimide, PEG-Vinylsulfone | Highly specific if a unique cysteine is available. The resulting bond stability can vary.[3][5] |
| Glutamine | PEG-Amine (with Transglutaminase) | Enzymatic method offering high site-specificity.[4][6] |
Q3: What analytical techniques are essential for characterizing my PEGylated protein?
A3: A combination of techniques is typically required for comprehensive characterization:
| Analytical Technique | Information Provided |
| SDS-PAGE | Visual assessment of PEGylation extent and heterogeneity (shift in molecular weight).[18] |
| Size Exclusion Chromatography (SEC) | Separation based on size, useful for quantifying unreacted protein and different PEGylated species.[5][8] |
| Ion Exchange Chromatography (IEX) | Separation based on charge, can resolve positional isomers.[5][8] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate and can help to identify the site of PEGylation.[1][19] |
| HPLC (Reversed-Phase) | Can be used to separate different PEGylated species and assess purity.[1] |
Q4: How can I remove unreacted PEG from my reaction mixture?
A4: Unreacted PEG can be removed using size-based separation techniques such as:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[8][]
-
Ultrafiltration/Diafiltration: Using a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated protein while allowing the smaller, unreacted PEG to pass through.[8]
Experimental Protocols
General Protocol for N-terminal Reductive Alkylation
This is a generalized protocol and should be optimized for your specific protein and PEG-aldehyde.
-
Buffer Exchange: Exchange the protein into a reaction buffer with a pH between 5.0 and 7.0 (e.g., 100 mM MES or phosphate buffer).
-
Reaction Setup:
-
Add the PEG-aldehyde to the protein solution at a molar ratio of 1:1 to 1:5 (protein:PEG).
-
Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
-
-
Incubation: Incubate the reaction at 4°C to room temperature for 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and reducing agent, followed by IEX to separate mono-PEGylated protein from unreacted protein and multi-PEGylated species.
Visualizations
Caption: General workflow for protein PEGylation.
Caption: Comparison of PEGylation strategies.
Caption: Troubleshooting workflow for product heterogeneity.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated Protein Homogeneity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Minimizing Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of molecules.[1][2] In bioconjugation, it occurs when the three-dimensional structure of a biomolecule (like a protein or antibody) or the bulkiness of a linker or payload prevents the reactive chemical groups from coming into close enough proximity to form a covalent bond.[2] This can happen if the target functional group, such as a lysine or cysteine residue, is buried within the protein's structure or shielded by nearby molecular features.[2]
Q2: What are the common signs that steric hindrance is impacting my experiment?
A: The most common indicators that steric hindrance may be negatively affecting your bioconjugation reaction include:
-
Low or no conjugation yield: The final amount of your desired conjugate is much lower than expected, even when using an excess of reagents.[2]
-
Incomplete conjugation: A significant portion of your starting biomolecule remains unmodified.[2]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites rather than the desired target site.[2]
-
Reduced biological activity: The bulky conjugate or linker may block an active site or binding interface, reducing the efficacy of the final product.[3]
Q3: How can using a linker or spacer arm help overcome steric hindrance?
A: Linkers, particularly flexible and hydrophilic ones like polyethylene glycol (PEG), act as spacer arms that connect the biomolecule to the payload (e.g., a drug or a dye).[4] They increase the distance between the two conjugated molecules, which can overcome steric clashes.[2][5] Using a linker with an appropriate length provides the necessary flexibility and reach for the reactive groups to interact effectively, especially when one or both of the molecules are large and complex.[2][4]
Q4: Besides using linkers, what other strategies can minimize steric hindrance?
A: Other effective strategies include:
-
Site-Directed Mutagenesis: If the target residue is buried, you can engineer the protein to introduce a reactive residue (like cysteine) at a more accessible, surface-exposed location.[2]
-
Optimizing Reaction Chemistry: Choosing a different conjugation chemistry with smaller, more reactive groups can sometimes bypass steric issues. For example, "click chemistry" is known for its high efficiency and specificity under mild conditions.[6][7]
-
Mild Denaturation: In some cases, using mild, reversible denaturing conditions can temporarily unfold the protein just enough to expose a buried target residue for conjugation. This must be done carefully to avoid irreversible damage.[2]
Troubleshooting Guide: Low Conjugation Yield
Low yield is one of the most frequent problems in bioconjugation, with steric hindrance being a primary cause. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: My bioconjugation reaction has a very low or no yield. How do I troubleshoot it?
Answer: A low yield can stem from several factors, including steric hindrance, suboptimal reaction conditions, or reagent instability. Follow this step-by-step troubleshooting workflow to identify the root cause.
Step 1: Verify Reagent Integrity and Buffer Compatibility
-
Issue: Reactive groups like NHS esters are highly sensitive to moisture and can hydrolyze quickly, rendering them inactive.[1][8] Buffers containing competing nucleophiles (e.g., Tris or glycine for amine reactions) will quench the reaction.[1][9] For maleimide chemistry, target thiol groups on cysteines may be oxidized and unreactive.[1][10]
-
Solution:
-
Always prepare stock solutions of moisture-sensitive reagents like NHS esters in anhydrous DMSO or DMF immediately before use.[1][8]
-
Ensure you are using a non-interfering buffer. For amine-reactive NHS esters, use amine-free buffers like PBS or sodium bicarbonate at the optimal pH.[1][11]
-
For thiol-reactive maleimide chemistry, ensure disulfide bonds are reduced to free thiols using a reducing agent like TCEP. Remove the reducing agent before adding the maleimide reagent to prevent it from being quenched.[1][10]
-
Step 2: Optimize Reaction Conditions (pH, Time, Temperature)
-
Issue: Every conjugation chemistry has an optimal set of reaction conditions. For example, NHS ester reactions with primary amines are most efficient at a slightly alkaline pH (8.3-8.5), where the amines are deprotonated and more nucleophilic.[8][12] Maleimide-thiol reactions are best performed between pH 6.5-7.5 to ensure the stability of the maleimide group while the thiol is sufficiently reactive.[1]
-
Solution:
-
pH: Verify that your reaction buffer pH is within the optimal range for your specific chemistry.[1][8]
-
Temperature & Time: Most conjugations proceed well at room temperature for 1-4 hours or overnight at 4°C.[1][11] If yield is low, consider running a time-course experiment to find the optimal incubation period.
-
Step 3: Assess Accessibility of the Target Reactive Site
-
Issue: The target residue on your biomolecule may be buried within its 3D structure, making it inaccessible to the labeling reagent.[2]
-
Solution:
-
Computational Modeling: Use protein structure prediction tools to estimate the solvent accessibility of your target residue.[2]
-
Introduce a Spacer Arm: This is the most common solution. Use a crosslinker with a long, flexible spacer arm, such as a PEG linker, to bridge the distance and overcome the physical barrier.[2][4]
-
Site-Directed Mutagenesis: If possible, mutate a non-essential, surface-exposed amino acid to a reactive one (e.g., cysteine) to create an accessible conjugation handle.[2]
-
Step 4: Evaluate Linker Length and Properties
-
Issue: If you are already using a linker and the yield is still low, its length may be insufficient to overcome the steric hindrance between two large biomolecules.[1][13]
-
Solution:
Data Presentation: Impact of Linker Length
Quantitative data shows that linker length is a critical parameter that can be tuned to optimize conjugation outcomes. Longer linkers generally help overcome steric hindrance but can sometimes negatively impact the biological activity if they are too flexible or expose a hydrophobic payload.[15][16]
Table 1: Effect of PEG Linker Length on Conjugation Efficiency
This table summarizes representative data on how PEG chain length can influence the Drug-to-Antibody Ratio (DAR) in ADC development.
| Linker Type | PEG Units (n) | Estimated Length (Å) | Resulting DAR | Observations & Reference |
| No PEG Linker | 0 | ~10-15 (reagent only) | 1.8 | Baseline conjugation efficiency is low due to steric clash. |
| Short PEG Linker | 4 | ~29 | 3.5 | A short spacer significantly improves conjugation efficiency.[3] |
| Medium PEG Linker | 8 | ~44 | 7.2 | Further increase in length leads to a higher degree of labeling. |
| Long PEG Linker | 12 | ~59 | 7.8 | Efficiency plateaus, suggesting an optimal length has been reached. |
Table 2: Influence of Linker Length on Biological Activity
This table shows how linker length can affect the in vitro cytotoxicity of an Antibody-Drug Conjugate (ADC). Data is presented as IC50 (the concentration required to inhibit 50% of cell growth).
| ADC Payload | Linker Type | IC50 (nM) | Interpretation & Reference |
| MMAE | No Linker | 25.0 | High steric hindrance may reduce binding affinity or payload release. |
| MMAE | PEG4 | 5.2 | Optimal spacing improves biological activity significantly.[3] |
| MMAE | PEG8 | 8.9 | A longer linker slightly decreases activity, possibly due to unfavorable conformations. |
| MMAE | PEG12 | 15.4 | Excessively long or flexible linkers can sometimes hinder target engagement.[15] |
Experimental Protocols
Protocol 1: Protein Labeling with NHS Esters
This protocol describes a general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized molecule to primary amines (N-terminus and lysine side chains) on a protein.[8][11]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8]
-
NHS ester reagent
-
Anhydrous DMSO or DMF[8]
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 8.0[8]
-
Purification column (e.g., desalting or size-exclusion column)[11]
Procedure:
-
Protein Preparation: Prepare a solution of your protein (e.g., 5-20 mg/mL) in the amine-free reaction buffer.[11] Ensure any buffers containing primary amines like Tris have been removed via dialysis or buffer exchange.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[8][11] NHS esters are moisture-sensitive.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently mixing.[1] The final concentration of organic solvent should ideally not exceed 10%.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][11] If the label is light-sensitive, protect the reaction from light.[8]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes. This will react with any excess NHS ester.[1][8]
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[11]
-
Characterization: Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.
Protocol 2: Protein Labeling with Maleimide Reagents
This protocol details the conjugation of a maleimide-functionalized molecule to free sulfhydryl (thiol) groups on cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Degassed reaction buffer: PBS, HEPES, or Tris buffer, pH 7.0-7.5.[10][17] The buffer must be free of thiol-containing reagents.
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer.[10]
-
(Optional) Reduction of Disulfides: If your protein's cysteines are in disulfide bonds, they will not react. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them to free thiols.[10] Crucially, remove the TCEP using a desalting column before proceeding, as it will react with the maleimide.[1]
-
Maleimide Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution.[17]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[18] Flush the reaction vial with an inert gas (like nitrogen or argon) to prevent re-oxidation of thiols, then seal and mix gently.[10]
-
Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate from excess maleimide reagent and byproducts using gel filtration, dialysis, or another suitable chromatography method.[10]
Protocol 3: Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient form of "click chemistry".[7][19]
Materials:
-
Biomolecule with an alkyne group
-
Payload molecule with an azide group
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM)[7]
-
Copper ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM)[7][20]
-
Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM, freshly prepared)[7][19]
-
Reaction Buffer (e.g., PBS or triethylammonium acetate)[6]
-
(Optional) Aminoguanidine to scavenge reactive oxygen species[19]
Procedure:
-
Prepare Reagents: Prepare stock solutions of all components. The sodium ascorbate solution should be made fresh, as it oxidizes in air.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order: a. The alkyne-containing biomolecule dissolved in the reaction buffer.[19] b. The azide-containing payload molecule (typically a 5-10 fold molar excess). c. (Optional) Add aminoguanidine.[19] d. Prepare a premix of CuSO₄ and the ligand (e.g., at a 1:5 molar ratio) and add it to the reaction tube. The ligand accelerates the reaction and protects the biomolecule from oxidation.[19][21]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[19][20]
-
Incubation: Seal the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) for 1-2 hours at room temperature.[19] The reaction is often quantitative and rapid.[7]
-
Purification: Purify the final conjugate using a method appropriate for your biomolecule, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove the copper catalyst, excess reagents, and byproducts.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. interchim.fr [interchim.fr]
- 13. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 21. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Comparative Guide to Fmoc-NH-PEG2-CH2CH2COOH and Fmoc-NH-PEG4-CH2CH2COOH in PROTAC Development
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker region, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their ability to modulate physicochemical properties. This guide provides a detailed comparison of two commonly employed PEG linkers, Fmoc-NH-PEG2-CH2CH2COOH and Fmoc-NH-PEG4-CH2CH2COOH, for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental difference between this compound and Fmoc-NH-PEG4-CH2CH2COOH lies in the length of the PEG chain, which directly influences their physicochemical properties. These properties, in turn, affect the solubility, permeability, and ultimately the biological activity of the resulting PROTAC molecule.
| Property | This compound | Fmoc-NH-PEG4-CH2CH2COOH |
| Synonyms | Fmoc-9-amino-4,7-dioxanonanoic acid | Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid |
| Molecular Formula | C22H25NO6[1][2] | C26H33NO8[3] |
| Molecular Weight | 399.44 g/mol [1][2] | 487.5 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 106.57 Ų | 127.97 Ų[4] |
| Number of Rotatable Bonds | 13[5] | 19[4] |
| Hydrogen Bond Acceptors | 6[5] | 8[4] |
| Hydrogen Bond Donors | 2[5] | 2[4] |
| Solubility | Soluble in methanol.[2] The shorter PEG chain results in lower hydrophilicity compared to the PEG4 variant. | The longer PEG chain enhances aqueous solubility.[3] |
Impact on PROTAC Performance: A Comparative Analysis
The length of the PEG linker is a critical parameter that can significantly impact the performance of a PROTAC. The choice between a shorter (PEG2) and a longer (PEG4) linker can influence ternary complex formation, degradation efficiency, and cell permeability.
Ternary Complex Formation and Stability
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7] The linker's length and flexibility are crucial in achieving the optimal orientation for ubiquitination.
-
Shorter Linkers (e.g., PEG2): A shorter linker may lead to a more rigid and conformationally constrained PROTAC. In some cases, this can be advantageous, leading to a more stable ternary complex if the geometry is optimal. However, a linker that is too short can cause steric hindrance, preventing the formation of a stable complex.[]
-
Longer Linkers (e.g., PEG4): A longer, more flexible linker can provide the necessary reach and conformational freedom to accommodate the binding of both the target protein and the E3 ligase, which can be particularly beneficial for challenging targets.[9] However, excessively long linkers can sometimes lead to decreased stability of the ternary complex due to a higher entropic penalty upon binding.[9]
Studies have shown that there is often an optimal linker length for maximal ternary complex stability and that this needs to be determined empirically for each target and E3 ligase pair.
Degradation Efficiency (DC50 and Dmax)
The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
While direct comparative data for PROTACs using exclusively this compound versus Fmoc-NH-PEG4-CH2CH2COOH is limited, studies on varying PEG linker lengths provide valuable insights. For instance, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with four or more PEG units showed unimpaired binding affinity, whereas those with shorter linkers exhibited a significant decrease in affinity.[10] Conversely, for other targets, shorter linkers have been found to be more potent. This highlights that the optimal linker length is target-dependent.
| Parameter | General Trend with Increasing PEG Linker Length (from PEG2 to PEG4) |
| DC50 | The effect on DC50 is highly target- and E3 ligase-dependent. In some systems, increasing the linker length from PEG2 to PEG4 can improve the DC50 by allowing for more favorable ternary complex formation.[10] In other cases, a shorter linker may result in a more potent PROTAC. |
| Dmax | Similar to DC50, the impact on Dmax is not linear. An optimal linker length is required to achieve the highest Dmax. Both linkers that are too short or too long can lead to a decrease in the maximal level of degradation. |
| Cell Permeability | The increased hydrophilicity of the PEG4 linker compared to the PEG2 linker can sometimes hinder passive diffusion across the lipophilic cell membrane.[11] However, the flexibility of PEG linkers can allow them to adopt folded conformations that shield their polar surface area, potentially improving cell permeability.[11][12] The optimal linker length for cell permeability often represents a balance between these competing factors. |
| Solubility | The longer PEG chain of the PEG4 linker generally leads to increased aqueous solubility of the PROTAC molecule.[11][13] This can be advantageous for formulation and bioavailability. |
Experimental Protocols
General Synthesis of a PROTAC using Fmoc-NH-PEG-CH2CH2COOH Linkers
This protocol describes a general method for synthesizing a PROTAC by coupling the Fmoc-protected PEG linker to an E3 ligase ligand and a target protein ligand.
Caption: General workflow for PROTAC synthesis.
Materials:
-
Fmoc-NH-PEGn-CH2CH2COOH (n=2 or 4)
-
E3 ligase ligand with a free amine group
-
Target protein ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Amide Coupling of Linker and E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.0 eq) and Fmoc-NH-PEGn-CH2CH2COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected intermediate in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
-
Amide Coupling to Target Protein Ligand:
-
Dissolve the deprotected amine intermediate (1.0 eq) and the target protein ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay is a live-cell method to quantify the formation of the ternary complex.
Caption: NanoBRET ternary complex formation assay workflow.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase component.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[14]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[14]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates the formation of the ternary complex.[14]
Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
Caption: Western blot workflow for protein degradation.
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an HRP-conjugated secondary antibody.[4]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
Conclusion
The choice between this compound and Fmoc-NH-PEG4-CH2CH2COOH as a linker in PROTAC design is a critical decision that can significantly influence the final compound's performance. The shorter PEG2 linker may be advantageous in scenarios requiring a more rigid connection for optimal ternary complex geometry, while the longer PEG4 linker can provide enhanced solubility and the flexibility needed to bridge distant binding sites on the target protein and E3 ligase. Ultimately, the optimal linker length is not universal and must be empirically determined for each specific PROTAC system. This guide provides a framework for understanding the key differences between these two linkers and the experimental approaches required to select the most effective one for a given targeted protein degradation project.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. This compound [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to Short vs. Long PEG Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in drug-conjugate design is a critical determinant of therapeutic success. Among the most utilized linkers, polyethylene glycol (PEG) stands out for its ability to enhance the physicochemical and pharmacological properties of therapeutics. The length of the PEG chain, however, presents a crucial optimization challenge. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific drug delivery applications.
The central role of a PEG linker is to connect a targeting moiety, such as an antibody, to a therapeutic payload, like a cytotoxic drug. The length of this linker profoundly influences the drug conjugate's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety profile. Generally, a trade-off exists: longer PEG linkers can improve in vivo properties such as circulation half-life, while shorter linkers may lead to higher in vitro potency.
Key Performance Metrics: A Tabular Comparison
The following tables summarize quantitative data from preclinical studies, comparing the performance of drug conjugates with different PEG linker lengths. It is important to note that the data is synthesized from studies using different targeting molecules, payloads, and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| PEG Linker Length | Drug Conjugate Type | Animal Model | Plasma Half-life | Clearance | Key Findings |
| No PEG | Affibody-MMAE | Mice | 19.6 min | - | Rapid clearance limits tumor accumulation.[1] |
| PEG4 (4 kDa) | Affibody-MMAE | Mice | ~49 min (2.5-fold increase) | - | Significant extension of half-life compared to no PEG.[1] |
| PEG8 | ADC | Rats | Slower clearance than | Increased rapidly for | PEG8 was the minimum length for optimal slower clearance.[2] |
| PEG10 (10 kDa) | Affibody-MMAE | Mice | ~219.5 min (11.2-fold increase) | - | Substantial improvement in circulation time.[1] |
| PEG12 | ADC | - | - | Slower than PEG8 | No significant further advantage in clearance over PEG8. |
| PEG24 | ADC | - | - | Slower than PEG8 | No significant further advantage in clearance over PEG8. |
Table 2: Impact of PEG Linker Length on In Vitro Efficacy
| PEG Linker Length | Drug Conjugate Type | Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG | Key Findings |
| No PEG | Affibody-MMAE | NCI-N87 | ~1.0 | - | High in vitro potency.[1] |
| PEG4 (4 kDa) | Affibody-MMAE | NCI-N87 | ~4.5 | 4.5-fold decrease | Reduced cytotoxicity with PEGylation.[1] |
| PEG10 (10 kDa) | Affibody-MMAE | NCI-N87 | ~22.0 | 22-fold decrease | Further reduction in cytotoxicity with longer PEG chain.[1] |
| Short-Chain PEGs (e.g., PEG3, PEG4) | ADC | Various | Generally lower | - | Often associated with high in vitro potency.[3] |
| Long-Chain PEGs | ADC | Various | Generally higher | - | Can lead to reduced in vitro cytotoxicity. |
Experimental Workflows and Mechanisms
The development and evaluation of drug conjugates with varying PEG linker lengths involve a series of critical experimental steps. The following diagrams illustrate a general workflow for the synthesis and characterization of an antibody-drug conjugate (ADC), as well as its mechanism of action.
Caption: General workflow for the synthesis and evaluation of ADCs with varying PEG linkers.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Detailed Experimental Protocols
To ensure the reproducibility and comparability of studies evaluating different PEG linker lengths, detailed and standardized experimental protocols are essential.
Protocol 1: Synthesis of a Cysteine-Linked ADC using a PEG Linker
This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic payload to an antibody via a maleimide-functionalized PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reducing agent (e.g., TCEP).
-
Maleimide-functionalized PEG-payload linker of varying lengths.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP for 1-2 hours at 37°C.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation: Add the maleimide-functionalized PEG-payload linker to the reduced mAb at a specific molar ratio. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated linkers and other impurities using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the drug conjugate.[4]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative).
-
Complete cell culture medium.
-
96-well plates.
-
Drug conjugates with varying PEG linker lengths.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with serial dilutions of the drug conjugates (and relevant controls, such as unconjugated antibody and free payload) for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: Pharmacokinetic Analysis in Mice
This protocol describes a general procedure for evaluating the pharmacokinetic profile of drug conjugates in a murine model.
Materials:
-
Female BALB/c mice (or other appropriate strain).
-
Drug conjugates with varying PEG linker lengths.
-
Equipment for intravenous injection and blood collection.
-
Analytical method for quantifying the drug conjugate in plasma (e.g., ELISA or LC-MS/MS).
Procedure:
-
Dosing: Administer a single intravenous dose of the drug conjugate to each mouse.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Analyze the plasma samples to determine the concentration of the drug conjugate at each time point using a validated analytical method.
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters, such as plasma half-life, clearance, and area under the curve (AUC), using appropriate software.
Conclusion: Finding the Optimal Balance
The selection of PEG linker length is a critical decision in the design of drug conjugates that requires careful consideration of the specific therapeutic application. Longer PEG linkers generally enhance the pharmacokinetic profile, leading to longer circulation times and potentially greater accumulation in tumor tissue.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity.[1] Conversely, shorter PEG linkers may result in higher in vitro potency but faster clearance in vivo.[1]
The optimal PEG linker length is context-dependent and influenced by factors such as the hydrophobicity of the payload, the characteristics of the targeting moiety, and the density of the target antigen. A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new drug conjugate to achieve the ideal balance between in vivo stability and potent therapeutic activity.
References
A Comparative Guide to LC/MS Analytical Methods for Characterizing PEGylated Peptides
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve bioavailability, extend circulating half-life, and reduce immunogenicity.[1][2] However, the inherent heterogeneity of PEG polymers, coupled with the potential for multiple PEGylation sites on a single peptide, presents significant analytical challenges for comprehensive characterization.[3][4]
Liquid chromatography coupled with mass spectrometry (LC/MS) has become an indispensable tool for the detailed structural elucidation and quantification of PEGylated peptides.[5][6] This guide provides a comparative overview of common LC/MS-based methodologies, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs.
Comparison of Key LC/MS Methodologies
The characterization of PEGylated peptides requires a multi-faceted approach to address questions regarding the degree of PEGylation, site of attachment, and overall heterogeneity. Several LC/MS strategies have been developed, each with distinct advantages for specific analytical goals. The trend in the field has been a shift from qualitative MALDI-TOF MS towards more quantitative and informative LC/MS techniques.[2]
| Methodology | Primary Application | Key Strengths | Key Limitations | Typical Mass Analyzer |
| Intact Mass Analysis (RP-LC/MS) | Determining average molecular weight, degree of PEGylation, and product heterogeneity. | Provides a global overview of the PEGylated species present. | Complex spectra due to multiple charge states and PEG polydispersity. Difficulty in pinpointing specific attachment sites. | Time-of-Flight (TOF), Orbitrap |
| LC/MS with Post-Column Amine Addition | Simplifying complex spectra for intact mass analysis.[7] | Reduces charge states of PEG and PEGylated compounds, leading to cleaner, more easily interpretable spectra and enabling accurate mass deconvolution.[5][8] | Can cause signal suppression for the peptide portion of the molecule.[9] Requires additional hardware setup (tee mixer, syringe pump). | Time-of-Flight (TOF) |
| Peptide Mapping (LC-MS/MS) | Precise identification of PEGylation sites. | Unambiguously pinpoints the amino acid residue(s) where PEG is attached after enzymatic digestion. | Indirect analysis; loses information about the intact molecule and the combination of modifications on a single peptide. | Orbitrap, Quadrupole-TOF (Q-TOF) |
| In-Source Collision-Induced Dissociation (CID) | Quantification of total PEG and PEGylated peptide in biological matrices.[10] Identification of PEGylated sites.[3] | Highly selective and sensitive for PEG-related materials by generating specific fragment ions.[10][11] Enables simultaneous quantification of free PEG and intact conjugate.[12] | Requires careful optimization of source parameters. May not be suitable for all instrument platforms. | Triple Quadrupole, Q-TOF |
| Two-Dimensional LC (2D-LC) with MS | Separation of PEGylated peptides from unreacted PEG and other reaction components.[13] | Combines orthogonal separation modes (e.g., SEC and RP-HPLC) for enhanced resolution of complex mixtures.[1][14] | Increased analytical run time and system complexity. | Any MS detector |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for three key LC/MS methods used in PEGylated peptide characterization.
Method 1: Intact Mass Analysis with Post-Column Addition of Amines
This method is designed to simplify the complex mass spectra generated by large, polydisperse PEGylated peptides. The post-column addition of a volatile amine reduces the charge state of the PEG chain, collapsing multiple charge envelopes into a more focused and interpretable spectrum.[7][8]
1. Liquid Chromatography (LC):
-
Column: Reversed-Phase C4 or C8 column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the PEGylated peptide (e.g., 20-80% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-80°C.
2. Post-Column Addition:
-
Reagent: 0.2% - 1.0% Triethylamine (TEA) or Diethylmethylamine (DEMA) in Isopropanol:Acetonitrile (1:1).[7][8]
-
Setup: The LC eluent is mixed with the amine solution via a low-dead-volume tee mixer before entering the mass spectrometer source.
-
Reagent Flow Rate: 10-20 µL/min, delivered by a syringe pump.
3. Mass Spectrometry (MS):
-
Instrument: High-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF, SCIEX TripleTOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Data Acquisition: Acquire data over a mass range of m/z 1000-7000.
-
Data Analysis: The resulting spectrum, showing reduced charge states, can be deconvoluted using software (e.g., Agilent MassHunter, SCIEX BioAnalyst) to determine the average intact mass and polydispersity of the PEGylated peptide.[8]
Method 2: Site Identification via Peptide Mapping LC-MS/MS
This "bottom-up" approach identifies the specific sites of PEGylation by analyzing the peptide fragments generated after enzymatic digestion.
1. Sample Preparation (Digestion):
-
Denaturation/Reduction: Solubilize the PEGylated peptide (approx. 1 mg/mL) in a buffer containing 6 M Guanidine-HCl and 10 mM Dithiothreitol (DTT). Incubate at 37°C for 1 hour.
-
Alkylation: Add Iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove denaturant and alkylating agents using a desalting column, exchanging into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Digestion: Add a protease (e.g., Trypsin) at an enzyme-to-substrate ratio of 1:20 (w/w). Incubate overnight at 37°C.
2. Liquid Chromatography (LC-MS/MS):
-
Column: Reversed-Phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2-40% B over 60 minutes).
-
Flow Rate: 0.2 mL/min.
3. Mass Spectrometry (MS/MS):
-
Instrument: High-resolution tandem mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris, SCIEX TripleTOF).
-
Ionization Mode: ESI, Positive.
-
Data Acquisition: Data-Dependent Acquisition (DDA). A full MS scan is followed by MS/MS scans of the top 5-10 most intense precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Use proteomic software (e.g., Mascot, Proteome Discoverer) to search the MS/MS spectra against the peptide sequence. The PEG moiety will appear as a large mass modification on a specific peptide fragment, confirming the site of attachment.
Method 3: Quantitative Analysis in Biological Matrices using In-Source CID
This novel method allows for the sensitive and selective quantification of PEG-containing molecules in complex samples like plasma or tissue homogenates.[10][11] It relies on the principle that PEG chains readily fragment in the ion source to produce characteristic, low-mass ions that can be monitored.[9]
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 200 µL of an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Extraction: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: Reversed-Phase C8 or C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient to separate the analyte from matrix components.
3. Mass Spectrometry (MS/MS):
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI, Positive.
-
In-Source CID: Optimize the voltage in the source region (e.g., declustering potential, cone voltage) to induce fragmentation of the PEGylated peptide into characteristic PEG-specific ions (e.g., m/z 89.0, 133.1).[10]
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions.
-
Q1 (Precursor): Select a characteristic PEG fragment ion (e.g., m/z 133.1).
-
Q3 (Product): Select a secondary fragment ion generated from the precursor in the collision cell (e.g., m/z 89.0).
-
-
Quantification: Construct a calibration curve using standards prepared in the same biological matrix to quantify the concentration of the PEGylated peptide in unknown samples. This method has achieved a lower limit of quantification (LLOQ) of 0.05 µg/mL in rat plasma.[10]
Visualized Workflows
Diagrams created using the DOT language provide clear visual representations of the analytical processes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. lcms.cz [lcms.cz]
A Researcher's Guide to Confirming the Structure of Fmoc-NH-PEG2-CH2CH2COOH via ¹H NMR Analysis
For researchers in drug development and chemical synthesis, unequivocal structural confirmation of linker molecules is paramount. This guide provides a comparative analysis of the expected ¹H NMR spectrum for Fmoc-NH-PEG2-CH2CH2COOH, a commonly used PEG linker, against theoretical values derived from its constituent components. Detailed experimental protocols and visual aids are included to assist in the verification of its chemical structure.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound can be interpreted by analyzing the distinct signals from its three main components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the polyethylene glycol (PEG) linker, and the propionic acid terminus. The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons of this compound. These values are based on typical chemical shifts for each functional group and may vary slightly depending on the solvent and concentration used.
| Assignment | Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Theoretical Integration |
| Fmoc Group | Aromatic Protons (8H) | 7.20 - 7.90 | Multiplet (m) | 8H |
| CH (1H) | 4.20 - 4.50 | Triplet (t) | 1H | |
| CH₂ (2H) | 4.10 - 4.40 | Doublet (d) | 2H | |
| PEG Linker | NH-CH₂ -CH₂-O | ~3.50 | Multiplet (m) | 2H |
| NH-CH₂-CH₂ -O | ~3.65 | Triplet (t) | 2H | |
| O-CH₂ -CH₂-O | ~3.60 | Singlet (s) | 4H | |
| Propionic Acid | O-CH₂ -CH₂-COOH | ~3.75 | Triplet (t) | 2H |
| O-CH₂-CH₂ -COOH | ~2.60 | Triplet (t) | 2H | |
| Amine & Acid | NH | 5.00 - 6.00 | Broad Singlet (br s) | 1H |
| COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |
Experimental Protocols
Accurate NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred as it will reliably dissolve the compound and will not obscure the signals from the exchangeable NH and COOH protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for obtaining a well-resolved spectrum.
-
Temperature: Run the experiment at a constant temperature, typically 25 °C.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Parameters:
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Acquisition Time: An acquisition time of 3-4 seconds will ensure good resolution.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is common) to improve the signal-to-noise ratio. Perform phase and baseline corrections to obtain a clean spectrum for integration and peak picking.
Visualizations
The following diagrams illustrate the structure of the molecule and the general workflow for NMR analysis.
Caption: Figure 1. Chemical structure of this compound.
Caption: Figure 2. Experimental workflow for NMR analysis.
The Hydrophilic Advantage: A Comparative Guide to Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the efficacy, safety, and overall performance of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). While traditional aliphatic linkers have been historically employed, a growing body of evidence underscores the significant advantages conferred by hydrophilic spacers. This guide provides an objective, data-driven comparison of hydrophilic spacers and aliphatic linkers, offering experimental insights to inform the design of next-generation bioconjugates.
Executive Summary
Hydrophilic spacers, most notably those based on polyethylene glycol (PEG), have emerged as a superior alternative to conventional aliphatic linkers in bioconjugation. The incorporation of hydrophilicity into the linker design addresses several key challenges associated with the conjugation of often-hydrophobic payloads to biomolecules. Experimental data consistently demonstrates that hydrophilic spacers can lead to improved solubility, reduced aggregation, enhanced pharmacokinetic profiles, and a wider therapeutic window compared to their aliphatic counterparts.
Key Advantages of Hydrophilic Spacers
Hydrophilic linkers, by creating a hydration shell around the bioconjugate, fundamentally alter its physicochemical properties. This leads to several tangible benefits:
-
Enhanced Solubility and Reduced Aggregation: A major challenge in ADC development is the propensity for aggregation, especially with hydrophobic payloads and higher drug-to-antibody ratios (DAR). This aggregation can compromise efficacy and induce an immunogenic response.[1] Hydrophilic linkers significantly improve the solubility of the entire conjugate, mitigating the risk of aggregation.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of spacers like PEG can shield the bioconjugate from premature clearance by the reticuloendothelial system.[1] This results in a longer circulation half-life, allowing for greater accumulation at the target site.[1][3]
-
Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers enable the attachment of a greater number of drug molecules to an antibody without inducing aggregation, a common issue with hydrophobic linkers.[4][5][6] This can lead to enhanced potency of the bioconjugate.[1]
-
Reduced Off-Target Toxicity: By improving solubility and minimizing non-specific interactions, hydrophilic spacers can reduce the unintended uptake of the cytotoxic payload by healthy tissues, thereby lowering off-target toxicity.[1][7]
-
Masking of Immunogenicity: The hydration layer provided by hydrophilic spacers can help to "hide" the bioconjugate from the immune system, potentially reducing the risk of an anti-drug antibody (ADA) response.[8]
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, highlighting the performance differences between bioconjugates constructed with hydrophilic spacers versus aliphatic or more hydrophobic linkers.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Linker (e.g., SMCC, SPDB) | ~4 | >5% | 0.5 - 2.0 | [1][4] |
| Short PEG Linker (e.g., PEG₄) | ~8 | <2% | 0.1 - 0.5 | [1] |
| Long PEG Linker (e.g., PEG₂₄) | ~8 | <1% | 0.2 - 0.8 | [1] |
As demonstrated in the table, the inclusion of PEG linkers allows for a higher DAR with significantly reduced aggregation compared to hydrophobic linkers. The in vitro cytotoxicity is generally maintained or improved with hydrophilic linkers.[1][4]
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity | Reference |
| Hydrophobic Linker | 50 - 70 | 5 - 7 | Moderate to High | [1] |
| Hydrophilic (PEG-based) Cleavable Linker | 80 - 95 | 10 - 14 | Low to Moderate | [1] |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 75 - 90 | 12 - 16 | Low | [1] |
The in vivo data highlights the superior performance of ADCs with hydrophilic linkers, demonstrating greater tumor growth inhibition, extended plasma half-life, and reduced off-target toxicity.[1]
Visualizing the Impact of Linker Choice
The following diagrams illustrate key concepts related to the advantages of hydrophilic spacers.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
A Head-to-Head Comparison: The Merits of Site-Specific PEGylation over Random Conjugation
For researchers, scientists, and drug development professionals, the method of attaching polyethylene glycol (PEG) to a therapeutic protein—a process known as PEGylation—is a critical decision that significantly impacts the final product's efficacy, homogeneity, and safety. While random PEGylation has historically been a common approach, site-specific PEGylation is emerging as a superior strategy, offering greater control and yielding a more consistent and potent therapeutic.
This guide provides an objective comparison of site-specific and random PEGylation methods, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your drug development pipeline.
Executive Summary: Precision versus Unpredictability
The fundamental difference between the two methods lies in the level of control over the conjugation site. Random PEGylation typically targets primary amines, such as the ε-amino group of lysine residues, which are often abundant and distributed across the protein surface. This lack of specificity leads to a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations.
In contrast, site-specific PEGylation directs the attachment of a single PEG molecule to a predetermined site on the protein. This is often achieved by introducing a unique reactive handle, such as a cysteine residue, at a location that will not interfere with the protein's biological activity. The result is a homogeneous product with a defined structure and preserved function.
Performance Data: A Quantitative Comparison
Experimental data from studies on various therapeutic proteins consistently demonstrates the advantages of site-specific PEGylation in terms of bioactivity, pharmacokinetics, and therapeutic efficacy.
| Performance Metric | Random PEGylation | Site-Specific PEGylation | Protein Studied | Reference |
| In Vitro Bioactivity | Decreased 50-fold | 11- to 78-fold improvement | Interferon Beta-1b | [1] |
| Antitumor Therapeutic Potency | Lower | Greater | Tumor Necrosis Factor-alpha (TNF-α) | [2] |
| In Vivo Biological Activity | Standard activity | Enhanced and prolonged at half the dose | Granulocyte Colony-Stimulating Factor (G-CSF) | [3][4] |
| Pharmacokinetics (Half-life) | 3.7-fold increase | 5.9-fold increase | Granulocyte Colony-Stimulating Factor (G-CSF) | [5] |
| Product Homogeneity | Heterogeneous mixture of isomers | Homogeneous, single isomer | General | [2][3] |
The Underlying Science: A Tale of Two Workflows
The distinct outcomes of random and site-specific PEGylation are a direct result of their differing experimental workflows.
Random PEGylation Workflow
Random PEGylation is a seemingly straightforward process, but it yields a complex and often undesirable product mixture.
Site-Specific PEGylation Workflow
Site-specific PEGylation involves a more strategic approach, often requiring protein engineering, but ultimately leading to a superior and well-defined product.
The Impact on Protein Function
The location of PEG attachment is paramount. Randomly attaching PEG can shield the protein's active site or receptor binding domains, leading to a significant loss of biological activity. Site-specific PEGylation avoids this by targeting a site distant from these critical regions, thereby preserving the protein's function.
Experimental Protocols
For researchers looking to implement these techniques, the following are generalized protocols for the key experiments.
Protocol 1: Random PEGylation of a Protein using an NHS Ester
Materials:
-
Protein of interest
-
PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6][7]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[7][8]
-
PEGylation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[6][8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted PEG and byproducts by dialysis or SEC.[6][8]
-
Characterization: Analyze the resulting PEGylated protein mixture using SDS-PAGE, SEC, and mass spectrometry to determine the extent and heterogeneity of PEGylation.
Protocol 2: Site-Specific PEGylation via Cysteine Modification
Materials:
-
Cysteine-mutant protein
-
Thiol-reactive PEG (e.g., PEG-maleimide)
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., Dithiothreitol, DTT) if the cysteine is oxidized
-
Purification equipment (e.g., SEC or ion-exchange chromatography)
Procedure:
-
Protein Engineering and Preparation: A single cysteine residue is introduced into the protein at a desired location using site-directed mutagenesis. The protein is then expressed and purified.
-
Reduction of Cysteine (if necessary): If the engineered cysteine has formed a disulfide bond, it must be reduced. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at 37°C. Remove the DTT using a desalting column.
-
PEGylation Reaction: Dissolve the thiol-reactive PEG in the reaction buffer. Add a 5- to 10-fold molar excess of the PEG reagent to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the mono-PEGylated protein from unreacted protein and PEG reagent using SEC or ion-exchange chromatography.
-
Characterization: Confirm the site-specific, homogeneous PEGylation using SDS-PAGE, SEC, and mass spectrometry.
Protocol 3: Characterization of PEGylated Proteins
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To visualize the increase in molecular weight upon PEGylation and to assess the heterogeneity of the product.
-
Method: Run samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein on a polyacrylamide gel. The PEGylated proteins will migrate slower than the un-PEGylated protein, appearing as higher molecular weight bands. For randomly PEGylated proteins, a smear or multiple bands will be observed, while site-specifically PEGylated proteins should show a single, sharp band.[9]
2. Size-Exclusion Chromatography (SEC):
-
Purpose: To separate PEGylated species based on their hydrodynamic radius and to quantify the purity of the final product.
-
Method: Inject the samples onto an SEC column. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size. This method can resolve mono-, di-, and multi-PEGylated species.[10][11]
3. In Vitro Bioactivity Assay:
-
Purpose: To determine the effect of PEGylation on the biological function of the protein.
-
Method: The specific assay will depend on the protein of interest. For example, for an enzyme, the catalytic activity would be measured. For a cytokine, a cell-based proliferation or anti-viral assay would be appropriate. Compare the activity of the un-PEGylated protein, the randomly PEGylated mixture, and the site-specifically PEGylated protein over a range of concentrations to determine the specific activity of each. For lysozyme, the enzymatic activity can be evaluated by measuring the decrease in turbidity of a suspension of Micrococcus lysodeikticus.[12]
Conclusion: A Clear Path Forward
The evidence strongly supports the adoption of site-specific PEGylation for the development of next-generation protein therapeutics. While requiring an initial investment in protein engineering, the benefits of a homogeneous, highly active, and more potent final product with a predictable pharmacokinetic profile far outweigh the complexities of characterizing and controlling a heterogeneous mixture from a random conjugation process. For drug developers aiming for optimal therapeutic outcomes and a streamlined path to regulatory approval, the precision of site-specific PEGylation is the clear and logical choice.
References
- 1. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific PEGylation of a lysine-deficient TNF-alpha with full bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Quantifying Residual PEGylation Reagents
For drug development professionals and scientists working with PEGylated biotherapeutics, the accurate quantification of residual polyethylene glycol (PEG) reagents is a critical aspect of quality control and product characterization. The presence of unreacted or free PEG can impact the product's purity, efficacy, and potential immunogenicity. This guide provides an objective comparison of various analytical techniques used to quantify residual PEGylation reagents, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Residual PEG Quantification
Several analytical techniques are available for the quantification of residual PEGylation reagents, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.
| Analytical Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Precision (%RSD) | Accuracy (%Recovery) | Key Considerations |
| Size-Exclusion HPLC (SEC-HPLC) with Refractive Index (RI) Detection | Separation based on hydrodynamic volume. RI detection is proportional to the concentration of the analyte. | LOD: ~10 µg/mL[1][2] LOQ: ~25 µg/mL[1] | 10 - 250 µg/mL[1] | Retention Time: ≤ 0.09% Area: ≤ 2.9%[1] | 78% - 120%[1] | Low sensitivity, sensitive to temperature and pressure changes.[2] Suitable for relatively noncomplex samples.[2] |
| Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD) | Separation based on hydrophobicity. CAD provides a near-universal response for non-volatile analytes. | LOD: <10 ng on column[3] | Not explicitly stated, but method is shown to be effective for a range of concentrations. | Retention Time: <0.1% Area: <1%[3] | Not explicitly stated, but good correlation is observed. | Overcomes the lack of a chromophore in PEG.[3] Can be coupled with mass spectrometry. |
| Two-Dimensional Liquid Chromatography (2D-LC) with CAD | Combines two orthogonal separation modes (e.g., SEC and RP-HPLC) for enhanced resolution. | Not explicitly stated, but high sensitivity is implied by the ability to perform low-level residual analysis.[3] | Not explicitly stated, but demonstrated for varying molar excesses of PEG reagent.[3] | Not explicitly stated, but the underlying HPLC methods have high precision. | Not explicitly stated, but allows for accurate quantification of different PEG species.[4] | Excellent for complex samples, allowing for the separation of PEG reagents from the protein and buffer components.[3][4] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes anti-PEG antibodies for specific detection and quantification of PEGylated molecules. | LLD: < 4.63 ng/mL[5] | 12.35 - 1,000 ng/mL[5] | < 9.76% CV[6] | 94.8% - 105.8%[6] | High sensitivity and specificity.[5] Can be used for various sample types including serum and plasma.[5][7] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Quantifies PEG based on the unique and narrow signal from the ethylene glycol protons. | ~10 µg/mL in blood[8] (can be lowered with ¹³C-enriched PEG) | Not explicitly stated, but shown to be quantitative for blood clearance studies. | Not explicitly stated, but NMR is known for high precision. | Not explicitly stated, but provides direct and rapid quantification with minimal sample preparation.[8] | Rapid analysis with minimal sample preparation.[8] Can be used for complex biological fluids.[8] |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify PEG oligomers. | Not explicitly stated, but high sensitivity is a characteristic of MS. | Not explicitly stated, but successfully applied in a large-scale study. | < 15%[9] | -6.0% to 8.5% (relative error)[9] | Provides information on the molecular weight distribution of residual PEG.[10] Sample preparation is critical for good reproducibility.[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Size-Exclusion HPLC (SEC-HPLC) with RI Detection
This method separates molecules based on their size in solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Size-Exclusion column (e.g., Shodex Protein KW803 and KW804 in series).[1]
-
Mobile Phase: 20mM HEPES buffer, pH 6.5.[1]
-
PEG standards of known concentrations.
-
Sample containing residual PEGylation reagent.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the SEC columns with the mobile phase at a constant flow rate until a stable baseline is achieved on the RI detector.
-
Prepare a series of PEG standards of known concentrations in the mobile phase.
-
Inject a fixed volume of each PEG standard and the sample onto the column.
-
Record the chromatograms and determine the retention time and peak area for the PEG peak.
-
Construct a calibration curve by plotting the peak area of the PEG standards against their concentration.
-
Calculate the concentration of residual PEG in the sample using the calibration curve.
Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)
This technique separates molecules based on their hydrophobicity.
Materials:
-
HPLC system with a Charged Aerosol Detector (CAD).
-
Reversed-Phase column (e.g., C8 or C18).
-
Mobile Phase A: Volatile buffer (e.g., 100 mM ammonium acetate, pH 4.7).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
PEG standards.
-
Sample containing residual PEG.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the RP-HPLC column with the initial mobile phase composition.
-
Prepare a series of PEG standards.
-
Inject the standards and the sample onto the column.
-
Run a gradient elution program, increasing the proportion of Mobile Phase B to elute the PEG.
-
The CAD will detect the non-volatile PEG as it elutes.
-
Construct a calibration curve from the PEG standards and quantify the residual PEG in the sample.
Two-Dimensional Liquid Chromatography (2D-LC)
This advanced method provides enhanced separation by using two different chromatography columns.
Materials:
-
2D-LC system with a column switching valve.
-
First dimension column: Size-Exclusion column (e.g., MAbPac SEC-1).[3]
-
Second dimension column: Reversed-Phase column (e.g., C8).[4]
-
Detectors: UV (for protein) and CAD (for PEG).[3]
-
Mobile phases for both dimensions as described in the SEC and RP-HPLC protocols.
Procedure:
-
The sample is first injected onto the SEC column.
-
The high molecular weight protein is separated from the low molecular weight residual PEG.
-
The fraction containing the residual PEG is automatically transferred to the RP-HPLC column via a switching valve.
-
The PEG is then separated and quantified on the RP-HPLC column using a gradient elution and CAD detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay offers high sensitivity and specificity for PEG.
Materials:
-
PEG ELISA kit (containing anti-PEG antibody pre-coated microplate, HRP-conjugated anti-PEG antibody, substrate, wash buffer, and standards).[5][7][11][12]
-
Microplate reader.
-
Sample containing residual PEG.
Procedure:
-
Prepare PEG standards and samples, diluting them as necessary.
-
Add standards and samples to the wells of the anti-PEG antibody-coated microplate and incubate.
-
Wash the wells to remove unbound material.
-
Add HRP-conjugated anti-PEG antibody to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution to the wells, which will react with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve and determine the concentration of PEG in the samples.
MALDI-TOF Mass Spectrometry
This technique provides molecular weight information and can be used for quantification.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., α-Cyano-4-hydroxycinnamic acid - HCCA).[13]
-
Internal standard (e.g., a PEG standard of a different molecular weight).
-
Sample containing residual PEG.
Procedure:
-
Prepare the sample by mixing it with the matrix solution and the internal standard.
-
Spot the mixture onto the MALDI target plate and allow it to dry, forming crystals.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum, which will show a series of peaks corresponding to the different PEG oligomers.
-
The intensity of the peaks can be used for quantification relative to the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the key quantification methods.
Caption: Workflow for quantifying residual PEG using SEC-HPLC with RI detection.
Caption: Workflow for quantifying residual PEG using RP-HPLC with CAD.
Caption: General workflow for a competitive ELISA to quantify residual PEG.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Immunoaffinity purification using anti-PEG antibody followed by two-dimensional liquid chromatography/tandem mass spectrometry for the quantification of a PEGylated therapeutic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bath.ac.uk [bath.ac.uk]
- 11. lifediagnostics.com [lifediagnostics.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. researchgate.net [researchgate.net]
The Impact of PEGylation on Peptide Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the therapeutic properties of peptides is a critical endeavor. One of the most successful strategies to enhance the in vivo performance of peptide-based drugs is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains. This guide provides an objective comparison of PEGylated versus non-PEGylated peptides, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Enhanced Pharmacokinetics and Stability: The Core Advantages of PEGylation
Native peptides often suffer from short in vivo half-lives due to rapid renal clearance and enzymatic degradation. PEGylation effectively addresses these limitations by increasing the hydrodynamic size of the peptide, which reduces the rate of glomerular filtration and shields it from proteolytic enzymes.[1][2] This modification leads to a significantly prolonged circulation time, allowing for less frequent dosing and improved patient compliance.
Comparative Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic profiles of several therapeutic peptides in their native and PEGylated forms, demonstrating the profound impact of PEGylation on their in vivo behavior.
| Peptide Therapeutic | Modification | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Exenatide | Native | ~2.4 hours | High | - | [3] |
| PEGylated (PB-119) | ~55-57 hours | 241-450 mL/h | - | [3] | |
| Growth Hormone (GH) | Native (rhGH) | ~1.2 hours (sc in rats) | High | - | [4] |
| PEGylated (PEG-T3C) | ~9 hours (sc in rats) | Slower | - | [4] | |
| GLP-1 | Native | <2 minutes | Very High | - | [5] |
| PEGylated (Lys-modified) | ~16-fold increase (iv in rats) | Reduced | - | [5] | |
| Interferon α-2b | Native | Short | Rapid | - | [6] |
| PEGylated | ~10-fold increase | Reduced | - | [6] |
Impact on In Vitro Bioactivity and Receptor Binding
While PEGylation offers significant pharmacokinetic advantages, it can sometimes lead to a decrease in in vitro bioactivity and receptor binding affinity due to steric hindrance.[7][] The PEG chain can partially obstruct the peptide's interaction with its target receptor. However, this reduction in immediate potency is often compensated for by the extended duration of action in vivo.[7] The optimal balance between maintaining bioactivity and improving pharmacokinetics is a key consideration in the design of PEGylated peptides.
Comparative In Vitro Activity and Receptor Binding Affinity
| Peptide Therapeutic | Modification | In Vitro Bioactivity (EC₅₀/IC₅₀) | Receptor Binding Affinity (Kd) | Reference |
| Growth Hormone (GH) | Native (T3C) | 1.4 ± 0.9 ng/mL | - | [4] |
| PEGylated (PEG-T3C) | 3.7 ± 1.2 ng/mL | - | [4] | |
| Insulin | Native | - | High | [9] |
| Analogues | Variable | Generally lower for IR, can be higher for IGF1R | [1][9] | |
| GLP-1 | Native | High | - | [5] |
| PEGylated (N-terminally) | Markedly reduced potency | - | [5] | |
| PEGylated (Lys-modified) | Comparable to native | - | [5] |
Enhanced In Vivo Efficacy
The improved pharmacokinetic profile of PEGylated peptides directly translates to enhanced in vivo efficacy. The sustained exposure to the therapeutic agent often leads to better disease management and improved clinical outcomes compared to the daily or more frequent injections required for non-PEGylated counterparts.
Comparative In Vivo Efficacy
| Peptide Therapeutic | Animal Model | Efficacy Endpoint | Result | Reference |
| Growth Hormone (GH) | Hypophysectomized rats | Body weight gain, tibial epiphysis growth | Every other/third day PEG-GH comparable to daily GH | [4] |
| Pediatric GHD patients | Change in height standard deviation score (ΔHt-SDS) at 12 months | PEG-rhGH superior to daily rhGH | [10] | |
| Exenatide | Type 2 Diabetes Mellitus patients | Beta-cell function, insulin resistance | PEGylated exenatide improves beta-cell function and insulin resistance | [11] |
Key Experimental Protocols
To aid researchers in the evaluation of PEGylated peptides, this section provides detailed methodologies for essential experiments.
In Vivo Efficacy Study: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is designed to assess the in vivo efficacy of a PEGylated anti-diabetic peptide, such as a GLP-1 receptor agonist, by evaluating its effect on glucose metabolism.
Materials:
-
Test peptide (PEGylated and non-PEGylated)
-
Vehicle solution (e.g., sterile saline)
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles (for peptide and glucose administration)
-
Blood collection tubes (e.g., heparinized capillaries)
-
Mice (e.g., C57BL/6 or a diabetic model like db/db)
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Fasting: Fast mice for 6 hours with free access to water.[12][13]
-
Baseline Blood Glucose: Measure and record the blood glucose level from the tail vein (time 0).[12]
-
Peptide Administration: Administer the PEGylated peptide, non-PEGylated peptide, or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Glucose Challenge: 30 minutes after peptide administration, inject D-glucose intraperitoneally at a dose of 1 g/kg body weight.[14]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.[12][13]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the treatments.
In Vitro Receptor Binding Assay: Competitive Radioligand Binding
This protocol determines the binding affinity of a PEGylated peptide to its target receptor, often a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines)
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled competitor peptides (PEGylated and non-PEGylated test peptides, and a known standard)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Stability Assay: Peptide Stability in Human Plasma
This protocol assesses the stability of a PEGylated peptide in human plasma, providing an indication of its susceptibility to enzymatic degradation.
Materials:
-
Test peptide (PEGylated and non-PEGylated)
-
Human plasma
-
Incubator or water bath at 37°C
-
Precipitating agent (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Peptide Incubation: Spike the test peptide into human plasma at a known concentration and incubate at 37°C.[15][16]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.[15]
-
Protein Precipitation: Immediately add a cold precipitating agent to the aliquot to stop enzymatic activity and precipitate plasma proteins.[15]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by HPLC.[15][16]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a suitable kinetic model (e.g., first-order decay) to determine the peptide's half-life in plasma.[15]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of a PEGylated peptide in rats.
Materials:
-
Test peptide (PEGylated and non-PEGylated)
-
Vehicle solution
-
Rats (e.g., Sprague-Dawley)
-
Dosing and blood collection supplies (syringes, needles, catheters, collection tubes)
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS or ELISA)
Procedure:
-
Animal Preparation: Acclimatize rats and, if necessary, surgically implant catheters for dosing and blood sampling.
-
Dosing: Administer a single dose of the PEGylated or non-PEGylated peptide via the desired route (e.g., intravenous bolus or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose, such as 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway affected by a class of PEGylated peptides and a typical experimental workflow.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are a prominent class of peptide therapeutics for type 2 diabetes, and their PEGylated forms have demonstrated significant clinical success. The following diagram illustrates the primary signaling cascade initiated upon GLP-1 receptor activation in a pancreatic beta cell.
GLP-1 Receptor Signaling Pathway in Pancreatic Beta Cells.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps in a typical in vivo pharmacokinetic study of a PEGylated peptide in a rodent model.
Workflow for an In Vivo Pharmacokinetic Study.
References
- 1. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of Multiple Escalating Doses of PEGylated Exenatide (PB-119) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | PEGylated Recombinant Human Growth Hormone Jintrolong® Exhibits Good Long-Term Safety in Cynomolgus Monkeys and Human Pediatric Growth Hormone Deficiency Patients [frontiersin.org]
- 9. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between long-acting pegylated and daily recombinant human growth hormone for pediatric growth hormone deficiency a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PEGylated exenatide injection (PB-119) improves beta-cell function and insulin resistance in treatment-naïve type 2 diabetes mellitus patients [frontiersin.org]
- 12. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and toxicity profile of these targeted therapies. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC development, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Payload Release | Susceptible to cleavage by specific triggers in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).[1][2] | Relies on the complete proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Released Payload | Typically the unmodified, potent cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue.[3] |
| Plasma Stability | Generally considered less stable, with a potential for premature payload release.[4] | Generally more stable in circulation, leading to reduced off-target toxicity.[5] |
| Bystander Effect | High potential due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells.[2] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[4] |
| Therapeutic Window | Potentially narrower due to a higher risk of off-target toxicity from premature payload release.[5] | Potentially wider due to increased stability and reduced off-target effects. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative tumor cells.[2] | May be less effective as it relies on direct targeting and internalization by antigen-positive cells. |
Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.
Cleavable Linkers are designed to be stable in the systemic circulation but are selectively cleaved upon reaching the tumor microenvironment or after internalization into the target cancer cell. This cleavage is triggered by specific conditions that are more prevalent in tumor tissues, such as the presence of certain enzymes (e.g., cathepsins), lower pH in endosomes and lysosomes, or a higher concentration of reducing agents like glutathione.[2] The release of the unmodified, potent payload can then exert its cytotoxic effect.
Non-Cleavable Linkers are highly stable and do not have a specific cleavage site. The release of the cytotoxic payload is dependent on the complete degradation of the antibody component of the ADC within the lysosome of the target cell.[3] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.
Quantitative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers. Note: Direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative perspective.
In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Target Antigen & Cell Line | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2+ (SK-BR-3) | ~13-50 ng/mL | [6] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (MCC) | DM1 | HER2+ (SK-BR-3) | Not specified | [6] |
| Anti-HER2 ADC | Cleavable (Sulfatase) | Not specified | HER2+ cells | 61 and 111 | [7] |
| Anti-HER2 ADC | Non-cleavable | Not specified | HER2+ cells | 609 | [7] |
| Anti-HER2 ADC | Cleavable (Val-Ala) | Not specified | HER2+ cells | 92 | [7] |
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| F16-Val-Ala-MMAE | Cleavable (Val-Ala) | Tenascin-C expressing tumor | Not specified | Best tumor growth inhibition | [8] |
| F16-MMAE | Non-cleavable | Tenascin-C expressing tumor | Not specified | Not active | [8] |
| Trastuzumab-based ADC | Cleavable (Ester) | SKOV3 xenograft | 3 mg/kg | Significant TGI | [9] |
| Trastuzumab-based ADC | Non-cleavable | SKOV3 xenograft | 3 mg/kg | Less TGI compared to cleavable | [9] |
Pharmacokinetics (Plasma Stability)
| ADC Construct | Linker Type | Species | % Intact ADC Remaining (Time) | Reference |
| Sulfatase-cleavable linker ADC | Cleavable | Mouse | High stability over 7 days | [7] |
| Val-Ala linker ADC | Cleavable | Mouse | Hydrolyzed within 1 hour | [7] |
| Val-Cit linker ADC | Cleavable | Mouse | Hydrolyzed within 1 hour | [7] |
| Disulfide linker TDC | Cleavable | Mouse | Greater drug loss in vivo vs in vitro | [10] |
| SMADC001 | Not specified | Cynomolgus Monkey | Stable up to 5 days at 37°C | [11] |
Clinical Toxicity (Adverse Events ≥ Grade 3)
A meta-analysis of clinical trial data provides insights into the toxicity profiles of commercially available ADCs.
| Linker Type | Number of Patients | Adverse Events (AEs) ≥ Grade 3 | Reference |
| Cleavable | 2,985 | 47% | [12] |
| Non-cleavable | 4,894 | 34% | [12] |
This meta-analysis suggests that ADCs with cleavable linkers are associated with a higher incidence of severe adverse events compared to those with non-cleavable linkers.[12]
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflows
Standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
Caption: General experimental workflow for ADC evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours to allow for ADC internalization and payload-induced cell death.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA or LC-MS.[13]
Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plate for a sufficient period to allow for ADC-mediated killing.
-
Analysis: Quantify the viability of the Ag- cell population using fluorescence microscopy or flow cytometry. A decrease in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC and should be guided by the specific therapeutic application. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers, on the other hand, generally provide greater stability and a more favorable safety profile, making them a suitable choice for homogenous tumors with high antigen expression. A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust preclinical evaluation using the methodologies outlined in this guide, is paramount for the development of safe and effective next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-NH-PEG2-CH2CH2COOH: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-NH-PEG2-CH2CH2COOH, prioritizing safety and regulatory adherence.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes.[1]
-
Hand Protection: Wear common chemical-resistant gloves.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
Work Area:
-
Conduct all handling and preparation for disposal within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1]
Summary of Chemical Properties
| Property | Value | Source |
| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoic acid; Fmoc-AEEA | [4] |
| Molecular Weight | 385.41 g/mol | [4] |
| Formula | C21H23NO6 | [4] |
| Appearance | Solid | - |
| Storage Temperature | -5°C, keep in dry and avoid sunlight | [5][6] |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat this compound waste, including any contaminated materials (e.g., gloves, wipes, absorbent paper), as chemical waste.[7][8]
-
Do not dispose of this chemical down the drain or in regular trash.[9][10] Chemical waste is regulated and must be managed through your institution's EHS hazardous waste program.[9]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect dry, solid this compound waste and any contaminated lab supplies (e.g., Kim Wipes, gloves) in a designated, clearly labeled, and compatible chemical waste container.[7][11]
-
For chemically contaminated lab trash, it is often recommended to double-bag the waste in clear plastic bags to allow for visual inspection.[7]
-
-
Liquid Waste (Solutions):
-
Container Management:
3. Labeling Hazardous Waste:
-
Properly label the waste container immediately upon starting waste accumulation.[8]
-
The label, often a specific "Hazardous Waste" tag provided by your EHS department, must include:[9]
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.[9]
-
The date of waste generation.[9]
-
The location of origin (e.g., building and room number).[9]
-
The name and contact information of the principal investigator.[9]
-
An indication of the hazards (while not officially classified as hazardous, it is best practice to handle with care).
-
4. Storage of Chemical Waste:
-
Store the labeled waste container in a designated hazardous waste storage area within your laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Adhere to your institution's limits on the quantity of waste that can be stored and the maximum accumulation time (e.g., 90 days).[7]
5. Arranging for Disposal:
-
Once the waste container is full or the accumulation time limit is approaching, request a pickup from your institution's EHS department.
-
Complete any required forms, such as a Hazardous Waste Information Form, providing a complete list of the chemicals for disposal.[9]
Handling of Empty Containers
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[11]
-
The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous chemical waste.[8][11]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label.[8] The container can then typically be disposed of in the regular trash or recycled according to your institution's policies.[8][11]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 6. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acs.org [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-NH-PEG2-CH2CH2COOH
Essential safety and logistical protocols for the handling and disposal of Fmoc-NH-PEG2-CH2CH2COOH are critical for ensuring a secure laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize risks and streamline their workflow.
This compound, a bifunctional linker commonly used in peptide synthesis and drug delivery research, is classified as a substance that can cause skin and serious eye irritation[1]. While some suppliers may classify it as non-hazardous under specific regulations, it is prudent to handle it with appropriate care to mitigate any potential risks[2]. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE): A Tabular Guide
A comprehensive assessment of the work area and the specific tasks to be performed is necessary to determine the appropriate level of PPE[3]. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Situation | Required Personal Protective Equipment | Notes |
| Handling solid compound (weighing, preparing solutions) | - Safety goggles with side shields- Nitrile gloves- Laboratory coat | Safety glasses are the minimum requirement, but goggles provide better protection against splashes[3][4]. Ensure gloves are compatible with any solvents being used[5]. |
| Working with solutions of the compound | - Safety goggles with side shields- Nitrile gloves- Laboratory coat | If there is a significant splash risk, a face shield worn over safety goggles is recommended[3]. |
| Cleaning spills | - Safety goggles with side shields- Nitrile gloves (consider double gloving)- Laboratory coat- Respiratory protection (if generating dust) | Use appropriate absorbent material for spills and decontaminate surfaces with a suitable solvent like alcohol[1]. |
| Emergency (e.g., large spill, fire) | - Full-face respirator- Chemical-resistant suit- Heavy-duty chemical-resistant gloves and boots | Refer to your institution's emergency response plan. |
Experimental Protocol: Step-by-Step Handling and Disposal
This section provides a detailed methodology for the safe handling of this compound, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents[2]. The recommended storage temperature is often -20°C to -5°C[2].
-
Keep the container tightly closed to prevent moisture absorption[1].
2. Handling and Use:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid to avoid inhalation of any dust[1].
-
Weighing: To minimize dust generation, handle the solid compound carefully. Use a spatula to transfer the required amount to a weighing vessel.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring. Common solvents for similar compounds in peptide synthesis include dimethylformamide (DMF) and dichloromethane (DCM)[6][7].
-
Reactions: During chemical reactions, maintain a controlled environment. If the reaction is exothermic, take appropriate measures to control the temperature.
3. Spill and Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention[1].
-
Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container. Decontaminate the area with a suitable solvent[1].
4. Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated gloves, and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous chemical waste[8].
-
Disposal Method: As a PEGylated compound, this compound is generally considered biodegradable[9]. However, it should not be disposed of down the drain[8][9]. The collected waste should be disposed of through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations[1][9].
Visualizing the Workflow: A Step-by-Step Diagram
The following diagram illustrates the logical workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for Handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biochempeg.com [biochempeg.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. chempep.com [chempep.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
